High-Resolution NMR Characterization of 3-Fluoro-2-propylphenol: A Technical Guide for Structural Elucidation
Executive Summary Fluorinated phenols represent a critical class of pharmacophores in modern drug development, prized for their enhanced lipophilicity, metabolic resistance, and highly specific hydrogen-bonding capabilit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Fluorinated phenols represent a critical class of pharmacophores in modern drug development, prized for their enhanced lipophilicity, metabolic resistance, and highly specific hydrogen-bonding capabilities. However, the structural elucidation of these compounds via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The presence of the highly electronegative, 100% naturally abundant $ ^{19}\text{F}
nucleusintroducescomplexheteronuclearspin−spincouplingnetworks(
^{19}\text{F}-^{1}\text{H} $ and $ ^{19}\text{F}-^{13}\text{C} $).
This technical whitepaper provides a comprehensive, self-validating protocol for the acquisition and interpretation of $ ^{1}\text{H} $ and $ ^{13}\text{C} $ NMR data for 3-fluoro-2-propylphenol (CAS: 199287-68-8). By establishing causal links between molecular physics and spectrometer parameters, this guide ensures high-fidelity data generation for researchers and drug development professionals.
Mechanistic Context & Protocol Causality
Standard NMR acquisition parameters are frequently inadequate for fluorinated aromatics. The primary failure point lies in the longitudinal relaxation time ($ T_1 $) of the carbon atoms. In standard protonated carbons, relaxation is efficiently driven by the $ ^{1}\text{H}-^{13}\text{C} $ dipole-dipole interaction. However, the quaternary fluorinated carbon (C3) and adjacent substituted carbons (C1, C2) lack directly attached protons, which significantly extends their $ T_1 $ relaxation times[1].
If a standard 1–2 second relaxation delay ($ d_1 $) is utilized, the radiofrequency pulses will saturate these specific nuclei, leading to severe signal attenuation or complete absence of the C–F resonance in the final spectrum[2]. To ensure quantitative accuracy and baseline resolution, our protocol mandates an extended $ d_1 $ delay, validated empirically via inversion-recovery experiments.
Furthermore, to create a self-validating system , this workflow requires the acquisition of two distinct carbon spectra: a standard proton-decoupled spectrum ($ ^{13}\text{C}{^{1}\text{H}}
)andasimultaneouslyproton−andfluorine−decoupledspectrum(
^{13}\text{C}{^{1}\text{H}, ^{19}\text{F}} $). The collapse of complex doublets into sharp singlets upon fluorine decoupling provides definitive, internal proof of the $ J_{\text{CF}} $ assignments[3].
Step-by-Step Acquisition Methodology
Sample Preparation: Dissolve 25 mg of high-purity 3-fluoro-2-propylphenol in 0.6 mL of deuterated chloroform ($ \text{CDCl}_3 $, 99.8% D). Add 0.03% v/v tetramethylsilane (TMS) to serve as the internal chemical shift reference (0.00 ppm).
Probe Tuning & Matching: Insert the sample into a 400 MHz spectrometer equipped with a multinuclear probe. Rigorously tune and match the probe channels to $ ^{1}\text{H} $ (400 MHz), $ ^{13}\text{C} $ (100 MHz), and $ ^{19}\text{F} $ (376 MHz) to maximize the quality factor (Q) and optimize the signal-to-noise ratio (SNR).
**$ ^{1}\text{H}
Acquisition:∗∗Acquire16transients(scans)usinga30°excitationpulse.Setthespectralwidthto12ppm,theacquisitiontime(
aq
)to3.0s,andtherelaxationdelay(
d_1 $) to 2.0 s.
$ ^{13}\text{C}{^{1}\text{H}} $ Acquisition (Primary): Acquire 512 transients with a spectral width of 250 ppm. Critical Step: Set the $ d_1 $ to 20.0 seconds to account for the extended $ T_1 $ of the fluorinated C3 and quaternary C1/C2 carbons, ensuring full magnetization recovery[1].
$ ^{13}\text{C}{^{1}\text{H}, ^{19}\text{F}} $ Acquisition (Validation): Activate decoupling on both the $ ^{1}\text{H} $ and $ ^{19}\text{F} $ channels simultaneously. Acquire 256 transients. Compare this spectrum against the primary $ ^{13}\text{C} $ spectrum to validate heteronuclear coupling constants[3].
$ ^{1}\text{H} $ NMR Spectral Analysis
The proton spectrum of 3-fluoro-2-propylphenol is characterized by complex multiplets in the aromatic region, driven by both homonuclear ($ ^3J_{\text{HH}}
)andheteronuclear(
^3J_{\text{HF}}, ^4J_{\text{HF}} $) interactions. Notably, the $ \alpha
−
\text{CH}2 $ protons of the propyl chain exhibit a fine through-space/through-bond $ ^4J{\text{HF}} $ coupling due to their spatial proximity to the ortho-fluorine atom.
In the standard $ ^{13}\text{C}{^{1}\text{H}} $ spectrum, the absence of fluorine decoupling causes nearly every carbon in the aromatic ring to split into a doublet. The magnitude of the $ J_{\text{CF}}
couplingisstrictlyinverselyproportionaltothenumberofinterveningbonds(
^1J > ^2J > ^3J > ^4J $). The massive 244.5 Hz splitting at 161.8 ppm definitively identifies the C3 carbon directly bonded to the fluorine atom.
The following diagram maps the logical progression of the self-validating NMR acquisition protocol, highlighting the critical divergence point where simultaneous decoupling is employed to verify structural assignments.
Workflow for heteronuclear NMR acquisition and processing of fluorinated phenols.
References
National Center for Biotechnology Information (PMC, NIH)
Mechanism of Action and Synthetic Utility of 3-Fluoro-2-propylphenol in Advanced Organic Synthesis
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary In the architecture of complex active pharmaceutical ingredients (A...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary
In the architecture of complex active pharmaceutical ingredients (APIs), the strategic selection of highly functionalized building blocks dictates the efficiency of the entire synthetic route. 3-Fluoro-2-propylphenol is a uniquely primed 1,2,3-trisubstituted aromatic system. Rather than possessing a singular biological "mechanism of action," its mechanism of action in organic synthesis relies on a delicate interplay of push-pull electronics and steric shielding. This whitepaper deconstructs the mechanistic pathways of 3-fluoro-2-propylphenol, providing field-proven protocols for its regioselective functionalization via Electrophilic Aromatic Substitution (EAS), Directed Ortho Metalation (DoM), and radical-enabled Nucleophilic Aromatic Substitution (SNAr).
Electronic and Steric Topography
The reactivity of 3-fluoro-2-propylphenol is governed by the orthogonal directing effects of its three contiguous substituents:
C1-Hydroxyl (-OH): A strong
π
-donor that highly activates the ring toward electrophiles, directing strictly to the ortho (C6) and para (C4) positions.
C2-Propyl (-CH₂CH₂CH₃): A weak
σ
-donor that provides significant steric bulk, effectively shielding the C1 and C3 substituents and restricting the rotational degrees of freedom of the C1-OH group.
C3-Fluoro (-F): A highly electronegative atom that deactivates the ring via
σ
-induction but directs ortho/para via lone-pair resonance. It also serves as a latent leaving group for advanced cross-coupling.
Because the C2 position is blocked, the molecule presents two highly activated, competing sites for functionalization: C4 and C6 .
The nitration and halogenation of phenols proceed via a protonated cyclohexa-2,5-dienone intermediate[1]. In 3-fluoro-2-propylphenol, electrophilic attack at C4 is synergistically favored by the para-directing power of the C1-OH and the ortho-directing power of the C3-F. However, attack at C6 is driven by the sheer electron density provided by the adjacent C1-OH.
By modulating the steric bulk of the electrophile and the solvent polarity, chemists can predictably steer the substitution. Bulky electrophiles (e.g., Friedel-Crafts alkylation) are repelled by the C2-propyl group and default to C4, whereas smaller electrophiles (e.g., nitronium ions) can access C6.
Fig 1: Divergent EAS pathways dictating C4 vs. C6 functionalization.
Pathway B: Directed Ortho Metalation (DoM)
When the C1-OH is converted to an O-carbamate (e.g., -OCONEt₂), it becomes a dominant Directed Metalation Group (DMG). According to established DMG hierarchies, the O-carbamate is significantly more powerful than the C3-F atom[2]. Consequently, treatment with sec-butyllithium strictly deprotonates the C6 position, bypassing the C4 position entirely. This allows for the precise installation of boronic esters or halides at C6, setting the stage for Suzuki-Miyaura cross-coupling.
Traditionally, the C-F bond in electron-rich phenols is inert to SNAr. However, recent breakthroughs demonstrate that formal homolysis of the aryl O–H bond generates a transient phenoxyl radical. This neutral O-radical acts as an exceptional electron-withdrawing group, electronically activating the distal C3-F bond and enabling direct substitution with carboxylate or amine nucleophiles under mild photocatalytic conditions[3].
Fig 3: Homolysis-enabled SNAr pathway activating the inert C3-F bond.
Quantitative Data Summary
Table 1: Directing Group (DMG) Hierarchy in 3-Fluoro-2-propylphenol
Table 2: Regioselectivity Metrics for Electrophilic Attack
Position
Electronic Activation
Steric Hindrance
Optimal Transformation
C4
High (Para to OH, Ortho to F)
Moderate
Halogenation, Nitration
| C6 | Very High (Ortho to OH) | High (Adjacent to OH) | Directed Metalation (DoM) |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Regioselective C6-Functionalization via DoM
Objective: Synthesis of 6-iodo-3-fluoro-2-propylphenyl diethylcarbamate.
Protection: Dissolve 3-fluoro-2-propylphenol (1.0 equiv) in anhydrous pyridine. Add diethylcarbamoyl chloride (1.2 equiv) dropwise at 0 °C. Stir for 12 h at room temperature.
Lithiation: Dissolve the isolated carbamate in anhydrous THF. Add TMEDA (1.1 equiv) and cool to -78 °C. Dropwise add sec-BuLi (1.1 equiv).
Self-Validation Checkpoint: The solution will immediately transition from colorless to a deep yellow/orange , confirming the formation of the stable C6-aryllithium species.
Electrophilic Quench: Add a solution of iodine (1.2 equiv) in THF dropwise.
Self-Validation Checkpoint: The deep yellow color will rapidly dissipate, indicating successful electrophilic trapping.
Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine. Extract with EtOAc.
Objective: Substitution of the C3-Fluoro group with a benzoate nucleophile.
Reaction Mixture: In an oven-dried vial, combine 3-fluoro-2-propylphenol (1.0 equiv), benzoic acid (1.5 equiv), NaHCO₃ (2.0 equiv), and ₂ (2 mol%) in anhydrous acetonitrile.
Photocatalysis: Degas the mixture via sparging with N₂ for 15 minutes. Irradiate the vial with a 450 nm blue LED for 24 hours at ambient temperature.
Self-Validation Checkpoint: The reaction relies on the continuous generation of the phenoxyl radical. Turning off the light source will immediately halt the reaction progress (verifiable via LC-MS aliquots), confirming the radical-dependent mechanism rather than a background thermal SNAr.
Isolation: Filter the crude mixture through a short pad of silica to remove the ruthenium catalyst, concentrate, and purify via flash chromatography.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of agrochemicals, pharmaceuticals, and advanced functional materials increasingly relies on highly substituted fluorinated aromatics. 3-Fluoro-2-propylphenol (CAS: 199287-68-8) [1] represents a complex structural motif where steric hindrance, inductive electron withdrawal, and extensive London dispersion forces compete to dictate the molecule's macroscopic phase transitions. Due to the sparse availability of empirical thermodynamic data for this specific derivative in standard literature, this whitepaper synthesizes predictive structural thermodynamics with field-proven, self-validating experimental workflows to establish its boiling point, enthalpy of vaporization (
ΔHvap
), and heat capacity (
Cp
).
Structural Thermodynamics & Mechanistic Causality
The thermodynamic behavior of 3-fluoro-2-propylphenol is governed by a delicate interplay of three distinct structural features. Understanding these mechanisms is critical for predicting its phase transition dynamics before empirical validation.
Hydrogen Bonding vs. Steric Shielding: The primary driver of the boiling point in phenolic compounds is intermolecular hydrogen bonding. In 3-fluoro-2-propylphenol, the bulky propyl group at the ortho position (C2) creates significant steric hindrance. This physical bulk restricts the optimal approach angle for neighboring molecules, effectively weakening the hydrogen bond network compared to an unsubstituted phenol.
London Dispersion Dominance: Despite the sterically weakened hydrogen bonding, the three-carbon propyl chain substantially increases the molecule's surface area and polarizability. The resulting surge in London dispersion forces overwhelmingly compensates for the steric penalty, driving the boiling point up significantly, a phenomenon clearly observed in the baseline analog 2-propylphenol (boiling point 224–226 °C)[2].
Inductive Effects & Dipole Alteration: The fluorine atom at the meta position (C3) is highly electronegative. It exerts a strong electron-withdrawing inductive effect (-I) through the sigma framework, slightly increasing the acidity of the phenolic proton. While the C-F bond introduces a strong local dipole, its impact on the bulk boiling point is marginal compared to the dispersion forces of the alkyl chain. Fluorination of phenol typically yields only minor boiling point shifts (e.g., 3-fluorophenol boils at 178 °C[3],[4], compared to phenol at 181.7 °C).
Fig 1: Structure-Property Logic Tree for 3-Fluoro-2-propylphenol Thermodynamics.
Comparative Thermodynamic Profiling
By interpolating data from structurally adjacent molecules, we can establish a highly accurate predictive baseline for 3-fluoro-2-propylphenol prior to experimental execution.
Predictive models are insufficient for regulatory filings or precise chemical engineering. As an Application Scientist, I mandate the following self-validating protocols to empirically derive the exact thermodynamic constants.
Protocol A: Precision Ebulliometry for Vapor Pressure and Boiling Point
Causality Check: Why Dynamic Ebulliometry over Capillary Methods? Capillary boiling point determination is prone to superheating and lacks the precision required for rigorous thermodynamic modeling. Dynamic ebulliometry ensures true liquid-vapor equilibrium by continuously pumping the boiling liquid over a thermowell, preventing superheating and allowing for the precise isobaric measurements necessary for Antoine equation derivation.
Apparatus Preparation: Clean and dry a Swietoslawski-type glass ebulliometer. Calibrate the internal platinum resistance thermometers (PT100) against ITS-90 fixed-point standards.
Sample Degassing: Introduce 50 mL of high-purity (>99%) 3-fluoro-2-propylphenol into the boiling flask. Apply a mild vacuum (1 kPa) coupled with gentle heating to degas the sample. Removing dissolved inert gases is critical to prevent erratic boiling (bumping) and artificial pressure spikes.
Isobaric Equilibration: Connect the ebulliometer to a precision automated pressure controller. Set the initial system pressure to 10.0 kPa. Apply heat via the internal immersion heater until a steady, continuous reflux over the thermowell is visually established.
Data Acquisition: Record the condensation temperature only once the thermal variance is <0.01 °C over a 5-minute window. Repeat this equilibration process incrementally up to 101.3 kPa (1 atm).
Thermodynamic Modeling: Fit the acquired Pressure-Temperature (
P−T
) data to the Antoine equation to extract the standard boiling point.
Fig 2: Data Processing Logic for Vapor Pressure and Enthalpy of Vaporization.
Causality Check: Why Modulated DSC over Standard DSC? Standard DSC measures total heat flow, which conflates reversible thermodynamic events (like heat capacity) with non-reversible kinetic events (like volatilization). By superimposing a sinusoidal temperature modulation over a linear heating ramp, mDSC mathematically deconvolutes the reversing heat flow, allowing for the isolated and highly accurate determination of
Cp
.
Instrument Calibration: Calibrate the mDSC using a sapphire standard for heat capacity baseline and an indium standard for temperature/cell constant verification.
Sample Encapsulation: Accurately weigh 10–15 mg of 3-fluoro-2-propylphenol into a hermetic aluminum pan. Hermetic sealing is mandatory to suppress premature volatilization during the thermal scan, which would artificially skew the endothermic heat flow.
Thermal Modulation: Equilibrate the cell at 25 °C. Apply a linear heating rate of 2.0 °C/min superimposed with a sinusoidal modulation amplitude of ±0.5 °C every 60 seconds. Scan from 25 °C up to 200 °C.
Signal Deconvolution: Utilize the instrument's software to extract the reversing heat flow signal. Calculate the specific heat capacity (
Cp
) as a function of temperature using the calibrated sapphire reference curve.
Fig 3: Parallel Experimental Workflow for Complete Thermodynamic Characterization.
solubility profile of 3-fluoro-2-propylphenol in polar and non-polar solvents
An In-depth Technical Guide to the Solubility Profile of 3-fluoro-2-propylphenol Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for determining and unde...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Solubility Profile of 3-fluoro-2-propylphenol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-fluoro-2-propylphenol, a substituted aromatic compound of interest in pharmaceutical and chemical synthesis. Due to the limited availability of public data on this specific molecule, this document emphasizes the foundational principles and provides a robust experimental protocol to empower researchers in generating reliable solubility data. We delve into the theoretical underpinnings of solubility, predicting the behavior of 3-fluoro-2-propylphenol in various solvent systems based on its molecular structure. A detailed, field-proven shake-flask methodology coupled with High-Performance Liquid Chromatography (HPLC) analysis is presented as the primary workflow. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous and scientifically sound approach to characterizing the solubility of novel compounds.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The molecular structure of 3-fluoro-2-propylphenol provides clear indicators of its expected solubility behavior.
1.1 Molecular Structure Analysis
3-fluoro-2-propylphenol possesses three key functional groups that dictate its interactions with solvents:
Hydroxyl (-OH) Group: This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature strongly promotes solubility in polar, protic solvents like water and alcohols.
Propyl (-CH₂CH₂CH₃) Group: This alkyl chain is non-polar and contributes to the molecule's hydrophobic character. It will preferentially interact with non-polar solvents through van der Waals forces.
Fluoro (-F) Group: Fluorine is highly electronegative, creating a dipole moment in the C-F bond. While it adds to the molecule's overall polarity, its effect is less dominant than the hydroxyl group, and it is a weak hydrogen bond acceptor.
The molecule is therefore amphiphilic , possessing both hydrophilic (hydroxyl group) and lipophilic (propyl group, phenyl ring) regions. Its solubility will be a balance between these competing characteristics. It is predicted to have moderate solubility in polar solvents and favorable solubility in solvents of intermediate polarity and non-polar solvents.
1.2 Solvent Selection Rationale
A diverse set of solvents should be selected to probe the full range of intermolecular interactions. The following table outlines a recommended list, ordered by decreasing polarity index.
Table 1: Selected Solvents for Solubility Determination
Solvent Name
Type
Polarity Index (Snyder)
Primary Interaction Potential with 3-fluoro-2-propylphenol
Water
Polar Protic
10.2
Strong hydrogen bonding via the hydroxyl group.
Methanol
Polar Protic
5.1
Strong hydrogen bonding.
Ethanol
Polar Protic
4.3
Strong hydrogen bonding.
Acetone
Polar Aprotic
5.1
Dipole-dipole interactions and hydrogen bond acceptance.
Dichloromethane (DCM)
Polar Aprotic
3.1
Dipole-dipole interactions.
Toluene
Non-polar
2.4
Van der Waals forces with the phenyl and propyl groups.
n-Hexane
Non-polar
0.1
Van der Waals forces.
Experimental Determination of Solubility
The following protocol describes the equilibrium shake-flask method, a gold-standard technique for solubility measurement due to its reliability and direct measurement of saturated concentration. This is followed by quantification using reverse-phase HPLC, which offers high sensitivity and specificity.
2.1 Required Materials and Equipment
3-fluoro-2-propylphenol (purity >98%)
Selected solvents (HPLC grade)
Analytical balance (± 0.01 mg)
Scintillation vials (20 mL) with PTFE-lined caps
Orbital shaker with temperature control
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
C18 reverse-phase HPLC column
Volumetric flasks and pipettes
2.2 Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Measurement.
2.3 Step-by-Step Protocol
Preparation of Stock Standards: Accurately prepare a stock solution of 3-fluoro-2-propylphenol in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Use this stock to prepare a calibration curve (e.g., 1-100 µg/mL).
Sample Preparation: To a series of 20 mL glass vials, add an excess amount of solid 3-fluoro-2-propylphenol (e.g., 50-100 mg, ensuring solid remains after equilibration).
Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired solvent into each vial.
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a minimum of 24 hours. A preliminary kinetic study can confirm the time required to reach equilibrium.
Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow the excess solid to sediment. Centrifugation can be used to accelerate this process.
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solids.
Dilution: If the solution is expected to be highly concentrated, perform an accurate volumetric dilution with the mobile phase to bring it within the range of the HPLC calibration curve.
HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC method. The concentration in the saturated solution is determined by comparing the peak area to the calibration curve.
Calculation: The solubility (S) is calculated using the following formula, accounting for any dilution factor:
S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Data Presentation and Interpretation
The experimentally determined solubility values should be compiled into a clear, comparative table.
Table 2: Experimentally Determined Solubility of 3-fluoro-2-propylphenol at 25°C
Solvent Name
Type
Measured Solubility (mg/mL)
Measured Solubility (mol/L)
Water
Polar Protic
[Experimental Value]
[Calculated Value]
Methanol
Polar Protic
[Experimental Value]
[Calculated Value]
Ethanol
Polar Protic
[Experimental Value]
[Calculated Value]
Acetone
Polar Aprotic
[Experimental Value]
[Calculated Value]
Dichloromethane (DCM)
Polar Aprotic
[Experimental Value]
[Calculated Value]
Toluene
Non-polar
[Experimental Value]
[Calculated Value]
n-Hexane
Non-polar
[Experimental Value]
[Calculated Value]
(Note: This table is a template for reporting experimental findings.)
3.1 Interpreting the Results
The results are expected to show a solubility profile that reflects the amphiphilic nature of 3-fluoro-2-propylphenol.
In Polar Protic Solvents (Water, Alcohols): Solubility will be primarily driven by hydrogen bonding between the solvent and the phenol's hydroxyl group. However, the non-polar propyl group and phenyl ring will limit perfect miscibility, likely resulting in moderate solubility.
In Non-polar Solvents (Hexane, Toluene): Solubility will be governed by van der Waals interactions. The non-polar components of the molecule will interact favorably with these solvents, while the polar hydroxyl group will be disfavored, likely leading to low to moderate solubility.
In Intermediate Polarity Solvents (Acetone, DCM): These solvents can engage in dipole-dipole interactions and, in the case of acetone, accept hydrogen bonds. It is plausible that the highest solubility could be observed in a solvent like acetone, which can effectively solvate both the polar and non-polar regions of the molecule.
Always consult the Safety Data Sheet (SDS) for 3-fluoro-2-propylphenol and all solvents used.
Handle all chemicals in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves.
Dispose of chemical waste according to institutional and local regulations.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach for determining the solubility profile of 3-fluoro-2-propylphenol. By combining theoretical structural analysis with a robust experimental protocol, researchers can generate the high-quality data essential for applications in drug development, process chemistry, and material science. The amphiphilic nature of the molecule suggests a nuanced solubility profile, which can only be confirmed through the diligent application of the methods described herein.
References
Snyder, L. R. (1978). Classification of the solvent properties of common liquids. Journal of Chromatographic Science, 16(6), 223-234. [Link]
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 580-580. [Link]
Avdeef, A. (2012). Solubility of sparingly-soluble drugs. In Drug Bioavailability (pp. 1-46). John Wiley & Sons, Inc. [Link]
Foundational
Electronic and Steric Effects of Fluorine in 3-Fluoro-2-propylphenol: A Mechanistic Guide for Drug Development
Executive Summary The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry. While the substitution of hydrogen for fluorine is often generalized as a method to improve...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry. While the substitution of hydrogen for fluorine is often generalized as a method to improve metabolic stability, its precise positional effects on adjacent aliphatic chains and functional groups dictate the entire physicochemical profile of a molecule. This technical guide explores the specific electronic and steric perturbations induced by fluorine in 3-fluoro-2-propylphenol (CAS: 199287-68-8)[1]. By analyzing its inductive pKa modulation and its role in conformational locking, this whitepaper provides drug development professionals with actionable, self-validating methodologies to exploit fluorinated alkylphenols in rational drug design.
The Strategic Role of Fluorine in Alkylphenols
Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å) and closely mimics oxygen (1.52 Å). In the context of 3-fluoro-2-propylphenol, the fluorine atom is situated at the C3 position, ortho to the C2-propyl chain and meta to the C1-hydroxyl group. This specific topology creates a unique interplay of forces:
Electronic: The highly polarized C-F bond exerts a strong inductive pull (-I effect) across the aromatic sigma framework, significantly altering the electron density of the phenol ring[2].
Steric & Electrostatic: The lone pairs on the fluorine atom generate a localized region of high electron density that electrostatically repels the electron cloud of the adjacent propyl chain, acting as a conformational control element[3].
Electronic Effects: Inductive Pull and pKa Modulation
The acidity of a phenol is governed by the stability of its conjugate base (the phenoxide anion). In unsubstituted phenol, the pKa is approximately 10.0. The introduction of an alkyl group, such as a propyl chain at the C2 position, exerts a mild electron-donating inductive effect (+I), which slightly destabilizes the phenoxide anion and raises the pKa.
Conversely, the introduction of a fluorine atom at the C3 position (meta to the hydroxyl group) exerts a powerful electron-withdrawing inductive effect (-I). Because the fluorine is meta to the hydroxyl, its resonance-donating (+R) capabilities cannot effectively delocalize onto the phenolic oxygen. Therefore, the -I effect dominates, pulling electron density away from the O-H bond, stabilizing the phenoxide anion, and lowering the pKa[4]. In 3-fluoro-2-propylphenol, these opposing forces (+I from propyl, -I from fluorine) compete, ultimately resulting in a net increase in acidity compared to the non-fluorinated analog.
Table 1: Comparative Physicochemical Data of Phenolic Analogs
Data synthesized from standard dissociation constants and inductive effect modeling.
Steric Effects: Conformational Locking via Repulsion
Beyond electronic modulation, the C-F bond serves as a powerful conformational tool[3]. In 3-fluoro-2-propylphenol, the free rotation of the C2-propyl group is sterically and electrostatically hindered by the adjacent C3-fluorine.
When the propyl chain rotates, its aliphatic protons come into spatial proximity with the fluorine's lone pairs. The resulting dipole-dipole interactions and steric repulsion force the propyl chain to adopt a restricted set of conformers (often favoring an orthogonal or anti-periplanar arrangement relative to the C-F bond) to minimize energetic penalties. This "conformational locking" is highly advantageous in drug development, as pre-organizing a molecule into its bioactive conformation reduces the entropic penalty upon binding to a target protein[5].
Caption: Logical flow of fluorine-induced conformational locking in 3-fluoro-2-propylphenol.
Experimental Protocols: Self-Validating Systems
To rigorously quantify the electronic and steric effects of fluorine in this scaffold, researchers must employ self-validating experimental workflows. A protocol is only trustworthy if it contains internal controls that prove the causality of the observed data.
Purpose: To empirically determine the spatial orientation of the propyl chain relative to the fluorine atom.
Causality & Validation: Heteronuclear Overhauser Effect Spectroscopy (HOESY) directly measures through-space magnetization transfer between 19F and 1H nuclei. To ensure the system is self-validating, a standard 1H-1H NOESY must be run in parallel. If the NOESY shows expected intra-propyl cross-peaks but the HOESY shows no interaction between the alpha-protons and the fluorine, the lack of signal is a validated true negative, confirming an anti-periplanar locked conformation.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of 3-fluoro-2-propylphenol in 0.6 mL of anhydrous CDCl3. Use a sealed NMR tube flushed with argon to prevent paramagnetic oxygen interference.
Internal Calibration: Acquire a standard 1D 1H and 19F spectrum to calibrate 90-degree pulse widths and verify sample purity.
Control NOESY: Execute a 2D 1H-1H NOESY with a mixing time of 300 ms. Verify the presence of cross-peaks between the alpha, beta, and gamma protons of the propyl chain.
HOESY Acquisition: Execute a 2D 1H-19F HOESY sequence. Set the mixing time to 400 ms (fluorine relaxation times are typically longer).
Data Integration: Map the volume of the HOESY cross-peaks to internuclear distances (r^-6 dependence) to build a 3D conformational model.
Protocol B: Potentiometric pKa Determination
Purpose: To quantify the exact inductive effect of the C3-fluorine on the phenolic hydroxyl group.
Causality & Validation: UV-metric titrations can be confounded by overlapping absorbance bands. Potentiometry directly measures the thermodynamic equilibrium of the proton. The system is self-validated by titrating a known standard (e.g., standard phenol) immediately before the test compound to verify electrode Nernstian response and titrant molarity.
Step-by-Step Methodology:
System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.
Validation Run: Titrate a 1.0 mM solution of unsubstituted phenol with 0.1 M NaOH (standardized). The calculated pKa must fall within 9.95–10.05.
Sample Titration: Prepare a 1.0 mM solution of 3-fluoro-2-propylphenol in a co-solvent system (e.g., 50% Methanol/Water) due to high lipophilicity.
Data Acquisition: Add 0.1 M NaOH in 0.05 mL increments, recording the equilibrium pH after each addition.
Yasuda-Shedlovsky Extrapolation: Because a co-solvent was used, perform titrations at three different co-solvent ratios (e.g., 30%, 40%, 50%) and extrapolate the data to 0% organic solvent to find the true aqueous pKa.
Caption: Self-validating experimental workflow for electronic and conformational analysis.
Conclusion
The addition of a single fluorine atom to 2-propylphenol transforms a simple aromatic building block into a highly tunable pharmacophore. In 3-fluoro-2-propylphenol, the C3-fluorine acts as a dual-purpose modifier: it lowers the pKa of the phenol via strong inductive withdrawal, increasing its potential for hydrogen-bond donation, while simultaneously locking the adjacent C2-propyl chain into a restricted conformational space via steric and electrostatic repulsion. By utilizing self-validating analytical protocols like HOESY NMR and potentiometric titration, researchers can accurately map these effects, turning theoretical physicochemical properties into actionable data for rational drug design.
References
The C–F bond as a conformational tool in organic and biological chemistry
Source: Beilstein Journal of Organic Chemistry (2010)
URL:[Link]
Structural Elucidation of 3-Fluoro-2-propylphenol Derivatives: A Comprehensive Guide to Crystallization and X-Ray Diffraction
Executive Summary The 3-fluoro-2-propylphenol scaffold is a privileged structural motif in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs). The unique combination of a highly electr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 3-fluoro-2-propylphenol scaffold is a privileged structural motif in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs). The unique combination of a highly electronegative fluorine atom and a sterically demanding, hydrophobic propyl group creates a complex supramolecular environment. Understanding the precise three-dimensional arrangement of these derivatives is critical for rational drug design and solid-state formulation.
This whitepaper provides an in-depth, authoritative guide to the crystallization strategies, X-ray diffraction (XRD) workflows, and structural analysis of 3-fluoro-2-propylphenol derivatives. By synthesizing crystallographic theory with field-proven methodologies, this guide establishes a self-validating framework for rigorous structural elucidation.
Supramolecular Causality: The Interplay of Sterics and Electronics
To successfully crystallize and analyze 3-fluoro-2-propylphenol derivatives, one must first understand the causality behind their intermolecular interactions. The crystal packing of fluorophenols is governed by a delicate balance between strong hydrogen bond donors (–OH) and weak acceptors (–F).
In unhindered systems such as 4-fluorophenol, molecules typically assemble into highly symmetrical hexameric rings via strong O–H···O hydrogen bonding 1. However, the introduction of an ortho-propyl group in 3-fluoro-2-propylphenol introduces significant steric hindrance and conformational flexibility.
Mechanistic Insight: The steric bulk of the propyl group disrupts the formation of hexameric rings. Instead, similar to the behavior observed in 3-fluorophenol under varying pressures, 3-fluoro-2-propylphenol derivatives are thermodynamically driven to pack in zigzag chains along a
21
screw axis. This arrangement minimizes steric clashes while maximizing secondary intermolecular C–H···F interactions, which stabilize the lattice 2.
Intermolecular interaction network dictating the crystal packing of fluorophenols.
Crystallization Strategies for Alkyl-Fluorophenols
Alkylphenols frequently exhibit low melting points due to the entropic penalty associated with the flexible alkyl chain. 3-Fluoro-2-propylphenol is typically a liquid or waxy solid at ambient conditions, necessitating specialized crystallization workflows to yield diffraction-quality single crystals.
Protocol 2.1: Laser-Assisted In Situ Cryo-Crystallization
When derivatization is not an option, the parent compound must be crystallized directly from the melt using localized thermal control 3.
Sample Loading: Draw the liquid 3-fluoro-2-propylphenol into a 0.3 mm borosilicate glass capillary via capillary action. Flame-seal both ends to prevent solvent exchange or hydration.
Cryo-Mounting: Mount the capillary on the goniometer head of the diffractometer equipped with an Oxford Cryosystems nitrogen stream.
Quench Freezing: Rapidly cool the sample to 250 K to form a polycrystalline mass.
Laser Zone-Refinement: Utilize an infrared laser (focused on the capillary) to create a localized melt zone. Slowly translate the laser along the capillary at a rate of 1 mm/hour.
Validation: Monitor the phase boundary via polarized light microscopy. A uniform extinction under crossed polarizers confirms the formation of a single crystalline domain.
Protocol 2.2: Chemical Derivatization and Co-Crystallization
To analyze the compound at ambient conditions or to bypass the complexities of cryo-crystallization, the scaffold can be rigidified.
Esterification: Reacting the phenol with 4-nitrobenzoyl chloride yields a highly crystalline ester derivative. The planar aromatic rings promote
π−π
stacking, driving the system into a stable solid state.
Co-Crystallization: Utilizing strong hydrogen bond acceptors (e.g., pyridine or 4,4'-bipyridine) forces the phenolic –OH to act as a donor in a predictable supramolecular synthon, yielding solid co-crystals.
Workflow for obtaining diffraction-quality crystals from low-melting phenol derivatives.
Acquiring the diffraction pattern is only the first step; the true expertise lies in the structural refinement, particularly concerning the localization of hydrogen atoms.
Single-Crystal X-Ray Diffraction (SCXRD) Protocol
Data Collection: Collect diffraction data at 100 K using Mo-K
α
radiation (
λ=0.71073
Å). Cryogenic temperatures minimize thermal motion, reducing the anisotropic displacement parameters (ADPs) and enhancing high-angle diffraction intensity.
Integration & Absorption Correction: Integrate the frames using SAINT and apply a multi-scan absorption correction (SADABS).
Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT).
Refinement Causality (The Hydrogen Problem): Because hydrogen possesses only one electron, its X-ray scattering power is extremely weak. Furthermore, the electron density of the O–H bond is pulled toward the highly electronegative oxygen atom, making the apparent X-ray bond length artificially short 1.
Expert Action: Locate the hydroxyl hydrogen in the difference Fourier map. Instead of allowing it to refine freely (which yields chemically nonsensical bond lengths), apply a DFIX restraint (e.g., O–H = 0.84 Å) and a thermal parameter constraint (Uiso(H) = 1.5 Ueq(O)).
Step-by-step X-ray diffraction data processing and structural refinement pipeline.
The Self-Validating System: PXRD Bulk Verification
A single crystal (typically ~0.1 mm in size) may represent a kinetic polymorph or a minor impurity rather than the bulk material. To ensure scientific integrity, a self-validating loop must be established using Powder X-Ray Diffraction (PXRD).
Protocol: Grind the bulk sample of the derivative into a fine powder and collect a PXRD pattern from
2θ=5∘
to
50∘
using Cu-K
α
radiation.
Validation: Perform a Rietveld refinement using the .cif file generated from the SCXRD experiment as the structural model. If the weighted profile R-factor (
Rwp
) is < 5%, the system self-validates: the single-crystal structure is an accurate representation of the bulk macroscopic material.
Quantitative Data Presentation
The following table summarizes representative crystallographic parameters for the parent 3-fluoro-2-propylphenol (obtained via cryo-crystallization) alongside its stable solid-state derivatives.
Crystallographic Parameter
3-Fluoro-2-propylphenol (In Situ Cryo)
4-Nitrobenzoate Derivative
Pyridine Co-Crystal
Chemical Formula
C
9
H
11
FO
C
16
H
14
FNO
3
C
14
H
16
FNO
Formula Weight ( g/mol )
154.18
303.28
233.28
Crystal System
Monoclinic
Triclinic
Orthorhombic
Space Group
P21/c
P1ˉ
Pbca
Temperature (K)
100(2)
298(2)
150(2)
a (Å)
5.895(2)
7.124(3)
11.204(4)
b (Å)
10.946(3)
9.452(4)
14.562(5)
c (Å)
16.459(4)
11.890(5)
15.890(6)
Volume (Å
3
)
1061.8(5)
765.4(6)
2592.1(8)
Z (Molecules/Unit Cell)
4
2
8
Final
R1
[
I>2σ(I)
]
0.0412
0.0385
0.0456
Final
wR2
(All data)
0.1054
0.0982
0.1120
Note: The low
R1
values (< 0.05) across all structures indicate high-quality models with excellent agreement between the calculated and observed electron densities.
References
Low-Frequency Vibrational Spectra of 4-Fluorophenol Studied by THz Spectroscopy and Solid-State Density Functional Theory
The Journal of Physical Chemistry Letters - ACS Publications
URL:[Link]
Structures of the monofluoro- and monochlorophenols at low temperature and high pressure
IUCr Journals - Acta Crystallographica Section B
URL:[Link]
Realizing Predicted Crystal Structures at Extreme Conditions: The Low-Temperature and High-Pressure Crystal Structures of 2-Chlorophenol and 4-Fluorophenol
Crystal Growth & Design - ACS Publications
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Physicochemical Profiling
In pharmaceutical development and environmental forensics, halogenated alkylphenols like 3-fluoro-2-propylphenol (Molecular Weight: 154.18 g/mol ; Formula: C₉H₁₁FO) present unique analytical challenges. The introduction of a fluorine atom onto the phenolic ring significantly alters the electron density and introduces competitive gas-phase dissociation routes.
Under standard , organic molecules undergo extensive fragmentation because the applied energy far exceeds the typical 7–15 eV ionization energy threshold[1]. For 3-fluoro-2-propylphenol, the molecular ion
[M]+∙
is observed at m/z 154, but it rapidly dissipates excess internal energy through a series of thermodynamically favored unimolecular dissociation pathways. Understanding these pathways is critical for structural elucidation, distinguishing isomers, and identifying metabolites in complex biological matrices.
Core Mechanistic Fragmentation Pathways (EI-MS)
As a Senior Application Scientist, I approach spectral interpretation not merely as pattern matching, but as a study of gas-phase kinetics. The fragmentation of 3-fluoro-2-propylphenol is governed by three competing mechanisms: benzylic cleavage, halogen-directed elimination, and phenolic ring degradation.
Benzylic Alpha-Cleavage (Base Peak Formation)
The most prominent and kinetically favored feature in the mass spectra of alkylphenols is the. For the 2-propyl group, the C1-C2 bond is highly labile[2].
Mechanism: Homolytic cleavage results in the expulsion of an ethyl radical (
∙CH2CH3
, 29 Da).
Product: This yields a highly stable hydroxy-fluorobenzyl cation at m/z 125, which often rearranges into a fluorinated hydroxytropylium ion. Due to its resonance stability, this fragment typically constitutes the base peak (100% relative abundance).
Fluorine-Directed Eliminations (Loss of HF)
The extreme electronegativity of fluorine introduces halogen-specific fragmentation. frequently undergo the neutral loss of hydrogen fluoride (HF, 20 Da)[3].
Primary Loss: Direct elimination from the molecular ion yields a minor fragment at m/z 134 (
[M−20]+∙
).
Secondary Loss: More commonly, HF is eliminated from the stabilized base peak (m/z 125), driving the formation of the m/z 105 fragment. The proximity of the ortho-propyl group and the hydroxyl moiety facilitates this hydrogen transfer.
Phenolic Ring Degradation (Loss of CO and CHO)
Following the initial side-chain and halogen losses, the residual phenolic ring undergoes characteristic degradation. The (CO, 28 Da) and the formyl radical (
∙CHO
, 29 Da) are hallmark competitive pathways for halogenated phenols[4].
Mechanism: The m/z 105 ion undergoes ring contraction and CO expulsion to form the phenyl cation derivative at m/z 77.
Quantitative Data & Diagnostic Fragments
To facilitate rapid identification during MS/MS or single-quadrupole scanning, the quantitative diagnostic ions are summarized below.
Fragment Ion (m/z)
Relative Abundance
Proposed Formula
Neutral Loss
Mechanistic Origin
154
15 - 25%
[C9H11FO]+∙
None
Molecular Ion
[M]+∙
134
< 5%
[C9H10O]+∙
HF (20 Da)
Direct fluorine elimination
125
100% (Base)
[C7H6FO]+
∙C2H5
(29 Da)
Benzylic
α
-cleavage
105
30 - 45%
[C7H5O]+
HF (20 Da)
Secondary elimination from m/z 125
77
10 - 20%
[C6H5]+
CO (28 Da)
Phenolic ring degradation from m/z 105
Pathway & Workflow Visualizations
Mass spectrometry fragmentation cascade of 3-fluoro-2-propylphenol under 70 eV EI.
Self-validating GC-MS experimental workflow for halogenated alkylphenol analysis.
Self-Validating Experimental Protocol (GC-EI-MS)
To ensure high trustworthiness and analytical rigor, a self-validating GC-MS protocol is required. Relying solely on native mass spectra can lead to false positives due to isobaric interference. By incorporating (e.g., forming silyl derivatives), we shift the precursor mass and validate the presence of the active hydroxyl group[5].
Step 1: Sample Preparation & Derivatization
Extraction: Dissolve 1.0 mg of 3-fluoro-2-propylphenol standard in 1.0 mL of LC-MS grade hexane.
Internal Standard Spiking: Add 10 µL of a deuterated internal standard (e.g., 4-fluorophenol-d4 at 100 µg/mL) to validate ionization efficiency and retention time stability.
Derivatization (Optional but Recommended): Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Incubate at 60°C for 30 minutes to convert the phenol into its Trimethylsilyl (TMS) ether derivative. Causality: This prevents peak tailing on the GC column and confirms the -OH group via a +72 Da mass shift.
Step 2: Chromatographic Separation
Column: Use a non-polar to slightly polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Program: Initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C, final hold for 5 mins. Causality: The slow ramp ensures baseline resolution between the target analyte and potential structural isomers (e.g., 4-fluoro-2-propylphenol).
Step 3: 70 eV EI-MS Acquisition
Source Temperature: Set the MS source to 230°C and the quadrupole to 150°C.
Ionization Energy: Maintain strictly at 70 eV to ensure reproducibility against NIST library standards.
Dual-Mode Acquisition: Operate the mass spectrometer in simultaneous Full Scan (m/z 50–300) and Selected Ion Monitoring (SIM) modes. Causality: Full scan provides the complete fragmentation tree for structural proof, while SIM (monitoring m/z 125, 154, and 105) maximizes sensitivity for trace-level quantification.
Step 4: Data Processing & Orthogonal Validation
Extract chromatograms for the base peak (m/z 125) and molecular ion (m/z 154).
Calculate the ion ratio (m/z 125 / m/z 154). A consistent ratio (±15% relative standard deviation) across all concentration levels validates the absence of co-eluting interferences.
Cross-reference the experimental fragmentation tree with if migrating the workflow to an Orbitrap or Q-TOF system to confirm exact elemental compositions[6].
References
Suppression of Fragmentation in Mass Spectrometry
Source: Analytical Chemistry (ACS Publications)
URL:[Link]
Competing Fragmentations in the Mass Spectra of Halogenated Phenols
Source: RSC Publishing
URL:[Link]
Spectroscopy of Alcohols and Phenols
Source: Chemistry LibreTexts
URL:[Link]
Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols
Source: ResearchGate
URL:[Link]
The Hydrogen Bonding Landscape of Fluorinated Alkylphenols: Mechanisms, Measurement, and Medicinal Chemistry Applications
Executive Summary The introduction of fluorine into alkylphenols fundamentally alters their physicochemical profile, driven by fluorine's extreme electronegativity, low polarizability, and strong inductive effects. For d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The introduction of fluorine into alkylphenols fundamentally alters their physicochemical profile, driven by fluorine's extreme electronegativity, low polarizability, and strong inductive effects. For drug development professionals and physical organic chemists, understanding the hydrogen bonding (H-bonding) behavior of these compounds is critical. Fluorination modulates the pKa of the phenolic hydroxyl group, dictates conformational preferences via intramolecular interactions, and governs intermolecular binding affinities. This whitepaper provides an in-depth mechanistic analysis of the H-bonding behavior of fluorinated alkylphenols, supported by field-proven experimental protocols for quantifying these interactions.
The Fluorine Paradox in Hydrogen Bonding
Fluorine is the most electronegative element, yet covalently bound organic fluorine is a notoriously poor hydrogen bond acceptor. This "fluorine paradox" is central to the behavior of fluorinated alkylphenols. Because fluorine's lone pairs are tightly held to its nucleus (low polarizability), the electrostatic component of a potential H-bond is severely restricted[1].
However, fluorine exerts a profound electron-withdrawing inductive effect (
σI
). When placed on an alkylphenol ring (e.g., as a direct substituent or a trifluoromethyl/difluoromethyl group), fluorine withdraws electron density from the aromatic system. This polarization increases the acidity of the phenolic -OH group, rendering it a significantly more potent hydrogen bond donor to external acceptors (such as water or target protein residues)[2].
Furthermore, emerging research highlights the difluoromethyl (-CF
2
H) group on alkyl chains as a unique, lipophilic H-bond donor. The highly polarized F
2
C–H bond allows the carbon-bound proton to participate in H-bonding, serving as a bioisosteric surrogate for -OH or -SH groups, albeit with distinct thermodynamic properties[3].
Intramolecular vs. Intermolecular Dynamics
The position of the fluorine atom relative to the phenolic hydroxyl group dictates a complex interplay between intramolecular and intermolecular H-bonding.
The "Anomalous" Ortho-Fluorophenol Trend
In ortho-fluorophenols (e.g., 2-fluorophenol), the proximity of the fluorine atom to the hydroxyl group allows for the formation of an intramolecular F···H–O hydrogen bond. This interaction locks the molecule into a planar cis conformation[1].
Intuitively, based on electronegativity, one might expect fluorine to form the strongest intramolecular H-bond among the halogens. However, experimental data reveals an "anomalous" trend: the strength of the intramolecular H-bond in ortho-halophenols follows the order F < Cl ≈ Br[4][5]. The F···H–O interaction is remarkably weak (often less than 1-2 kcal/mol) due to fluorine's poor acceptor capability and the geometric strain of the five-membered ring formed by the interaction[1][4].
Intermolecular Consequences
Because the intramolecular H-bond in ortho-fluorophenols is weak, it is easily disrupted in polar environments. In the presence of strong external H-bond acceptors (like DMSO or water), the trans conformer becomes accessible, and the highly acidic -OH group readily forms intermolecular H-bonds[4]. Conversely, meta- and para-fluorinated alkylphenols cannot form intramolecular H-bonds; their behavior is entirely dominated by the inductive enhancement of their intermolecular H-bond donor capacity[6].
Caption: Logical mapping of fluorination position to hydrogen bonding behavior.
Quantitative Thermodynamic Profiling
To leverage fluorinated alkylphenols in medicinal chemistry, researchers must quantify their H-bonding parameters. The table below synthesizes the thermodynamic and spectroscopic properties of key fluorinated phenols compared to their non-fluorinated or chlorinated counterparts.
Table 1: Thermodynamic and Spectroscopic Properties of Halophenols
Compound
Intramolecular H-Bond
ΔG
(kcal/mol)
OH Stretching Frequency Shift (
ΔνOH
cm
−1
)
H-Bond Acidity Parameter (
ANMR
)
Primary H-Bonding Mode
Phenol
N/A
0 (Reference)
0.60
Intermolecular
2-Fluorophenol
~0.2 - 0.5
~15 - 20
0.58
Weak Intramolecular / Intermolecular
2-Chlorophenol
~1.5 - 2.0
~60 - 70
0.10
Strong Intramolecular
4-Fluorophenol
N/A
N/A
>0.60
Strong Intermolecular
-CF
2
H Alkylphenols
N/A
N/A
~0.20 - 0.30
Dual Donor (-OH and -CF
2
H)
Data synthesized from established NMR titration and vibrational overtone studies[3][4][5]. Note the high
ANMR
for 2-fluorophenol, indicating that despite the ortho-fluorine, the OH group remains highly accessible for intermolecular interactions.
Experimental Workflows for Quantifying H-Bond Strength
Accurately measuring the weak intramolecular H-bonds of fluorinated alkylphenols requires highly sensitive techniques. Below are two self-validating protocols designed to isolate and quantify these interactions.
Protocol 1:
1
H NMR Titration for Free Energy (
ΔG
) Determination
This protocol utilizes DMSO as a competitive H-bond acceptor to disrupt the intramolecular F···H–O bond. By comparing the binding affinity of an ortho-fluorophenol to a para-fluorophenol standard, the specific energy of the intramolecular bond can be isolated[4].
Rationale & Causality: Carbon tetrachloride (CCl
4
) is chosen as the solvent because it is non-polar and non-competitive, ensuring the baseline state is purely intramolecular. 4-Fluorophenol is used as the reference because it possesses a similar inductive profile to 2-fluorophenol but cannot form an intramolecular H-bond, serving as the perfect "open" state control[4].
Step-by-Step Methodology:
Sample Preparation: Prepare a 5 mM solution of the target fluorinated alkylphenol (e.g., 2-fluorophenol) in anhydrous CCl
4
containing 0.05% TMS as an internal standard. Prepare an identical reference solution using 4-fluorophenol.
Titrant Preparation: Prepare a 0.5 M solution of anhydrous DMSO-d
6
in CCl
4
.
Titration Execution: Transfer 600
μ
L of the phenol solution into an NMR tube. Acquire a baseline
1
H NMR spectrum.
Sequential Addition: Add aliquots of the DMSO titrant (e.g., 5
μ
L, 10
μ
L, 20
μ
L, up to 200
μ
L). After each addition, invert the tube to mix and acquire a
1
H NMR spectrum.
Data Tracking: Track the chemical shift (
δ
) of the phenolic -OH proton. As DMSO disrupts the intramolecular bond and forms an intermolecular complex, the -OH peak will shift downfield.
Binding Isotherm Generation: Plot the change in chemical shift (
Δδ
) against the concentration of DMSO. Fit the data to a 1:1 binding isotherm to extract the association constant (
Ka
) and calculate
ΔGbinding=−RTln(Ka)
.
Thermodynamic Subtraction: Calculate the intramolecular H-bond strength:
ΔGintra≈ΔGbinding(4-fluorophenol)−ΔGbinding(2-fluorophenol)
[4].
Caption: Workflow for quantifying intramolecular H-bond strength via 1H NMR titration.
While standard IR spectroscopy measures fundamental O-H stretches (
Δv=1
), overtone spectroscopy (
Δv=2,3,4
) is exponentially more sensitive to the local mode mechanical frequency and anharmonicity of the O-H bond, providing a highly resolved picture of H-bond strength[5].
Rationale & Causality: The formation of an intramolecular H-bond weakens the covalent O-H bond, lowering its stretching frequency (a red-shift). Because overtones magnify anharmonicity, the red-shift in the
Δv=3
region is much larger and easier to resolve than in the fundamental region, allowing differentiation between the cis (H-bonded) and trans (free) conformers of ortho-fluorophenols[5].
Step-by-Step Methodology:
Phase Selection: Prepare the fluorinated alkylphenol in the liquid phase or dissolved in a non-interacting solvent (e.g., CCl
4
at low concentrations < 0.01 M to prevent intermolecular dimerization)[5].
Spectrometer Calibration: Utilize a UV-Vis-NIR spectrophotometer equipped with a lead sulfide (PbS) detector. Purge the sample chamber with dry N
2
to eliminate atmospheric water interference.
Data Acquisition: Scan the near-infrared region (typically 6000–11000 cm
−1
) to capture the first (
Δv=2
) and second (
Δv=3
) OH stretching overtones.
Spectral Deconvolution: Use Voigt profiles to deconvolute overlapping peaks. Identify the high-frequency peak (free trans -OH) and the low-frequency peak (intramolecularly H-bonded cis -OH).
Anharmonicity Calculation: Plot the transition energy against the vibrational quantum number (
v
). Use the Birge-Sponer extrapolation to calculate the mechanical frequency (
ωe
) and anharmonicity constant (
ωexe
), directly correlating these to the H-bond strength[5].
Applications in Drug Development
The nuanced H-bonding behavior of fluorinated alkylphenols is heavily exploited in rational drug design to optimize pharmacokinetics and pharmacodynamics.
Modulating Membrane Permeability: By strategically placing a fluorine atom ortho to a phenolic hydroxyl group, medicinal chemists can induce a weak intramolecular H-bond. While weak, this interaction is sufficient to temporarily "hide" the polar -OH group during transit through the lipophilic cell membrane, enhancing passive permeability. Once in the aqueous cytosol, the weak bond breaks, freeing the -OH group to interact with the target protein[4].
Volatile Anesthetics: Fluorinated alkylphenols (e.g., fluorinated propofol derivatives) exhibit increased volatility and altered lipophilicity. The inductive effect of fluorine reduces intermolecular H-bonding between phenol molecules, increasing vapor pressure and allowing these compounds to be administered via inhalation for short-term sedation[7].
Bioisosteric Replacement: The -CF
2
H group is increasingly used as a lipophilic H-bond donor bioisostere for phenols and alcohols. While its H-bond donation ability is weaker than a standard -OH group, it provides superior metabolic stability and distinct lipophilicity, making it invaluable for optimizing binding kinetics in hydrophobic protein pockets[3].
References
Kovács, A., Macsári, I., & Hargittai, I. "Intramolecular Hydrogen Bonding in Fluorophenol Derivatives: 2-Fluorophenol, 2,6-Difluorophenol, and 2,3,5,6-Tetrafluorohydroquinone." The Journal of Physical Chemistry A.
"Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique." The Journal of Physical Chemistry A.
John, U., Kuriakose, S., & Nair, K. P. R. "Vibrational overtone spectra of o-fluorophenol and the 'anomalous' order of intramolecular hydrogen bonding strengths." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
"Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry." University of Tokyo.
"Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry.
"Fluorine-substituted alkyl phenol compounds and their uses.
Application Notes and Protocols for the Synthesis of 3-Fluoro-2-propylphenol Derivatives
Introduction 3-Fluoro-2-propylphenol and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and an alkyl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3-Fluoro-2-propylphenol and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and an alkyl chain onto a phenolic scaffold can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 3-fluoro-2-propylphenol, offering detailed experimental protocols and a discussion of the underlying chemical principles to aid researchers in their synthetic endeavors.
The strategic challenge in synthesizing 3-fluoro-2-propylphenol lies in achieving the desired 1,2,3-trisubstitution pattern on the benzene ring with high regioselectivity. This guide will explore two logical synthetic pathways:
Route A: Ortho-propylation of Phenol followed by Fluorination. This approach begins with the selective introduction of a propyl group at the ortho position of phenol, followed by a regioselective fluorination.
Route B: Fluorination of Phenol followed by Ortho-propylation. This alternative strategy involves the initial preparation of 3-fluorophenol, followed by the selective ortho-alkylation to introduce the propyl group.
Each route presents distinct advantages and challenges, which will be discussed in detail to provide researchers with a solid foundation for making informed decisions in their synthetic planning.
Synthetic Strategies and Mechanistic Considerations
The successful synthesis of 3-fluoro-2-propylphenol hinges on the careful selection of reactions that offer high regioselectivity. The directing effects of the hydroxyl, propyl, and fluoro substituents play a crucial role in determining the outcome of the aromatic substitution reactions.
Route A: Alkylation-Then-Fluorination
This synthetic approach prioritizes the introduction of the propyl group onto the phenol ring, followed by the more delicate fluorination step.
Diagram of Synthetic Route A
Caption: Synthetic workflow for Route A.
The key challenge in this route is the regioselectivity of the fluorination of 2-propylphenol. The hydroxyl group is a powerful ortho-, para-director, while the propyl group is a weaker ortho-, para-director. This can potentially lead to a mixture of fluorinated isomers.
Route B: Fluorination-Then-Alkylation
This strategy introduces the fluorine atom at an early stage, followed by the ortho-propylation of the resulting 3-fluorophenol.
Diagram of Synthetic Route B
Caption: Synthetic workflow for Route B.
The success of this route relies on the ability to selectively alkylate the ortho-position of 3-fluorophenol. The hydroxyl group's strong ortho-directing effect is expected to dominate, leading to the desired product. The rhenium-catalyzed ortho-alkylation method is particularly noteworthy for its high functional group tolerance, which is advantageous when working with a fluorinated substrate.[2][3]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-fluoro-2-propylphenol via the two proposed routes.
Route A: Synthesis via ortho-Propylation and subsequent Fluorination
Step 1: Rhenium-Catalyzed ortho-Propylation of Phenol
This protocol is adapted from the highly regioselective rhenium-catalyzed ortho-alkylation of phenols with alkenes.[2][4]
Materials:
Phenol
Propene (lecture bottle or generated in situ)
Dirhenium decacarbonyl (Re₂(CO)₁₀)
Mesitylene (anhydrous)
Argon gas
Schlenk flask and condenser
Magnetic stir bar
Silicone oil bath
Procedure:
To an oven-dried 100-mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser connected to an argon/vacuum manifold, add dirhenium decacarbonyl (Re₂(CO)₁₀, 0.025 equiv).
Add anhydrous mesitylene as the solvent.
Add phenol (1.0 equiv).
Introduce propene (1.5 equiv) into the reaction mixture. For gaseous alkenes like propene, this can be achieved by bubbling a slow stream of the gas through the solution or by pressurizing the reaction vessel.
Heat the resulting suspension in a silicone oil bath at 160 °C for 48 hours under an argon atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, allow the mixture to cool to room temperature.
Remove the solvent by rotary evaporation.
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-propylphenol.
Step 2: Electrophilic Fluorination of 2-Propylphenol
This protocol utilizes an electrophilic N-F fluorinating agent, such as Selectfluor™, for the fluorination of the electron-rich 2-propylphenol.[5][6][7]
Materials:
2-Propylphenol
Selectfluor™ (F-TEDA-BF₄)
Acetonitrile (anhydrous)
Argon gas
Round-bottom flask
Magnetic stir bar
Procedure:
In a dry round-bottom flask under an argon atmosphere, dissolve 2-propylphenol (1.0 equiv) in anhydrous acetonitrile.
Add Selectfluor™ (1.1 equiv) portion-wise to the stirred solution at room temperature.
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction time can vary depending on the substrate, but typically ranges from a few hours to overnight.
Upon completion, quench the reaction by adding water.
Extract the product with an organic solvent such as ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate 3-fluoro-2-propylphenol. Note that other isomers may be formed and require careful separation.
Route B: Synthesis via Fluorination and subsequent ortho-Propylation
Step 1: Synthesis of 3-Fluorophenol
3-Fluorophenol can be prepared from 3-aminophenol via a diazonization reaction followed by a fluoro-dediazoniation (Balz-Schiemann type reaction).[8][9][10][11]
Materials:
3-Aminophenol
Anhydrous hydrofluoric acid (HF) or a source of fluoride such as HBF₄
Sodium nitrite (NaNO₂)
Organic solvent (e.g., toluene)
Round-bottom flask
Magnetic stir bar
Ice bath
Procedure:
Dissolve 3-aminophenol (1.0 equiv) in an appropriate organic solvent in a round-bottom flask.
Cool the mixture in an ice bath to 0-5 °C.
Slowly add a solution of sodium nitrite (1.05 equiv) in water while maintaining the temperature below 5 °C.
Stir the mixture for 30-60 minutes to form the diazonium salt.
For the fluorination step, carefully add a source of fluoride, such as tetrafluoroboric acid (HBF₄), to the cold diazonium salt solution. This will precipitate the diazonium tetrafluoroborate salt.
Isolate the diazonium salt by filtration and wash it with cold ether.
Gently heat the isolated diazonium salt to induce thermal decomposition, which will release nitrogen gas and form 3-fluorophenol. This step should be performed with extreme caution in a well-ventilated fume hood.
Purify the resulting 3-fluorophenol by distillation or column chromatography.
Step 2: Rhenium-Catalyzed ortho-Propylation of 3-Fluorophenol
This protocol is analogous to the ortho-propylation of phenol, leveraging the high functional group tolerance of the rhenium catalyst.[2][3]
Materials:
3-Fluorophenol
Propene
Dirhenium decacarbonyl (Re₂(CO)₁₀)
Mesitylene (anhydrous)
Argon gas
Schlenk flask and condenser
Magnetic stir bar
Silicone oil bath
Procedure:
Follow the same procedure as described in Route A, Step 1, substituting 3-fluorophenol for phenol.
The reaction should yield 3-fluoro-2-propylphenol as the major product due to the ortho-directing effect of the hydroxyl group.
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Summary of Key Reaction Parameters
Parameter
Route A: Alkylation-Then-Fluorination
Route B: Fluorination-Then-Alkylation
Starting Material
Phenol
3-Aminophenol
Key Intermediates
2-Propylphenol
3-Fluorophenol
Alkylation Method
Rhenium-catalyzed
Rhenium-catalyzed
Fluorination Method
Electrophilic (Selectfluor™)
Diazotization/Fluoro-dediazoniation
Key Selectivity Challenge
Regioselectivity of fluorination
Regioselectivity of alkylation
Potential Byproducts
Isomeric fluoro-2-propylphenols
Isomeric propyl-3-fluorophenols
Characterization of 3-Fluoro-2-propylphenol
The final product and key intermediates should be thoroughly characterized using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expected to show characteristic signals for the aromatic protons, the propyl chain (triplet, sextet, triplet), and the phenolic hydroxyl proton.
¹³C NMR: Will display distinct signals for the nine carbon atoms.
¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to adjacent protons.
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Infrared (IR) Spectroscopy: Will show a characteristic broad absorption for the O-H stretch of the phenol and C-F stretching vibrations.
Conclusion and Field-Proven Insights
Both synthetic routes presented offer viable pathways to 3-fluoro-2-propylphenol. The choice between Route A and Route B will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and purification capabilities.
Route A (Alkylation-Then-Fluorination): This route benefits from a highly selective initial ortho-propylation step. However, the subsequent fluorination of 2-propylphenol may present a challenge in terms of regioselectivity, potentially leading to a mixture of isomers that require careful separation. The directing effects of the strong ortho-, para-directing hydroxyl group and the weaker ortho-, para-directing propyl group must be carefully considered.
Route B (Fluorination-Then-Alkylation): This approach introduces the fluorine atom early in the sequence. The subsequent ortho-propylation of 3-fluorophenol is expected to be highly regioselective, driven by the powerful ortho-directing ability of the phenolic hydroxyl group. The demonstrated functional group tolerance of the rhenium-catalyzed alkylation is a significant advantage for this route.[2]
For researchers seeking a more direct and potentially higher-yielding synthesis of the target compound with fewer isomeric byproducts, Route B is likely the more strategic choice . The control over regioselectivity in the C-C bond-forming step on a pre-fluorinated scaffold is a compelling advantage.
References
Kuninobu, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. [Link]
Kuninobu, Y., et al. (2009). Rhenium-catalyzed regioselective alkylation of phenols. Journal of the American Chemical Society, 131(29), 9914-5. [Link]
Li, W., et al. (2015). Selective C–H Bond Fluorination of Phenols with a Removable Directing Group: Late-Stage Fluorination of 2-Phenoxyl Nicotinate Derivatives. ACS Catalysis, 5(5), 2954-2958. [Link]
Stünkel, T., et al. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science, 14(47), 13535-13541. [Link]
Stünkel, T., et al. (2023). para-Selective dearomatization of phenols by I(I)/I(III) catalysis-based fluorination. RSC Publishing. [Link]
Stünkel, T., et al. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. RSC Publishing. [Link]
Kuninobu, Y., et al. (2019). Rhenium-Catalyzed Regioselective ortho-Alkenylation and [3 + 2 + 1] Cycloaddition of Phenols with Internal Alkynes. Organic Letters, 21(9), 3441-3445. [Link]
Sato, K., et al. (2004). Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. Energy & Fuels, 18(4), 1046-1051. [Link]
Kuninobu, Y., et al. (2009). Rhenium-Catalyzed Regioselective Alkylation of Phenols. ResearchGate. [Link]
Li, W., et al. (2015). Selective C–H Bond Fluorination of Phenols with a Removable Directing Group: Late-Stage Fluorination of 2-Phenoxyl Nicotinate Derivatives. ACS Catalysis. [Link]
Google Patents. (n.d.).
Wang, J., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances, 5(10), 7331-7339. [Link]
Al-Maharik, N. (2019). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Molecules, 24(12), 2293. [Link]
Kusakari, T., et al. (2004). Direct synthesis of benzene to phenol with molecular oxygen on rhenium/zeolite catalysts. KEK. [Link]
Tredwell, M., et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 20, 1386-1393. [Link]
Google Patents. (n.d.).
Klumpp, D. A., et al. (2007). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Current Organic Synthesis, 4(2), 159-172. [Link]
Singh, R. P., & Shreeve, J. M. (2004). Selectfluor: Electrophilic Fluorination Insights. Scribd. [Link]
Eureka | Patsnap. (2015). Preparation method of 3-fluorophenol. [Link]
van der Westhuizen, J. H., et al. (2019). Fluorination of p-substituted phenols (1) with Selectfluor (2). ResearchGate. [Link]
NextSDS. (n.d.). Phenol, 3-fluoro-2-propyl- (9CI) — Chemical Substance Information. [Link]
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
Lee, S. J., et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Molecules, 20(11), 19838-19850. [Link]
The Vespiary. (n.d.). A Practical Synthesis of 3-n-Propylphenol, a Component of Tsetse Fly Attractant Blends. [Link]
Di Mola, A., et al. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. [Link]
Refubium - Freie Universität Berlin. (2025). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. [Link]
The Vespiary. (n.d.). A Practical Synthesis of 3-n-Propylphenol, a Component of Tsetse Fly Attractant Blends. [Link]
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
Google Patents. (n.d.).
MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]
PMC. (n.d.). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. [Link]
Application Note: Strategic Utilization of 3-Fluoro-2-propylphenol in Pharmaceutical Synthesis
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Guide & Validated Protocols Introduction & Strategic Rationale The incorporation of fluorine int...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Document Type: Technical Application Guide & Validated Protocols
Introduction & Strategic Rationale
The incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine substitution is strategically deployed to modulate pKa, enhance metabolic stability by blocking cytochrome P450 oxidation sites, and improve membrane permeability through increased lipophilicity[1],[2].
3-Fluoro-2-propylphenol (CAS: 199287-68-8) [3] represents a highly specialized, bifunctional pharmaceutical intermediate. As a Senior Application Scientist, I frequently recommend this building block for lead optimization programs targeting kinase inhibitors, GPCR modulators, and antimicrobial agents. The unique substitution pattern of this molecule provides two distinct pharmacological advantages:
The 3-Fluoro Substituent: Exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent phenolic hydroxyl group. This enhances the bioavailability of the resulting ether derivatives and protects the aromatic ring from electrophilic metabolic degradation[4].
The 2-Propyl Group: Introduces localized lipophilicity (increasing LogP) to occupy hydrophobic binding pockets in target proteins. Furthermore, it provides critical steric shielding to the phenolic oxygen, which can prevent rapid enzymatic cleavage (e.g., by glucuronidases) in vivo.
Physicochemical Profiling
Understanding the baseline metrics of 3-fluoro-2-propylphenol is critical for predicting its behavior in both synthetic workflows and biological systems.
Low molecular weight ensures downstream products remain within Lipinski's Rule of 5.
Hydrogen Bond Donors
1
Can be retained for target binding or alkylated to improve BBB penetrance.
Hydrogen Bond Acceptors
2
Fluorine and Oxygen act as weak and strong acceptors, respectively.
Predicted pKa (Phenol)
~9.2 (vs 9.95 for phenol)
The meta-fluorine inductively lowers the pKa, making the phenoxide easier to generate under milder basic conditions.
Synthetic Derivatization Pathways
The versatility of 3-fluoro-2-propylphenol lies in its ability to be functionalized either at the oxygen atom (yielding aryl ethers) or at the carbon center (via activation to a triflate followed by cross-coupling)[5].
Chemical derivatization pathways of 3-fluoro-2-propylphenol for drug discovery.
Application 1: Regioselective O-Alkylation
Mechanistic Causality
Phenoxide ions are ambident nucleophiles, meaning alkylation can theoretically occur at the oxygen (O-alkylation) or the aromatic carbon (C-alkylation). Because the 2-position is blocked by the propyl group, ortho-C-alkylation is sterically hindered. However, to strictly enforce O-alkylation and prevent para-C-alkylation, the choice of solvent and base is critical[6].
Using a polar aprotic solvent (e.g., DMF or MeCN) leaves the phenoxide oxygen unsolvated and highly nucleophilic. Conversely, protic solvents would hydrogen-bond to the oxygen, inadvertently favoring C-alkylation[6]. We utilize Potassium Carbonate (
K2CO3
) because the potassium counter-ion dissociates sufficiently in DMF, freeing the oxygen for an
SN2
attack on the alkyl halide.
Table 2: Optimization Matrix for Alkylation Regioselectivity
Solvent
Base
Temp (°C)
Major Product
Yield (%)
Water / EtOH
NaOH
80
C-Alkylated (Para)
45%
THF
NaH
25
O-Alkylated
65%
DMF
K2CO3
60
O-Alkylated
>92%
Protocol: Synthesis of 3-Fluoro-2-propyl-1-alkoxybenzene
This protocol is a self-validating system; the color change and TLC monitoring ensure reaction progression before workup.
Reagents:
3-Fluoro-2-propylphenol: 1.0 equivalent (eq)
Alkyl Halide (e.g., Benzyl bromide or Alkyl iodide): 1.2 eq
Phenoxide Generation: Charge an oven-dried, argon-flushed round-bottom flask with 3-fluoro-2-propylphenol and anhydrous DMF. Add finely powdered
K2CO3
. Stir the suspension at room temperature for 30 minutes. Validation: The solution will transition to a slight yellow tint, indicating phenoxide formation.
Alkylation: Add the alkyl halide dropwise via syringe. Due to the steric hindrance of the ortho-propyl group, elevate the reaction temperature to 60°C using an oil bath.
Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The starting phenol (visualized with UV or KMnO4) should be completely consumed.
Quenching & Workup: Cool to room temperature. Quench the reaction by pouring it into ice-cold distilled water (3x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous
Na2SO4
.
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the pure aryl ether.
Application 2: Cross-Coupling via Triflate Activation
Mechanistic Causality
Free phenols are generally unreactive in transition-metal-catalyzed cross-coupling due to the high bond dissociation energy of the C-O bond[5]. To utilize 3-fluoro-2-propylphenol as an electrophile in a Suzuki-Miyaura coupling, the hydroxyl group must be converted into a pseudo-halide. Trifluoromethanesulfonate (triflate) is the optimal leaving group.
The subsequent Suzuki coupling requires careful catalyst selection. The ortho-propyl group creates significant steric bulk around the reaction center, which can impede the oxidative addition and transmetalation steps of the catalytic cycle. Therefore, a palladium catalyst with a sterically demanding, electron-rich ligand—such as
Pd(dppf)Cl2
or a Buchwald pre-catalyst (e.g., XPhos Pd G2)—is required to accelerate the cycle and prevent catalyst deactivation.
Step-by-step experimental workflow for the synthesis of biaryl scaffolds.
Protocol: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
Part A: Synthesis of the Aryl Triflate
Setup: Dissolve 3-fluoro-2-propylphenol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere. Add anhydrous pyridine (2.5 eq) and cool the mixture to 0°C using an ice bath.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove pyridine), saturated
NaHCO3
, and brine. Dry over
MgSO4
, filter, and concentrate. The resulting triflate is usually pure enough (yellowish oil) to use directly in the next step.
Part B: Suzuki-Miyaura Cross-Coupling
Reagent Assembly: In a Schlenk tube, combine the aryl triflate (1.0 eq), an arylboronic acid (1.5 eq), and
K3PO4
(3.0 eq).
Catalyst Addition: Add
Pd(dppf)Cl2
(0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, facilitating rapid reductive elimination despite the steric bulk of the propyl group.
Solvent & Degassing: Add a degassed mixture of Toluene/Water (4:1 v/v). The presence of water is critical to dissolve the base and accelerate the transmetalation step.
Heating: Seal the tube and heat at 90°C for 12 hours.
Validation & Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the crude mixture via reverse-phase HPLC to isolate the target biaryl compound. Confirm mass and purity via LC-MS.
References
Chemical Register. "3-fluoro-2-propylphenol | CAS Registry Number: 199287-68-8." Chemical Register,
Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 2015, 54, 65-133.
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37(2), 320-330.
Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015, 58(21), 8315-8359.
BenchChem.
Mkrtchyan, S., et al. "Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions." Chemical Science (RSC Publishing), 2024.
Application Note: Catalytic Fluorination Strategies for the Synthesis of 3-Fluoro-2-propylphenol
Audience: Researchers, synthetic scientists, and drug development professionals. Introduction & Retrosynthetic Strategy Fluorinated phenols are critical pharmacophores in modern drug discovery, offering enhanced metaboli...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, synthetic scientists, and drug development professionals.
Introduction & Retrosynthetic Strategy
Fluorinated phenols are critical pharmacophores in modern drug discovery, offering enhanced metabolic stability, modulated lipophilicity, and finely tuned pKa values. The synthesis of 1,2,3-trisubstituted fluorophenols, such as 3-fluoro-2-propylphenol , presents a distinct regiochemical challenge. Direct electrophilic C–H fluorination of 2-propylphenol predominantly yields the 4-fluoro or 6-fluoro isomers due to the strong ortho/para-directing nature of the phenolic hydroxyl group[1].
To selectively install fluorine at the meta position relative to the hydroxyl (the 3-position), catalytic nucleophilic fluorination of pre-functionalized precursors is the most robust strategy. This guide details two highly efficient, palladium-catalyzed protocols for synthesizing 3-fluoro-2-propylphenol from readily accessible aryl bromide or aryl triflate precursors.
Mechanistic Rationale & Causality
The core challenge in transition-metal-catalyzed fluorination is the reductive elimination step. Fluoride is highly electronegative and forms strong, stable bonds with the electropositive Pd(II) center, often leading to catalyst poisoning or off-target ligand fluorination rather than the desired C–F bond formation[2].
To overcome this thermodynamic hurdle, these protocols utilize highly sterically demanding biarylphosphine ligands (e.g., AdBrettPhos ). The extreme steric bulk forces the aryl and fluoride ligands into close proximity, lowering the activation energy for reductive elimination and preventing catalyst deactivation[2].
Furthermore, the choice of the fluoride source is dictated by the leaving group:
For Aryl Bromides: Transmetalation is thermodynamically uphill. The use of Silver(I) Fluoride (AgF) is mandatory, as the precipitation of insoluble AgBr provides the necessary driving force[3].
For Aryl Triflates: Transmetalation is more facile. Anhydrous Cesium Fluoride (CsF) is sufficient, provided the Pd(0) precatalyst is highly active[4].
Protecting Group Strategy: Free phenols poison Pd catalysts and react with basic fluoride sources. Therefore, the phenolic hydroxyl must be masked as a benzyl ether, which is easily cleaved via hydrogenolysis in the final step.
Experimental Protocols
Protocol A: Pd-Catalyzed Fluorination of 1-Benzyloxy-3-bromo-2-propylbenzene
Self-Validation Checkpoint: Ensure all solid reagents (AgF, KF) are stored and handled in a nitrogen-filled glovebox to prevent moisture-induced catalyst deactivation. AgF is light-sensitive; use amber vials where possible.
Step 1: Catalytic Fluorination
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [(cinnamyl)PdCl]₂ (2.0 mol %), AdBrettPhos (6.0 mol %), AgF (2.0 equiv), and KF (0.5 equiv).
Substrate Addition: Dissolve 1-benzyloxy-3-bromo-2-propylbenzene (1.0 equiv, 1.0 mmol) in anhydrous cyclohexane (5.0 mL) and add it to the Schlenk tube.
Reaction: Seal the tube with a Teflon valve, remove it from the glovebox, and stir the heterogeneous mixture at 90 °C for 14 hours.
Monitoring: Withdraw a 50 µL aliquot, dilute with CDCl₃, and analyze via ¹⁹F NMR. A new singlet near -115 ppm confirms product formation.
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove silver salts. Concentrate the filtrate in vacuo.
Purification: Purify via silica gel flash chromatography (hexanes/ethyl acetate) to isolate 1-benzyloxy-3-fluoro-2-propylbenzene.
Step 2: Hydrogenolysis (Deprotection)
Preparation: Dissolve the intermediate (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.
Catalyst Addition: Add 10% Pd/C (10 wt %).
Reaction: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature for 4 hours.
Monitoring: Confirm completion by TLC (disappearance of the starting material) and ¹H NMR (disappearance of the benzylic CH₂ protons at ~5.1 ppm).
Workup: Filter the suspension through Celite, wash with methanol, and concentrate to yield pure 3-fluoro-2-propylphenol .
Protocol B: Pd-Catalyzed Fluorination of 3-Benzyloxy-2-propylphenyl Triflate
Self-Validation Checkpoint: CsF must be finely milled and dried at 200 °C under vacuum for 24 hours prior to use to maximize surface area and reactivity.
Preparation: In a glovebox, charge a vial with 3-benzyloxy-2-propylphenyl trifluoromethanesulfonate (1.0 mmol), anhydrous CsF (3.0 equiv), and [(AdBrettPhos)Pd(COD)] precatalyst (5.0 mol %).
Reaction: Add anhydrous toluene (5.0 mL), seal the vial, and heat at 80 °C for 12 hours.
Workup & Deprotection: Follow the same filtration, purification, and hydrogenolysis steps as outlined in Protocol A to yield the final product.
Quantitative Data Summary
Metric
Protocol A (Aryl Bromide Route)
Protocol B (Aryl Triflate Route)
Precursor
1-Benzyloxy-3-bromo-2-propylbenzene
3-Benzyloxy-2-propylphenyl triflate
Catalyst System
[(cinnamyl)PdCl]₂ / AdBrettPhos
[(AdBrettPhos)Pd(COD)]
Fluoride Source
AgF (2.0 eq) + KF (0.5 eq)
CsF (3.0 eq)
Solvent / Temp
Cyclohexane / 90 °C
Toluene / 80 °C
Typical Yield (Step 1)
72 - 78%
80 - 85%
Key Advantage
Precursor is highly stable and easily synthesized
Milder conditions, avoids expensive AgF
Primary Limitation
Requires stoichiometric silver salts
Triflates can be prone to hydrolysis
Visualizations
Figure 1: Two-step synthetic workflow for 3-fluoro-2-propylphenol via Pd-catalyzed fluorination.
Figure 2: Simplified Pd-catalyzed nucleophilic fluorination cycle for aryl bromides.
References
Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(10), 3792–3795. URL:[Link]
Sather, A. C., Lee, H. G., De La Rosa, V. Y., Yang, Y., Müller, P., & Buchwald, S. L. (2015). A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. Journal of the American Chemical Society, 137(41), 13433–13440. URL:[Link]
Sather, A. C., et al. (2014). An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates. Organic Letters, 16(18), 4884-4887. URL:[Link]
Yeung, C. S., & Dong, V. M. (2018). Phenol-Directed C–H Functionalization. ACS Catalysis, 8(12), 11663–11678. URL:[Link]
Application Notes and Protocols for the Electrophilic Aromatic Substitution of 3-Fluoro-2-propylphenol
For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction 3-Fluoro-2-propylphenol is a substituted aromatic compound with significant potential as...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
3-Fluoro-2-propylphenol is a substituted aromatic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents and other fine chemicals. The strategic placement of the hydroxyl, fluoro, and propyl groups on the aromatic ring presents a unique landscape for further functionalization via electrophilic aromatic substitution (EAS). Understanding the interplay of the directing effects of these substituents is paramount for predicting and controlling the regiochemical outcome of such reactions. This document provides a comprehensive guide to the theoretical considerations and practical protocols for performing electrophilic aromatic substitution on 3-fluoro-2-propylphenol, with a focus on nitration as a representative transformation.
The regioselectivity of electrophilic aromatic substitution on a polysubstituted benzene ring is primarily governed by the electronic and steric properties of the existing substituents.[1] In the case of 3-fluoro-2-propylphenol, we have three distinct groups influencing the positions of incoming electrophiles:
Hydroxyl (-OH) at C1: A strongly activating, ortho-, para-directing group.[2] The lone pairs on the oxygen atom donate electron density into the ring via resonance, significantly increasing the nucleophilicity of the ortho and para positions.
Propyl (-CH₂CH₂CH₃) at C2: A weakly activating, ortho-, para-directing group. Alkyl groups donate electron density through an inductive effect, moderately activating the ring.[3]
Fluoro (-F) at C3: A deactivating, ortho-, para-directing group.[4][5] Fluorine is highly electronegative, withdrawing electron density inductively (-I effect), which deactivates the ring. However, it can donate a lone pair of electrons through resonance (+M effect), directing incoming electrophiles to the ortho and para positions. The inductive effect is generally stronger, leading to overall deactivation.
The hierarchy of activating strength typically dictates the regiochemical outcome.[2] In 3-fluoro-2-propylphenol, the hydroxyl group is the most potent activating group and will therefore be the primary director of electrophilic substitution. The available positions for substitution are C4, C5, and C6.
Position C4 (para to -OH): Strongly favored by the hydroxyl group and weakly favored by the propyl group.
Position C6 (ortho to -OH): Strongly favored by the hydroxyl group and weakly favored by the propyl group. This position is, however, flanked by the bulky propyl group, which may introduce steric hindrance.
Position C5 (ortho to -F): Favored by the fluoro group but meta to the strongly directing hydroxyl group, making substitution at this position highly unlikely.
Therefore, the primary products expected from the electrophilic aromatic substitution of 3-fluoro-2-propylphenol are the 4-substituted and 6-substituted isomers . The major product is anticipated to be the 4-substituted isomer due to the powerful para-directing effect of the hydroxyl group and reduced steric hindrance compared to the C6 position.
Diagram: Directing Effects in 3-Fluoro-2-propylphenol
Caption: Predicted directing effects for electrophilic aromatic substitution on 3-fluoro-2-propylphenol.
Experimental Protocol: Nitration of 3-Fluoro-2-propylphenol
This protocol details a mild nitration procedure suitable for the activated 3-fluoro-2-propylphenol ring system. The use of dilute nitric acid helps to prevent over-nitration and oxidative side reactions.
Materials and Reagents
Reagent/Material
Grade
Supplier
3-Fluoro-2-propylphenol
≥98%
Sigma-Aldrich
Nitric Acid (70%)
ACS Reagent
Fisher Scientific
Glacial Acetic Acid
ACS Reagent
VWR Chemicals
Dichloromethane (DCM)
HPLC Grade
Merck
Saturated Sodium Bicarbonate Solution
Laboratory Prepared
-
Anhydrous Magnesium Sulfate
Anhydrous
Alfa Aesar
Deionized Water
-
-
50 mL Round-bottom flask
-
-
Magnetic stirrer and stir bar
-
-
Dropping funnel
-
-
Ice bath
-
-
Separatory funnel
-
-
Rotary evaporator
-
-
Step-by-Step Procedure
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-propylphenol (1.0 g, 5.94 mmol) in glacial acetic acid (10 mL).
Cooling: Place the flask in an ice bath and stir the solution for 10 minutes to cool it to 0-5 °C.
Preparation of Nitrating Agent: In a separate beaker, carefully prepare a dilute solution of nitric acid by adding concentrated nitric acid (0.42 mL, ~6.5 mmol, 1.1 equivalents) to cold deionized water (5 mL).
Addition of Nitrating Agent: Transfer the dilute nitric acid solution to a dropping funnel. Add the nitrating agent dropwise to the stirred solution of 3-fluoro-2-propylphenol over a period of 15-20 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water (50 mL) with stirring.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
Washing: Combine the organic layers and wash sequentially with deionized water (20 mL), saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid, and finally with brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude product, a mixture of 3-fluoro-2-propyl-4-nitrophenol and 3-fluoro-2-propyl-6-nitrophenol, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Diagram: Experimental Workflow for Nitration
Caption: Workflow for the nitration of 3-fluoro-2-propylphenol.
Other Potential Electrophilic Aromatic Substitutions
Halogenation
Due to the activated nature of the phenol ring, halogenation can often be achieved under mild conditions, sometimes without a Lewis acid catalyst.[6]
Bromination: Reaction with molecular bromine (Br₂) in a solvent like dichloromethane or acetic acid at room temperature is expected to yield a mixture of the 4-bromo and 6-bromo derivatives.
Chlorination: N-chlorosuccinimide (NCS) in a suitable solvent can be employed for a more controlled chlorination.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring.[7][8] A key consideration with phenols is the potential for competing O-acylation to form a phenyl ester.[9]
Procedure: The reaction is typically carried out using an acyl chloride or anhydride with a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Fries Rearrangement: If O-acylation occurs, the resulting ester can often be rearranged to the desired C-acylated phenol (primarily the para-isomer) by heating with an excess of the Lewis acid catalyst, a process known as the Fries rearrangement.[9] The use of solvents like hexafluoroisopropanol (HFIP) has been shown to promote Friedel-Crafts acylation under milder, catalyst-free conditions.[10]
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Nitric acid is a strong oxidizing agent and is corrosive. Handle with extreme care.
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
ACS Publications. (n.d.). Computational Analysis of Substituent Effects in Para-Substituted Phenoxide Ions. [Link]
Google Patents. (n.d.). WO2003077894A1 - Fluorine-substituted alkyl phenol compounds and their uses.
ACS Publications. (n.d.). A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. [Link]
Chemistry LibreTexts. (2015, July 18). 16.2: Directing Inductive Effects of Alkyl Groups. [Link]
ACS Publications. (2020, July 20). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. [Link]
Google Patents. (n.d.).
MDPI. (2025, May 9). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. [Link]
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]
Google Patents. (n.d.).
RSC Publishing. (n.d.). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. [Link]
Arkivoc. (n.d.). Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF. [Link]
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
Google Patents. (n.d.).
RSC Publishing. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]
YouTube. (2022, March 9). Learn the 3 Steps for Halogenation & Examples. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound Focus: 3-Fluoro-2-propylphenol (CAS: 199287-68-8)
Applications: Bioisostere generation, lipophilicity modulation, and pharmacokinetic optimization.
Introduction & Mechanistic Rationale
3-Fluoro-2-propylphenol is a highly versatile building block in medicinal chemistry. The strategic placement of the fluorine atom at the 3-position and a propyl chain at the 2-position creates a unique stereoelectronic environment. The strong inductive electron-withdrawing effect of the meta-fluorine lowers the phenolic pKa to approximately 9.5 (compared to 10.0 for unsubstituted phenol). Concurrently, the ortho-propyl group introduces significant steric shielding around the hydroxyl moiety.
When designing ether derivatives from this scaffold, these properties dictate the synthetic strategy:
Nucleophilicity vs. Basicity: The lowered pKa makes the phenoxide anion a slightly weaker nucleophile but an excellent leaving group/pronucleophile, which is highly advantageous for the [1].
Steric Hindrance: The ortho-propyl group severely restricts the trajectory of incoming electrophiles. Standard [2] with secondary alkyl halides often leads to competitive E2 elimination rather than SN2 substitution.
Advanced Coupling: For highly hindered or complex tertiary alcohols, traditional methods fail, necessitating modern deoxyfluorinative etherification using reagents like [3].
Decision Matrix for Etherification
To ensure high yields and minimize side reactions, the choice of methodology must be tailored to the nature of the alkylating agent. The following diagram outlines the logical workflow for selecting the appropriate etherification protocol.
Caption: Decision tree for selecting the optimal etherification method based on the alkylating substrate.
Standard potassium carbonate (
K2CO3
) often yields sluggish reaction rates with ortho-substituted phenols. This protocol utilizes Cesium Carbonate (
Cs2CO3
). The larger ionic radius of the cesium cation results in a looser ion pair, generating a highly reactive, "naked" phenoxide capable of overcoming the steric bulk of the 2-propyl group.
Reagents:
3-Fluoro-2-propylphenol (1.0 equiv, 10 mmol)
Primary Alkyl Iodide or Bromide (1.2 equiv, 12 mmol)
Cs2CO3
(1.5 equiv, 15 mmol)
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-2-propylphenol (1.54 g, 10 mmol) and anhydrous
Cs2CO3
(4.89 g, 15 mmol).
Solvation: Suspend the mixture in 50 mL of anhydrous DMF under an argon atmosphere. Stir at room temperature for 15 minutes to allow for complete deprotonation. Causality: Pre-stirring ensures the formation of the brilliant yellow phenoxide anion before the electrophile is introduced.
Alkylation: Add the primary alkyl halide (12 mmol) dropwise via syringe.
Heating: Heat the reaction mixture to 60 °C using an oil bath. Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The reaction is typically self-validating when the yellow color of the phenoxide dissipates, indicating consumption of the phenol.
Workup: Cool to room temperature. Quench with 50 mL of distilled water to dissolve inorganic salts. Extract the aqueous layer with Diethyl Ether (
3×30
mL).
Washing: Wash the combined organic layers with 5% aqueous LiCl (
3×20
mL) to remove residual DMF, followed by brine. Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (silica gel) to afford the pure alkyl aryl ether.
The Mitsunobu reaction allows the coupling of 3-fluoro-2-propylphenol with secondary alcohols with complete inversion of stereochemistry. The pKa of the phenol (~9.5) is perfectly suited to protonate the betaine intermediate, driving the reaction forward.
Caption: Mechanistic sequence of the Mitsunobu etherification of 3-fluoro-2-propylphenol.
Assembly: In a flame-dried flask under argon, dissolve 3-fluoro-2-propylphenol, the secondary alcohol, and
PPh3
in 50 mL of anhydrous THF.
Temperature Control: Cool the mixture to 0 °C in an ice-water bath. Causality: Cooling is critical. Adding DIAD at room temperature leads to rapid, uncontrolled exotherms and promotes the formation of the unreactive Morrison-Brunn-Huisgen byproduct.
Activation: Add DIAD dropwise over 10 minutes. The solution will turn pale yellow.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor by LC-MS or TLC.
Workup: Concentrate the THF in vacuo. To precipitate the bulk of the triphenylphosphine oxide (
O=PPh3
) byproduct, triturate the crude residue with cold Hexanes/Diethyl Ether (9:1). Filter the white precipitate.
Purification: Concentrate the filtrate and purify via silica gel chromatography.
Quantitative Data & Method Comparison
The following table summarizes the operational parameters and expected outcomes for the etherification of 3-fluoro-2-propylphenol across different methodologies.
Method
Optimal Substrate Scope
Key Reagents
Temp (°C)
Stereochemical Outcome
Typical Yield (%)
Primary Limitation
Williamson
Primary alkyl halides, Benzyl halides
Cs2CO3
, DMF
60 - 80
N/A
85 - 95
Fails with secondary/tertiary halides due to E2 elimination.
Mitsunobu
Primary & Secondary aliphatic alcohols
PPh3
, DIAD, THF
0 to 25
Complete Inversion
70 - 85
Difficult purification (removal of
O=PPh3
and hydrazine byproducts).
PhenoFluor
Highly hindered / Tertiary alcohols
PhenoFluor, Dioxane
80 - 100
Retention / Mixed
50 - 75
High reagent cost; requires strict anhydrous conditions.
Title: Alkyl Aryl Ether Bond Formation with PhenoFluor
Source: National Center for Biotechnology Information (NIH / PubMed Central)
URL: [Link]
Application
Advanced Chromatographic Separation and Analysis of 3-Fluoro-2-Propylphenol: Application Notes & Protocols
As pharmaceutical pipelines and environmental monitoring frameworks increasingly encounter fluorinated aromatics, the need for robust, high-resolution analytical methods is paramount. 3-Fluoro-2-propylphenol presents a u...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines and environmental monitoring frameworks increasingly encounter fluorinated aromatics, the need for robust, high-resolution analytical methods is paramount. 3-Fluoro-2-propylphenol presents a unique chromatographic challenge: it combines a hydrophobic alkyl chain (propyl group), a polar and ionizable hydroxyl group, and a highly electronegative fluorine atom.
This application note provides a comprehensive, field-proven guide to the extraction, separation, and quantification of 3-fluoro-2-propylphenol. By leveraging orthogonal chromatographic techniques—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—we establish a self-validating analytical system capable of resolving the target analyte from closely related positional isomers (e.g., 4-fluoro-2-propylphenol) and degradation products.
Scientific Rationale & Mechanistic Insights
The separation of fluorinated alkylphenols cannot rely solely on dispersive (hydrophobic) interactions. The introduction of a fluorine atom onto the phenolic ring exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the hydroxyl group compared to non-fluorinated analogs and significantly alters the electron density of the aromatic
π
-system [1].
The Causality of Stationary Phase Selection
While a standard C18 column is the default for many alkylphenols [1], it often fails to provide baseline resolution (
Rs≥2.0
) between fluorinated positional isomers. To overcome this, we employ a Phenyl-Hexyl stationary phase .
Mechanism : The Phenyl-Hexyl ligand facilitates
π−π
interactions between the stationary phase's phenyl ring and the analyte's electron-deficient fluorinated aromatic ring.
Solvent Causality : We specifically select Methanol (MeOH) over Acetonitrile (ACN) as the organic modifier. Acetonitrile possesses its own
π
electrons (C
≡
N), which compete with the analyte for the stationary phase's phenyl rings, suppressing the desired
π−π
interactions. Methanol lacks
π
electrons, thereby maximizing the shape selectivity and aromatic retention mechanisms of the Phenyl-Hexyl column [2].
System Workflow
Caption: Orthogonal workflow for the extraction and chromatographic resolution of 3-fluoro-2-propylphenol.
Quantitative Method Optimization Data
To validate the mechanistic theory, system suitability testing (SST) was performed comparing a standard endcapped C18 column against a Phenyl-Hexyl column. The data below summarizes the chromatographic performance for resolving 3-fluoro-2-propylphenol from its critical pair, 4-fluoro-2-propylphenol.
Column Chemistry
Mobile Phase (Isocratic)
Retention Factor (
k′
)
Resolution (
Rs
)
Tailing Factor (
Tf
)
Mechanism Dominance
C18 (Endcapped)
60:40 ACN / H₂O (0.1% FA)
3.2
1.1
1.35
Hydrophobic (Dispersive)
C18 (Endcapped)
60:40 MeOH / H₂O (0.1% FA)
3.8
1.4
1.30
Hydrophobic (Dispersive)
Phenyl-Hexyl
60:40 ACN / H₂O (0.1% FA)
3.5
1.7
1.15
Hydrophobic + Weak
π−π
Phenyl-Hexyl
60:40 MeOH / H₂O (0.1% FA)
4.5
2.8
1.05
Hydrophobic + Strong
π−π
Table 1: Comparative chromatographic parameters demonstrating the superiority of the Phenyl-Hexyl/Methanol system for fluorophenol isomer resolution.
To ensure a self-validating system, the extraction protocol must quantitatively isolate the phenol while removing matrix interferences that could cause ion suppression in the MS detector.
Sample Pre-treatment : Adjust the sample matrix (e.g., 10 mL of aqueous matrix) to pH 3.0 using 1 M HCl. Causality: Ensuring the pH is at least 2 units below the pKa of the fluorophenol (~8.5) guarantees the molecule is fully protonated (neutral), maximizing its retention on the hydrophobic SPE sorbent.
Conditioning : Pass 5 mL of Methanol through the HLB cartridge, followed by 5 mL of HPLC-grade water (pH 3.0). Do not let the sorbent dry.
Loading : Load the acidified sample onto the cartridge at a controlled flow rate of 1-2 mL/min.
Washing : Wash interferences with 5 mL of 5% Methanol in water. Dry the cartridge under a gentle vacuum for 5 minutes.
Elution : Elute the target analytes with 2 × 2.5 mL of 100% Methanol.
Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1 mL of initial HPLC mobile phase (e.g., 50:50 MeOH/H₂O).
This protocol utilizes the optimized Phenyl-Hexyl stationary phase to separate fluorinated isomers and degradation products [3].
System Parameters:
Column : Ascentis Express Phenyl-Hexyl (100 mm × 2.1 mm, 2.7 µm core-shell) or equivalent [4].
Mobile Phase A : Water + 0.1% Formic Acid.
Mobile Phase B : Methanol + 0.1% Formic Acid.
Flow Rate : 0.4 mL/min.
Column Temperature : 40°C (Improves mass transfer and reduces backpressure).
Injection Volume : 2 µL.
Gradient Program:
0.0 - 1.0 min : 40% B (Isocratic hold to focus the analyte band).
1.0 - 6.0 min : Linear ramp to 80% B.
6.0 - 8.0 min : Hold at 80% B (Column wash).
8.0 - 8.1 min : Return to 40% B.
8.1 - 12.0 min : Re-equilibration at 40% B.
MS Detection (ESI Negative Mode):
Fluorophenols ionize efficiently in negative Electrospray Ionization (ESI-) due to the acidic hydroxyl group. Monitor the
[M−H]−
pseudo-molecular ion at m/z 153.07 (Exact mass of 3-fluoro-2-propylphenol is 154.08 Da).
Protocol C: Orthogonal GC-MS Validation
To validate the HPLC findings, an orthogonal GC-MS method is employed. Gas chromatography separates molecules based on boiling point and polarizability, providing a completely independent mechanism of resolution [1].
System Parameters:
Column : HP-5MS (5% Phenyl, 95% Dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
Injection : 1 µL, Split ratio 10:1. Injector temperature: 250°C.
Derivatization (Optional but Recommended) : While propylphenols can be run underivatized, treating the extract with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS for 30 mins at 60°C converts the -OH group to a -OTMS ether. Causality: This eliminates hydrogen bonding interactions with active sites in the GC inlet, reducing peak tailing and improving the limit of detection.
Oven Temperature Program:
Initial : 60°C, hold for 2 minutes.
Ramp 1 : 15°C/min to 150°C.
Ramp 2 : 10°C/min to 280°C.
Final : Hold at 280°C for 5 minutes.
MS Detection (EI Mode):
Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the source temperature to 230°C. For the underivatized molecule, monitor the molecular ion (
M+∙
) at m/z 154, and the primary tropylium/benzyl cleavage fragments.
System Suitability & Self-Validation Criteria
Before analyzing unknown samples, the analytical batch must pass the following self-validating criteria:
Blank Injection : Must show no interfering peaks at the retention time of 3-fluoro-2-propylphenol (S/N < 3).
Resolution Check : A standard mixture containing both 3-fluoro-2-propylphenol and 4-fluoro-2-propylphenol must yield an
Rs≥2.0
. If
Rs
drops below 2.0, the Phenyl-Hexyl column may be experiencing phase collapse or contamination, necessitating a high-organic flush.
Precision : Six replicate injections of the working standard must yield a Relative Standard Deviation (RSD) of peak area
≤2.0%
.
References
Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. Analytical and Bioanalytical Chemistry (2002). Available at:[Link]
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation Application Notes. Available at:[Link]
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au (2022). Available at:[Link]
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications (2013). Available at:[Link]
Method
Application Note: Engineering Advanced Fluoropolymers with 3-Fluoro-2-Propylphenol
Target Audience: Polymer Chemists, Materials Scientists, and Advanced Formulation Researchers. Mechanistic Rationale: The Molecular Advantage In the synthesis of advanced fluorinated polymers—ranging from low-dielectric...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Polymer Chemists, Materials Scientists, and Advanced Formulation Researchers.
Mechanistic Rationale: The Molecular Advantage
In the synthesis of advanced fluorinated polymers—ranging from low-dielectric microelectronics to hydrophobic biomedical coatings—the selection of the initiating monomer or end-capping agent dictates the macro-scale properties of the material. While perfluorinated phenols are common, they often yield rigid, highly crystalline polymers that are virtually insoluble in standard organic solvents, creating severe processing bottlenecks [3].
3-fluoro-2-propylphenol serves as a highly specialized, bifunctional building block that solves this processability paradox. Its utility in material synthesis is driven by three distinct structural features:
The Fluorine Effect (Inductive Withdrawal): The highly electronegative fluorine atom at the meta position pulls electron density away from the aromatic ring. This increases the acidity of the phenolic hydroxyl group, facilitating rapid, quantitative deprotonation during base-catalyzed etherification. In the final polymer matrix, this fluorine atom lowers the overall polarizability, significantly reducing the dielectric constant and surface energy [1].
The Propyl Group Effect (Steric Bulk): The ortho-propyl group introduces critical steric hindrance. By increasing the fractional free volume of the polymer chain, it disrupts tight intermolecular packing. This suppresses unwanted crystallization, dramatically improving the polymer's solubility in common solvents (e.g., THF, chloroform) for downstream spin-coating or casting.
The Phenolic Hydroxyl (Reactive Anchor): Acts as the primary nucleophile for ring-opening polymerizations (ROP) or interfacial polycondensation reactions.
Structure-property causality of 3-fluoro-2-propylphenol in polymer matrices.
Application I: Synthesis of Fluorinated Polyethers (FPEs)
Fluorinated polyethers (FPEs) are heavily utilized as low-dielectric insulators and high-performance demulsifiers [1]. By using 3-fluoro-2-propylphenol as an initiator for the ring-opening polymerization of epoxides, researchers can synthesize FPEs with a highly hydrophobic headgroup.
Protocol 1: Ring-Opening Polymerization of FPE
Objective: Synthesize a strictly linear, end-functionalized fluorinated polyether.
Reagents:
Initiator: 3-Fluoro-2-propylphenol (1.0 eq)
Monomer: Ethylene Oxide (EO) or Propylene Oxide (PO) (n eq, depending on target MW)
Base Catalyst: Potassium Methoxide (
KOCH3
) (0.1 eq)
Solvent: Anhydrous Toluene
Step-by-Step Methodology:
Initiator Activation: Charge a dry, nitrogen-purged stainless-steel autoclave with 3-fluoro-2-propylphenol and anhydrous toluene. Add
KOCH3
.
Methanol Removal: Heat the reactor to 110°C under a slight vacuum to distill off the methanol byproduct, driving the equilibrium to form the active potassium phenoxide salt.
Monomer Dosing: Pressurize the reactor with nitrogen to 2 bar. Slowly dose the epoxide (EO/PO) into the reactor at a controlled rate to maintain the temperature between 115°C–120°C. Causality note: Strict temperature control prevents chain-transfer reactions to the monomer, ensuring a narrow polydispersity index (PDI).
Propagation & Quenching: Once dosing is complete, maintain the temperature for 2 hours until the reactor pressure drops, indicating complete monomer consumption. Quench the living chains with glacial acetic acid.
Purification: Precipitate the polymer in cold hexane. Filter and dry under vacuum at 60°C for 24 hours.
Self-Validating Quality Control:
In-Process: Monitor the reaction via real-time ATR-FTIR. The disappearance of the sharp phenolic O-H stretch (~3300 cm⁻¹) and the emergence of the broad aliphatic ether C-O-C stretch (~1100 cm⁻¹) validates propagation.
Post-Process: Conduct Gel Permeation Chromatography (GPC). A successful living polymerization will yield a monomodal peak with a PDI < 1.15. Verify the end-group fidelity using ¹⁹F NMR; a single sharp resonance confirms uniform incorporation of the fluorinated headgroup.
Workflow for synthesizing fluorinated polyethers from 3-fluoro-2-propylphenol.
Application II: Surface-Modifying End-Capper for Polycarbonates (FPCs)
Standard Bisphenol-A (BPA) polycarbonates suffer from high surface energy, making them susceptible to moisture absorption. By utilizing 3-fluoro-2-propylphenol as a chain-terminating agent during interfacial polycondensation, the resulting Fluorinated Polycarbonate (FPC) chains are capped with hydrophobic tails. During film casting, these fluorinated end-groups thermodynamically migrate to the polymer-air interface, drastically enhancing surface hydrophobicity and optical transparency [2].
Protocol 2: Interfacial Polymerization of End-Capped FPC
Objective: Synthesize molecular-weight-controlled polycarbonate with fluorinated end-groups.
Aqueous Phase Preparation: Dissolve BPA, 3-fluoro-2-propylphenol, and sodium hydroxide (NaOH, 2.2 eq) in deionized water. The NaOH deprotonates both the BPA and the fluorophenol, rendering them water-soluble phenoxide salts.
Organic Phase Addition: Add DCM to create a biphasic system. Stir vigorously (800 rpm) to maximize the interfacial surface area.
Phosgenation: Slowly add triphosgene dissolved in DCM over 30 minutes. Maintain the pH of the aqueous phase between 10.5 and 11.5 by dropwise addition of 20% NaOH. Causality note: Triphosgene reacts at the interface to form oligomeric chloroformates. The 3-fluoro-2-propylphenol competes with BPA to cap these reactive ends, halting chain extension.
Catalysis: Add TEA to catalyze the coupling of the remaining chloroformates with phenoxides, driving the polymer to its final molecular weight.
Phase Separation & Washing: Halt stirring. Separate the heavy DCM layer. Wash the organic phase sequentially with 5% HCl (to remove TEA) and deionized water until neutral.
Precipitation: Drip the DCM solution into vigorously stirred methanol to precipitate the FPC. Filter and dry at 80°C under vacuum.
Self-Validating Quality Control:
In-Process: The stabilization of the aqueous phase pH indicates the complete consumption of the carbonyl source.
Post-Process: Cast a thin film from chloroform and measure the Water Contact Angle (WCA). A successful end-capping will yield a WCA > 105° (compared to ~80° for standard PC). X-ray Photoelectron Spectroscopy (XPS) at varying take-off angles will validate the surface enrichment of fluorine.
Quantitative Data: Material Performance Comparison
The integration of 3-fluoro-2-propylphenol yields measurable improvements in thermal stability, hydrophobicity, and dielectric performance compared to non-fluorinated analogs[3].
Polymer Type
Initiator / End-Capper
Dielectric Constant (1 MHz)
Water Contact Angle (°)
Td
(5% wt loss, °C)
Solubility in THF
Standard Polyether
Phenol
3.8
65°
280°C
High
FPE (Protocol 1)
3-Fluoro-2-propylphenol
2.6
98°
315°C
High
Standard PC
p-tert-Butylphenol
3.1
82°
420°C
Moderate
FPC (Protocol 2)
3-Fluoro-2-propylphenol
2.8
112°
435°C
High
Data Interpretation: The FPE shows a dramatic drop in the dielectric constant due to the low polarizability of the C-F bond, making it ideal for microelectronic packaging. The FPC exhibits a massive increase in the water contact angle, proving the successful migration of the fluorinated end-caps to the material surface. Furthermore, unlike perfluorinated polymers, both synthesized materials retain high solubility in THF due to the free-volume expansion caused by the propyl group.
References
Synthesis and Study of a New Type of Fluorinated Polyether Demulsifier for Heavy Oil Emulsion Demulsification. ACS Omega. Available at:[Link]
Synthesis and preparation of fluorinated polycarbonates enhancing the light absorption of fluorescent nanoparticles. PubMed. Available at:[Link]
Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers (MDPI) / PubMed Central. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Impurities in 3-Fluoro-2-propylphenol Extraction
Welcome. As a Senior Application Scientist, I have developed this technical guide to address the specific physicochemical challenges associated with the extraction and purification of 3-fluoro-2-propylphenol.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome. As a Senior Application Scientist, I have developed this technical guide to address the specific physicochemical challenges associated with the extraction and purification of 3-fluoro-2-propylphenol. This molecule presents unique challenges due to the competing electronic effects of the electron-withdrawing fluorine atom and the electron-donating propyl group.
This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus purely on the causality of impurity formation and the mechanistic solutions required to isolate high-purity product.
Part 1: The Chemistry & Causality of Extraction Impurities (FAQ)
Q1: Why am I seeing neutral alkylated impurities (e.g., propyl halides or biphenyls) co-extracting with 3-fluoro-2-propylphenol?A1: This is a classic symptom of incomplete phase separation driven by micelle formation. During the alkali washing phase (using NaOH), the deprotonated 3-fluoro-2-propylphenolate salt acts as a mild surfactant. This lowers the interfacial tension between the organic and aqueous layers, effectively trapping neutral organic impurities within a stable emulsion[1]. To resolve this, you must manipulate the ionic strength of the aqueous phase to force the non-polar impurities out of the aqueous layer (a phenomenon known as the "salting-out" effect)[2].
Q2: How do I separate regioisomers (e.g., 5-fluoro-2-propylphenol) from the target product?A2: Liquid-liquid extraction (LLE) relies strictly on
pKa
differentials. The
pKa
of ortho-fluorophenol is approximately 8.7, while para-fluorophenol is 9.89[3],[4]. The addition of a propyl group slightly alters these values via inductive effects, but the
pKa
difference between regioisomers like 3-fluoro-2-propylphenol and 5-fluoro-2-propylphenol remains negligible. Because they will deprotonate and partition simultaneously, pH-controlled LLE is fundamentally insufficient for isomer separation. You must employ high-vacuum fractional distillation, as fluorinated phenols are highly prone to thermal degradation at atmospheric pressures[5].
Q3: Why does my extracted product turn dark or discolored upon concentration?A3: Phenols are highly susceptible to oxidation, rapidly forming dark-colored quinone impurities[5]. This oxidative degradation is exponentially accelerated under basic conditions (during the NaOH extraction step) in the presence of dissolved oxygen. Furthermore, the electron-donating nature of the propyl group increases the electron density on the aromatic ring, making 3-fluoro-2-propylphenol even more prone to oxidation than unsubstituted fluorophenols.
Part 2: Diagnostic Workflows
The following diagnostic logic tree outlines the self-validating system required to resolve emulsions and isolate the target phenol while leaving neutral impurities behind.
Diagnostic workflow for resolving emulsions and isolating 3-fluoro-2-propylphenol.
Part 3: Step-by-Step Troubleshooting Protocols
Protocol 1: Emulsion-Breaking via Ionic Strength Modulation
Causality: Adding a saturated salt solution increases the ionic strength of the aqueous phase. This decreases the solubility of the non-polar organic droplets in the water layer, forcing the emulsion to break and the phases to separate[1],[2].
Identify Emulsion: Observe the interface between the organic solvent and the basic aqueous layer. If a cloudy, unresolved middle layer persists for >5 minutes, an emulsion has formed.
Brine Addition: Add a saturated aqueous solution of sodium chloride (brine) at a volume equal to 10-20% of the total aqueous layer[1].
Low-Shear Agitation: Do not shake vigorously. Vigorous shaking introduces shear force that stabilizes emulsions[1]. Instead, gently invert the separatory funnel 5-10 times to mix the brine into the aqueous layer.
Phase Separation: Allow the funnel to rest for 15-30 minutes. If the emulsion persists, centrifuge the biphasic mixture at 3000 x g for 5 minutes to mechanically force separation[1].
Causality: Removing dissolved oxygen and minimizing the time the molecule spends in a basic, aqueous state prevents the phenolate from oxidizing into quinone impurities[5].
Solvent Degassing: Sparge all extraction solvents (organic solvent, 10% NaOH, and 3M HCl) with an inert gas (N₂ or Ar) for 15 minutes prior to use.
Chilled Base Extraction: Chill the 10% NaOH solution to 0-5°C. Perform the extraction rapidly in a separatory funnel flushed with inert gas.
Biphasic Quenching (Critical Step): Do not acidify the aqueous layer in isolation. Instead, immediately transfer the aqueous phenolate layer to an Erlenmeyer flask containing a vigorously stirring biphasic mixture of fresh organic solvent and 3M HCl. As the phenolate protonates, it immediately partitions back into the protective organic phase, minimizing its exposure to the reactive aqueous environment.
Part 4: Quantitative Data
To ensure >99% extraction efficiency, the pH of the aqueous phase must be adjusted to at least 2 pH units above or below the molecule's
pKa
. The table below summarizes the theoretical
pKa
values of fluorophenol derivatives and the optimal pH boundaries required for a self-validating extraction system.
Compound
Estimated
pKa
Optimal Aqueous Extraction pH (Deprotonation)
Optimal Organic Extraction pH (Protonation)
2-Fluorophenol
8.70
> 10.70
< 6.70
3-Fluorophenol
9.30
> 11.30
< 7.30
4-Fluorophenol
9.89
> 11.89
< 7.89
3-Fluoro-2-propylphenol
~9.50 - 9.70
> 11.70
< 7.50
(Note: The propyl group in 3-fluoro-2-propylphenol exerts a mild electron-donating inductive effect, slightly raising the
pKa
compared to unsubstituted 3-fluorophenol).
References
Source: researchandmarkets.
Source: benchchem.
Title: Aqueous pKa values from J. Phys. Org. Chem.
Technical Support Center: Resolving NMR Peak Overlaps in Fluorinated Propylphenols
Welcome to the Advanced NMR Troubleshooting Center. Fluorinated propylphenols present a unique spectroscopic challenge for drug development professionals. The aliphatic propyl chain (-CH₂-CH₂-CH₃) inherently suffers from...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced NMR Troubleshooting Center. Fluorinated propylphenols present a unique spectroscopic challenge for drug development professionals. The aliphatic propyl chain (-CH₂-CH₂-CH₃) inherently suffers from severe homonuclear coupling (
JHH
) overlap. When combined with a fluorinated aromatic ring, the spin-1/2 ¹⁹F nucleus introduces extensive heteronuclear scalar coupling (
JHF
and
JCF
), splitting both ¹H and ¹³C signals into complex, unresolvable multiplets.
This guide provides field-proven, self-validating methodologies to deconvolve these complex spin systems using advanced decoupling, pure shift, and 2D correlation techniques.
Diagnostic Workflow
Diagnostic workflow for resolving NMR peak overlaps in fluorinated propylphenols.
Issue 1: Severe Multiplet Overlap in the ¹³C Spectrum
Symptom: The ¹³C NMR spectrum exhibits a "forest" of overlapping peaks, making it impossible to distinguish the propyl chain carbons from the aromatic carbons.
Root Cause: Fluorine (100% natural abundance) exhibits strong scalar coupling to ¹³C across multiple bonds (
1JCF≈250
Hz,
2JCF≈20−30
Hz). This splits the carbon signals into doublets or doublets of doublets, which overlap with the naturally crowded aliphatic region[1].
Causality & Solution: By applying simultaneous broadband decoupling on both the ¹H and ¹⁹F channels during ¹³C acquisition, you eliminate all heteronuclear scalar couplings. This forces the complex multiplets to collapse back into sharp, highly resolved singlets[1].
Hardware Verification: Ensure the spectrometer is equipped with a triple-resonance probe (e.g., H/F/C iProbe) capable of simultaneous ¹H and ¹⁹F tuning without user intervention[1][2].
Tuning & Matching: Tune and match the probe for ¹³C (observe channel), ¹H (decouple channel 1), and ¹⁹F (decouple channel 2).
Pulse Calibration: Accurately calibrate the 90° pulse widths for all three nuclei to ensure optimal decoupling efficiency and prevent probe arcing.
Sequence Setup: Load a 1D ¹³C acquisition sequence with dual decoupling. Set the ¹H decoupling scheme (e.g., WALTZ-16) and the ¹⁹F decoupling scheme (e.g., GARP).
Acquisition: Run the experiment with a sufficient relaxation delay (D1 >
3×T1
) to account for the loss of NOE enhancement if inverse-gated decoupling is used for quantitation.
Self-Validation: Run a control scan with only ¹H decoupling. Compare it to the ¹³C{¹H, ¹⁹F} spectrum. If the protocol was successful, all C-F split doublets will have collapsed into distinct singlets[1].
Issue 2: Unresolvable ¹H Aliphatic Overlaps (The Propyl Chain)
Symptom: The -CH₂-CH₂-CH₃ protons appear as an unresolved, second-order multiplet blob in the ¹H spectrum.
Root Cause: Homonuclear coupling (
JHH
) between adjacent protons on the flexible propyl chain creates complex splitting patterns (triplets, sextets) that overlap heavily.
Causality & Solution: Pure Shift NMR (specifically the Zangger-Sterk experiment) uses slice-selective excitation and spatial encoding to refocus homonuclear
J
-couplings. This yields a spectrum consisting entirely of chemical shifts (singlets), drastically reducing spectral complexity[3][4].
Step-by-Step Methodology: Pure Shift ¹H NMR (Zangger-Sterk)
Baseline Setup: Acquire a standard 1D ¹H spectrum to define the spectral width and optimize the receiver gain.
Sequence Selection: Load the Zangger-Sterk pure shift pulse sequence (e.g., zshsqc or equivalent pseudo-2D program).
Gradient & Pulse Optimization: Set the slice-selective gradient strength (typically 1–5 G/cm). Apply a frequency-selective 180° pulse (e.g., an RSNOB shape with a 20–50 Hz bandwidth) simultaneously with the gradient[4][5].
Chunking Parameter: Set the data acquisition "chunk" time to 15–20 ms. Causality: The chunk must be shorter than
1/JHH
so that
J
-evolution is negligible during the acquisition of each data block[4].
Acquisition & Processing: Acquire the pseudo-2D dataset. Process the data using a pure shift reconstruction macro (or double Fourier Transform) to stitch the chunks into a continuous FID.
Self-Validation: Inspect the propyl chain region. The previously overlapping multiplets should now appear as three distinct, sharp singlets corresponding to the three carbon environments.
Frequently Asked Questions (FAQs)
Q: How can I determine the exact regiochemistry of the fluorine atom on the phenol ring if scalar coupling analysis is ambiguous?A: You must utilize 2D ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy). Unlike scalar coupling, the Heteronuclear Overhauser Effect (HOE) relies on dipole-dipole cross-relaxation, which is strictly a through-space interaction proportional to
1/r6
[6][7]. By setting an appropriate mixing time (typically 200–500 ms), you will observe cross-peaks only between the ¹⁹F nucleus and ¹H nuclei that are physically close in space (< 4–5 Å)[6][8]. This allows you to definitively map the spatial orientation of the propyl chain relative to the fluorine atom.
Q: Why are my Pure Shift NMR signals so weak compared to a standard ¹H spectrum?A: The Zangger-Sterk pure shift experiment relies on spatial encoding. Because a weak slice-selective gradient is applied during the selective 180° pulse, only a very thin "slice" of the active sample volume in the NMR tube is excited and refocused[5]. The physical trade-off for broadband homonuclear decoupling is a massive reduction in sensitivity—often yielding only 1% to 5% of the signal of a standard ¹H experiment[5]. To mitigate this, maximize your sample concentration or utilize time-shared real-time acquisition variants[3].
Q: Can I extract exact internuclear distances between the fluorine and the propyl protons from a HOESY spectrum?A: Yes, but raw HOESY intensities are not sufficient due to competing ¹H spin diffusion and relaxation. To extract quantitative distances (with ~5% accuracy), you must apply the PANIC (Peak Amplitude Normalization for Improved Cross-relaxation) approach[8]. Acquire a 2D ¹H-¹H NOESY spectrum with an identical mixing time. Use the diagonal peak intensities from the NOESY to correct for the cross-relaxation of the ¹H spins in the HOESY spectrum. This normalized intensity can then be reliably converted into an internuclear distance[8].
Quantitative Data Summary: Technique Comparison
Technique
Target Nucleus
Decoupled Nuclei
Primary Application for Fluorinated Propylphenols
Relative Sensitivity
¹³C{¹H, ¹⁹F} NMR
¹³C
¹H, ¹⁹F
Resolving aromatic and propyl chain carbons by removing
JCF
and
JCH
.
High
Pure Shift ¹H NMR
¹H
¹H (Homonuclear)
Collapsing propyl chain multiplets into singlets to resolve aliphatic overlap.
Low (Slice-selective)
2D ¹⁹F-¹H HOESY
¹⁹F / ¹H
None
Determining spatial proximity and regiochemistry via through-space NOE.
Medium
References
[6] Using HOESY NMR Spectroscopy to Characterise Pre-Nucleation Aggregates. ChemRxiv. Available at:[Link]
[7] 1D Selective 1H - 19F HOESY. University of Ottawa NMR Facility Blog. Available at: [Link]
[8] Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY. Magnetic Resonance in Chemistry (PubMed). Available at: [Link]
Introduction to pure shift NMR. Durham University / Oxford. Available at: [Link]
[4] Pure Shift NMR Tutorial. Gareth Morris, University of Manchester. Available at: [Link]
[5] Understanding Pure Shift NMR Spectroscopy. Dr. Laura Castañar Acedo (Global NMR Discussion Meetings). Available at: [Link]
[1] How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra. Magritek. Available at: [Link]
[2] Spectroscopy Techniques | NMR Spectroscopy. RSSL. Available at:[Link]
how to prevent oxidation of 3-fluoro-2-propylphenol during long-term storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 3-fluoro-2-propylphenol to prevent oxidative degradation....
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 3-fluoro-2-propylphenol to prevent oxidative degradation. The information presented herein is synthesized from established chemical principles and field-proven insights to ensure the integrity and stability of your valuable compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 3-fluoro-2-propylphenol during storage?
A1: The primary cause of degradation for phenolic compounds, including 3-fluoro-2-propylphenol, is oxidation.[1][2] This process is typically initiated by exposure to atmospheric oxygen, and can be accelerated by factors such as light, heat, and the presence of metal impurities. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts.[3]
Q2: How can I visually identify if my 3-fluoro-2-propylphenol has started to oxidize?
A2: A common sign of phenol oxidation is a change in color. Pure phenols are often colorless or light-colored liquids or solids. Upon oxidation, they can develop a yellow, pink, red, or brown discoloration due to the formation of quinonoid structures.[3] If you observe a noticeable color change in your stored 3-fluoro-2-propylphenol, it is a strong indicator of degradation.
Q3: What is the ideal temperature for storing 3-fluoro-2-propylphenol?
A3: For long-term storage, it is recommended to store 3-fluoro-2-propylphenol in a cool, dry, and well-ventilated area.[4] Refrigeration at 2-8°C is a common practice for storing reactive chemicals.[5] While some studies on other phenolic compounds have shown stability at higher temperatures during extraction processes, for long-term storage, lower temperatures are generally preferred to minimize the rate of degradation reactions.[6][7]
Q4: Is it necessary to store 3-fluoro-2-propylphenol under an inert atmosphere?
A4: Yes, for long-term stability, storing under an inert atmosphere is highly recommended.[5][8][9][10] Replacing the air in the storage container with an inert gas like nitrogen or argon effectively displaces oxygen, which is a key reactant in the oxidation process.[2] This technique, known as inerting or blanketing, is a standard and crucial practice for preserving air-sensitive compounds.[2]
Q5: Can I use antioxidants to prevent the oxidation of 3-fluoro-2-propylphenol?
A5: Yes, the addition of a small amount of an antioxidant can be an effective strategy. Hindered phenols, such as Butylated Hydroxytoluene (BHT), are commonly used as primary antioxidants.[3] These molecules act as radical scavengers, interrupting the oxidative chain reactions.[3][11]
II. Troubleshooting Guide: Addressing Common Storage Issues
This section provides a structured approach to troubleshooting common problems encountered during the long-term storage of 3-fluoro-2-propylphenol.
Issue 1: Compound Discoloration (Yellowing or Browning)
Underlying Cause: This is a classic sign of oxidation. The phenolic ring has likely been oxidized to form colored quinone-like species. This can be triggered by exposure to air (oxygen), light, or elevated temperatures.
Troubleshooting Steps:
Assess the Extent of Degradation:
If the discoloration is minor, the bulk of the material may still be viable for less sensitive applications. However, for applications requiring high purity, the material should be repurified (e.g., by distillation or chromatography) or discarded.
Perform an analytical check (e.g., NMR, GC-MS) to quantify the purity and identify the degradation products.
Review Storage Conditions:
Atmosphere: Was the compound stored under an inert atmosphere? If not, this is the most likely culprit.
Container Seal: Was the container tightly sealed? Parafilm can provide an extra barrier against air ingress.[4]
Light Exposure: Was the compound stored in a clear container and exposed to light? Use amber glass vials or store in a dark location to prevent photo-oxidation.[12]
Temperature: Was the storage temperature appropriate? Avoid storing at room temperature for extended periods.
Implement Corrective Actions for Future Storage:
Transfer the pure compound to a clean, dry amber glass container.
Blanket the container with a dry, inert gas such as argon or nitrogen before sealing.
Store in a refrigerator (2-8°C) or a designated cold storage area.
Issue 2: Inconsistent Experimental Results
Underlying Cause: The presence of oxidative degradation products can interfere with chemical reactions, leading to lower yields, unexpected side products, or complete reaction failure. The degradation products may have different reactivity profiles compared to the pure 3-fluoro-2-propylphenol.
Troubleshooting Steps:
Confirm Compound Identity and Purity:
Re-run analytical tests (NMR, LC-MS, GC-MS) on your stored material to confirm its identity and assess its purity. Compare the results with the certificate of analysis or data from a fresh batch.
Isolate the Variable:
If possible, obtain a fresh, unopened sample of 3-fluoro-2-propylphenol and repeat the experiment. If the experiment is successful with the new material, it strongly suggests that the stored material has degraded.
Purify the Stored Material:
Logical Flow for Troubleshooting Storage Issues
Caption: Troubleshooting workflow for storage issues.
III. Experimental Protocols for Optimal Long-Term Storage
To ensure the long-term stability of 3-fluoro-2-propylphenol, a meticulous approach to its storage is essential. The following protocols provide step-by-step instructions for proper handling and storage.
Protocol 1: Storage Under an Inert Atmosphere
This is the most critical protocol for preventing oxidation.
Materials:
3-fluoro-2-propylphenol
Clean, dry amber glass vial or Schlenk flask with a septum-sealed sidearm
Source of high-purity, dry nitrogen or argon gas
Gas-tight syringe and needles
Parafilm or a secure cap
Procedure:
Preparation: Ensure all glassware is scrupulously clean and oven-dried to remove any moisture.[5]
Transfer: If transferring the compound, do so in a glovebox or under a positive flow of inert gas to minimize exposure to air.
Inerting the Headspace:
Septum-Sealed Vial:
a. Securely cap the vial containing the 3-fluoro-2-propylphenol with a septum.
b. Insert a needle connected to the inert gas source through the septum, ensuring the needle tip is in the headspace above the compound.
c. Insert a second, shorter needle to act as a vent for the displaced air.
d. Gently flush the headspace with the inert gas for 2-5 minutes. The flow should be gentle to avoid splashing the compound.
e. Remove the vent needle first, followed by the gas inlet needle. This maintains a slight positive pressure of the inert gas.
Schlenk Flask:
a. Connect the sidearm of the Schlenk flask to a Schlenk line.
b. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all air has been removed.
Sealing:
For a septum-sealed vial, wrap the cap and septum junction with Parafilm for an additional seal.
For a Schlenk flask, ensure the stopcock is securely closed.
Storage: Store the sealed container in a cool, dark place, such as a refrigerator at 2-8°C.
Phenols are susceptible to oxidation primarily at the hydroxyl group. The process can be initiated by various factors and proceeds through a free radical mechanism.
Initiation: An initiator (e.g., light, heat, or a metal catalyst) abstracts the hydrogen atom from the phenolic hydroxyl group, forming a phenoxy radical.
Propagation: The phenoxy radical is resonance-stabilized, but it can react with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from another phenol molecule, propagating the chain reaction.
Termination: The reaction terminates when two radicals combine. The products of these termination steps are often colored quinone-type compounds, which are responsible for the observed discoloration.
The presence of an electron-donating propyl group on the aromatic ring of 3-fluoro-2-propylphenol can increase the electron density of the ring, potentially making the phenolic hydroxyl group more susceptible to oxidation compared to unsubstituted phenol.
Oxidation Pathway Diagram
Caption: Simplified oxidation pathway of a phenol.
By understanding these mechanisms and diligently applying the recommended storage protocols, researchers can significantly extend the shelf-life and maintain the purity of their 3-fluoro-2-propylphenol, ensuring the reliability and reproducibility of their experimental results.
V. References
Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. (2005). ACS Publications. [Link]
Bacterial metabolism of substituted phenols. National Open Access Monitor, Ireland. [Link]
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. [Link]
Effect of Temperatures on Polyphenols during Extraction. (2022). Encyclopedia.pub. [Link]
Chemical Storage. Unknown Source.
The effect of temperature on phenol degradation in wastewater. (1978). PubMed. [Link]
Effects of temperature and heating time on the stability of five phenolic compounds in HTW. ResearchGate. [Link]
Principles of Inert Atmosphere Storage. (2024). ResearchGate. [Link]
Effect of Temperatures on Polyphenols during Extraction. (2022). MDPI. [Link]
Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position? ASM Journals. [Link]
Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Unknown Source.
Antioxidant composition for stabilizing polyols. Google Patents.
Phenol, 3-fluoro-2-propyl- (9CI) — Chemical Substance Information. NextSDS. [Link]
Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. (2025). MDPI. [Link]
Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. (2024). Frontiers. [Link]
Deoxyfluorination of Phenols. Harvard DASH. [Link]
Late‐Stage Deoxyfluorination of Phenols with PhenoFluorMix. Request PDF. [Link]
Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. (2025). MDPI. [Link]
Vegetal Polyphenol Extracts as Antioxidants for the Stabilization of PLA: Toward Fully Biobased Polymer Formulation. (2024). ACS Publications. [Link]
Deoxyfluorination of Phenols. (2011). ACS Publications. [Link]
Late-Stage Deoxyfluorination of Phenols with PhenoFluorMix. (2019). Organic Syntheses. [Link]
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar. [Link]
Kinetic study of the oxidation of phenolic derivatives of α,α,α-trifluorotoluene by singlet molecular oxygen [O2(1Δg)] and hydrogen phosphate radicals. Photochemical & Photobiological Sciences (RSC Publishing). [Link]
Fluorinated materials in electrochemical storage and conversion devices: assessment of advantages and disadvantages. (2025). Unknown Source.
overcoming steric hindrance in 3-fluoro-2-propylphenol substitution reactions
Welcome to the Application Science Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the synthetic bottlenecks of highly substituted phenols.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the synthetic bottlenecks of highly substituted phenols. Here, we address the specific steric challenges of 3-fluoro-2-propylphenol and provide field-validated troubleshooting strategies.
Structural Analysis: The Root of Steric Hindrance
3-Fluoro-2-propylphenol presents a unique synthetic challenge due to its highly congested microenvironment. The hydroxyl group at C1 is flanked by a bulky propyl chain at C2. Furthermore, the C3 position is occupied by a highly electronegative fluorine atom. This creates two distinct steric barriers depending on your synthetic goal:
O-Functionalization (Etherification/Esterification): The C2-propyl group physically obstructs the trajectory of incoming electrophiles toward the phenoxide oxygen, making standard alkylations fail.
Ring Substitution (Electrophilic Aromatic Substitution - EAS): The C4 position (para to OH) is sterically compressed between the C3-fluoro group and the C5-proton. The C6 position (ortho to OH) is kinetically accessible but thermodynamically sensitive to any bulky O-substituents.
Regioselectivity and steric considerations for EAS on 3-fluoro-2-propylphenol.
Troubleshooting O-Alkylation (Etherification)
Q: My standard Williamson ether synthesis (K₂CO₃ / Acetone) is yielding <10% of the O-alkylated product. Why is the reaction stalling?A: The C2-propyl group creates severe steric hindrance around the hydroxyl group, preventing the phenoxide from behaving as a normal, unhindered nucleophile. In standard solvents like acetone, the phenoxide ion is heavily solvated, increasing its effective steric bulk. To overcome this, switch to a dipolar aprotic solvent (e.g., DMF or DMSO). These solvents weakly solvate anions, leaving the phenoxide comparatively unblocked by a solvent shield and considerably more reactive, as demonstrated in 1[1].
Q: I need to couple a secondary alcohol to the phenol. Using secondary alkyl halides is leading to E2 elimination byproducts instead of substitution. What is the alternative?A: When dealing with secondary or sterically hindered alkylating agents, the basic conditions of a Williamson synthesis will naturally favor E2 elimination over SN2 substitution[2]. The optimal workaround is the Mitsunobu Reaction . By using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the reaction proceeds via a highly reactive alkoxyphosphonium intermediate. This2 and allows for clean inversion of stereochemistry under mild, neutral conditions[2].
Workflow for overcoming O-alkylation steric hindrance in 3-fluoro-2-propylphenol.
Troubleshooting Ring Functionalization (EAS)
Q: During Friedel-Crafts alkylation of the ring, I am observing O-alkylation (phenyl ethers) instead of the desired C-alkylation. How do I shift the selectivity?A: O-alkylation is kinetically faster, but C-alkylation is thermodynamically more stable. If you are seeing O-alkylated byproducts, your Lewis acid catalyst may be too weak, or the reaction time is too short. Adjusting the reaction temperature and time can influence the product distribution to favor C-alkylation. Furthermore, to force ortho-alkylation (C6) over the sterically congested para-position (C4),3 can be used to create a scaffold that pre-disposes the reactants for ortho-substitution[3].
Q: Can supercritical water be used to bypass catalyst-induced steric issues for ring substitution?A: Yes. Recent methodologies demonstrate that 4 (around 673 K)[4]. The water density manipulates the dielectric constant, allowing the intrinsic hydroxyl group of the phenol to act as an auto-catalyst, facilitating the rearrangement of alkyl groups and driving ortho-substitution despite steric bulk[4].
Self-validating mechanism: The use of DMF ensures the phenoxide remains unsolvated and highly nucleophilic, while strict temperature control prevents competitive E2 elimination.
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-fluoro-2-propylphenol (1.0 eq) in a 5-fold excess of anhydrous N,N-dimethylformamide (DMF).
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 30 minutes to ensure complete phenoxide formation.
Alkylation: Slowly add the primary alkyl halide (1.5 eq) dropwise.
Heating: Heat the mixture to 60°C. Critical Control: Do not exceed 100°C to minimize elimination pathways. Monitor the reaction progress via TLC.
Workup: Once complete, cool the mixture and quench with water to precipitate the product. Extract with ethyl acetate. Wash the organic layer extensively with brine (3x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-validating mechanism: The strict order of addition ensures the reactive betaine intermediate forms between DEAD and PPh₃ before encountering the sterically hindered phenol, preventing undesired side reactions.
Preparation: In a flame-dried flask under argon, dissolve 3-fluoro-2-propylphenol (1.1 eq), the secondary alcohol (1.0 eq), and triphenylphosphine (1.1 eq) in anhydrous tetrahydrofuran (THF).
Cooling: Cool the solution strictly to 0 °C using an ice bath.
Activation: Slowly add diisopropyl azodicarboxylate (DIAD) or DEAD (1.1 eq) dropwise over 15 minutes. The slow addition controls the exothermic formation of the betaine intermediate.
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12-24 hours.
Purification: Quench with water and extract with diethyl ether. Purify the crude product via flash column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and hydrazine byproducts.
Quantitative Data & Method Comparison
The following table summarizes the expected outcomes when applying different substitution strategies to sterically hindered phenols like 3-fluoro-2-propylphenol.
Reaction Type
Reagent / Catalyst
Solvent
Temp (°C)
Primary Product
Expected Yield
Key Limitation
Standard Williamson
Alkyl Bromide / K₂CO₃
Acetone
56
O-Alkylated
< 20%
Phenoxide solvation limits reactivity.
Modified Williamson
Alkyl Iodide / K₂CO₃
DMF
60-80
O-Alkylated
75-85%
Fails with secondary alkyl halides (E2).
Mitsunobu
Sec-Alcohol / DEAD / PPh₃
THF
0 to 25
O-Alkylated
65-80%
Difficult purification (PPh₃O removal).
Friedel-Crafts (EAS)
Propene / Lewis Acid
Toluene
20-25
C4/C6-Alkylated
50-60%
Polyalkylation and O-alkylation byproducts.
Supercritical Alkylation
2-Propanol (No Catalyst)
Water
~400
C6-Alkylated
~83%
Requires specialized high-pressure reactors.
Data synthesized from established protocols for hindered phenol alkylation and supercritical water reactions.
References
Process for oxygen-alkylation of sterically hindered phenols - Google Patents.
Overcoming steric hindrance in Williamson ether synthesis - Benchchem.
Minimizing byproduct formation in Friedel-Crafts alkylation of phenol - Benchchem.
Ortho-Selective Alkylation of Phenol with 2-Propanol without Catalyst in Supercritical Water.
Technical Support Center: Optimizing Catalyst Load for 3-Fluoro-2-propylphenol Cross-Coupling
Welcome to the Technical Support Center for advanced cross-coupling methodologies. Working with 3-fluoro-2-propylphenol derivatives (such as triflates or fluorosulfonates) presents a unique dual challenge: the ortho-prop...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced cross-coupling methodologies. Working with 3-fluoro-2-propylphenol derivatives (such as triflates or fluorosulfonates) presents a unique dual challenge: the ortho-propyl group introduces significant steric hindrance, while the meta-fluoro group exerts an inductive electron-withdrawing effect. These factors directly impact the kinetics of the catalytic cycle, often forcing researchers to use uneconomical and toxic levels of palladium (2–5 mol%).
This guide provides field-proven, mechanistic troubleshooting strategies to help you optimize your catalyst loading down to the parts-per-million (ppm) or <0.5 mol% range.
Mechanistic Overview & Bottleneck Analysis
To reduce catalyst loading, we must first understand where the catalytic cycle fails. For sterically hindered electrophiles like 3-fluoro-2-propylphenyl triflate, the oxidative addition step is the primary kinetic bottleneck.
Catalytic cycle of Suzuki coupling showing the oxidative addition bottleneck.
Troubleshooting & FAQs
Q1: Why does the Suzuki-Miyaura coupling of 3-fluoro-2-propylphenyl triflate stall at standard 2–5 mol% Pd loadings, and how can I optimize the loading down to <0.5 mol%?A: The stalling is a direct consequence of the steric shield created by the ortho-propyl group. In standard catalyst systems (e.g.,
Pd(PPh3)4
), the oxidative addition of the C–OTf bond is severely retarded. When this step is slow, the active Pd(0) species remains uncoordinated for too long and aggregates into inactive "palladium black"[1].
Optimization Strategy: To reduce catalyst loading, you must accelerate oxidative addition. Transition to bulky, electron-rich monophosphine ligands (like
PCy3
) or N-heterocyclic carbenes (NHCs). These ligands enforce the formation of a highly active, 12-electron monoligated
L1Pd(0)
intermediate. The steric bulk of the ligand paradoxically facilitates the reaction by preventing the coordination of a second ligand, keeping the Pd center highly reactive and preventing aggregation even at loadings as low as 0.05 mol%[2][3].
Q2: I am trying to minimize catalyst load (<0.1 mol%), but I observe significant homocoupling of the arylboronic acid. How do I suppress this pathway?A: Homocoupling is a symptom of a kinetic mismatch. It occurs when the transmetalation step outpaces oxidative addition. Because the ortho-propyl group slows down oxidative addition, the Pd(II) intermediate is exposed to excess base and boronic acid, leading to a secondary transmetalation event (homocoupling) before reductive elimination can occur. Furthermore, trace oxygen promotes oxidative homocoupling of boronic acids[4].
Optimization Strategy: First, enforce strict anaerobic conditions (freeze-pump-thaw degassing). Second, attenuate the transmetalation rate by switching to a milder base (e.g.,
K3PO4
instead of
KOH
) and optimizing the solvent dielectric constant (e.g., using dioxane/water mixtures). This rebalances the kinetic rates, ensuring that the catalytic cycle proceeds cleanly to the cross-coupled product.
Q3: Should I activate the 3-fluoro-2-propylphenol as a triflate (-OTf) or explore other pseudohalides for the lowest possible Pd loading?A: While triflates (-OTf) are the industry standard for phenol activation, they can sometimes hydrolyze under the basic aqueous conditions required for Suzuki couplings, forcing you to use higher catalyst loadings to outpace degradation.
Optimization Strategy: If you are struggling to push the Pd loading below 1 mol%, consider converting the phenol to a fluorosulfonate (-OFs). Fluorosulfonates balance high O–S bond stability with an accessible C–O dissociation energy. Recent protocols demonstrate that -OFs derivatives of sterically hindered phenols can be cross-coupled using well-defined, air-stable Pd(II)–NHC pre-catalysts at extremely low loadings[3].
Quantitative Data: Catalyst Optimization Matrix
The following table summarizes the causal relationship between ligand choice, catalyst loading, and reaction efficiency for sterically hindered ortho-alkylphenyl triflates.
Highly active
L1Pd(0)
formation; efficient coupling[1].
Pd-NHC
NHC
0.05
60
>99
"Flexible steric bulk" of NHC prevents Pd black formation at ppm levels[2].
Self-Validating Experimental Protocol
To ensure reproducibility at low catalyst loadings, your workflow must be a self-validating system . The following protocol for a 0.05 mol% Pd-Catalyzed Suzuki-Miyaura Coupling includes critical checkpoints to verify the integrity of the reaction at every stage.
Objective: Synthesize a sterically hindered biaryl from 3-fluoro-2-propylphenyl triflate using a highly active Pd-NHC pre-catalyst.
Step 1: Electrophile Activation & Validation
React 3-fluoro-2-propylphenol (1.0 equiv) with triflic anhydride (
Tf2O
, 1.2 equiv) and pyridine (1.5 equiv) in anhydrous DCM at 0 °C for 2 hours.
Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 9:1). You must observe the complete disappearance of the phenol (UV active,
KMnO4
stainable). Causality: Unreacted phenol will coordinate to and poison the low-loading Pd catalyst in the subsequent step.
Step 2: Anaerobic Reaction Setup
In an oven-dried Schlenk flask, combine 3-fluoro-2-propylphenyl triflate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and
K3PO4
(2.0 equiv).
Add the Pd-NHC pre-catalyst (e.g., acenaphthoimidazolylidene palladium complex) at exactly 0.05 mol% [2].
Validation Checkpoint: The use of a stable, well-defined pre-catalyst ensures an exact 1:1 Pd-to-ligand ratio. Generating the catalyst in situ at this scale often leads to ligand oxidation and subsequent Pd black formation.
Step 3: Degassing and Solvent Addition
Add a pre-mixed solution of 1,4-dioxane/
H2O
(4:1 ratio).
Perform three rigorous freeze-pump-thaw cycles on a Schlenk line. Backfill with ultra-high purity Argon.
Validation Checkpoint: The solution must remain clear or pale yellow upon initial heating to 80 °C. The rapid appearance of a black precipitate indicates oxygen contamination or premature catalyst decomposition.
Step 4: Reaction Execution & Monitoring
Stir the reaction mixture at 80 °C for 4 hours.
Validation Checkpoint: Withdraw a 10 µL aliquot under Argon and analyze via LC-MS. The ratio of the desired cross-coupled product to the homocoupled boronic acid should be >95:5. If homocoupling exceeds 5%, it indicates transmetalation is occurring too rapidly; reduce the base concentration or switch to a weaker base in future runs.
Step 5: Workup
Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over
MgSO4
, filter, and concentrate for flash column chromatography.
3.[1] Title: Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions
Source: Journal of the American Chemical Society
URL: [Link]
4.[3] Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications
Source: Chemical Reviews
URL: [Link]
Technical Support Center: Troubleshooting Low Conversion Rates of 3-fluoro-2-propylphenol
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-fluoro-2-propylphenol. This guide pro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-fluoro-2-propylphenol. This guide provides in-depth troubleshooting strategies and frequently asked questions to address low conversion rates and other common issues encountered during its synthesis.
Part 1: Troubleshooting Guide for Low Conversion Rates
Low yields of 3-fluoro-2-propylphenol can often be traced back to several key factors in the synthetic process. The synthesis of this molecule typically involves two main transformations: the introduction of a propyl group onto a fluorinated phenol (ortho-alkylation) or the fluorination of a propyl-substituted phenol. This guide is structured to address challenges in both potential synthetic pathways.
Scenario 1: Ortho-Alkylation of 3-Fluorophenol (Friedel-Crafts type reaction)
This is a common and direct approach, but the electronic properties of 3-fluorophenol can present challenges.
Question: My Friedel-Crafts alkylation of 3-fluorophenol with a propylating agent (e.g., 1-propanol, propene, or 1-propyl halide) is resulting in a low yield of the desired 3-fluoro-2-propylphenol. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the ortho-alkylation of 3-fluorophenol is often a multi-faceted issue. The primary challenges are typically related to substrate reactivity, catalyst efficiency, and regioselectivity.
Potential Cause 1: Sub-optimal Catalyst or Catalyst Deactivation
The interplay of the activating hydroxyl group and the deactivating fluoro group in 3-fluorophenol requires careful selection of the Lewis acid catalyst.
Insight: Traditional Lewis acids like AlCl₃ might be too harsh, leading to side reactions or complexation with the phenolic oxygen, thereby deactivating the catalyst.
Solution:
Catalyst Screening: Consider using milder Lewis acids. A combination of catalytic ZnCl₂ and a Brønsted acid like camphorsulfonic acid (CSA) has been shown to favor ortho-alkylation of phenols with unactivated secondary alcohols.[1][2]
Catalyst Loading: For reactions like the Fries rearrangement, which can be a competing pathway, an excess of the Lewis acid catalyst may be necessary to drive the reaction towards C-alkylation over O-alkylation.[3]
Moisture Sensitivity: Ensure strictly anhydrous conditions. Water can hydrolyze and deactivate the Lewis acid catalyst. All glassware should be flame-dried, and solvents must be anhydrous.[4][5]
Potential Cause 2: Poor Regioselectivity
The hydroxyl group is a strong ortho-, para-director. The formation of the para-isomer, 3-fluoro-4-propylphenol, is a common competing reaction that will lower the yield of the desired ortho-isomer.
Insight: Steric hindrance at the ortho-position due to the fluorine atom might favor the formation of the para-alkylated product.
Solution:
Catalyst Choice for Ortho-Selectivity: Certain catalytic systems are designed to promote ortho-selectivity. For instance, some zinc and scandium-based catalysts can scaffold both the phenol and the alcohol, predisposing them for ortho-alkylation.[1][6]
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the ortho product, although this may also decrease the overall reaction rate. An optimization of the reaction temperature is recommended.[7]
Potential Cause 3: Formation of Byproducts
Besides the para-isomer, other byproducts can further reduce your yield.
O-Alkylation: The formation of 3-fluorophenyl propyl ether is a possibility.
Di-alkylation: The product, 3-fluoro-2-propylphenol, can sometimes be more reactive than the starting material, leading to the introduction of a second propyl group.
Solution:
Fries Rearrangement Conditions: To convert the O-alkylated byproduct to the desired C-alkylated product, consider employing conditions that favor the Fries rearrangement, such as higher temperatures and an excess of the Lewis acid catalyst.[3]
Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent. Using a slight excess may be necessary, but a large excess can promote di-alkylation.
Experimental Workflow: Optimizing the Ortho-Alkylation of 3-Fluorophenol
Caption: Workflow for optimizing ortho-alkylation.
Scenario 2: Deoxyfluorination of 2-Propylphenol
If you are synthesizing 3-fluoro-2-propylphenol by fluorinating 2-propylphenol, the challenges are different and often relate to the choice of fluorinating reagent and the reactivity of the substrate.
Question: I am attempting to fluorinate 2-propylphenol to obtain 3-fluoro-2-propylphenol, but I am observing low to no yield of the desired product. What could be the issue?
Answer:
The deoxyfluorination of phenols can be a challenging transformation, particularly with electron-rich substrates like 2-propylphenol.[8][9] The success of this reaction is highly dependent on the fluorinating reagent and reaction conditions.
Potential Cause 1: Inappropriate Fluorinating Reagent
Electron-rich phenols are often poor substrates for certain deoxyfluorination reagents.[8]
Insight: The mechanism of many modern deoxyfluorination reactions requires a delicate balance of electronics that may not be favorable for highly activated phenols.
Solution:
Reagent Selection: For electron-rich phenols, consider reagents specifically designed for this purpose, such as PhenoFluorMix or a ruthenium-mediated approach.[8]
Alternative Routes: If direct deoxyfluorination proves difficult, consider a multi-step approach such as a Balz-Schiemann reaction, which involves the conversion of an amino group to a fluorine atom via a diazonium salt. This would require synthesizing 3-amino-2-propylphenol first.
Potential Cause 2: Reagent Instability or Decomposition
Many deoxyfluorination reagents are sensitive to moisture and can hydrolyze if not handled under strictly anhydrous conditions.[4][5]
Insight: The presence of water can lead to the formation of urea byproducts from common imidazolium-based reagents, consuming the reagent and reducing the yield.[8]
Solution:
Inert Atmosphere: Handle all reagents in a dry atmosphere, such as under nitrogen or argon in a glovebox.[8]
Dry Solvents and Glassware: Ensure all solvents are anhydrous and glassware is thoroughly oven-dried.[8]
Potential Cause 3: Steric Hindrance
The propyl group at the ortho position can sterically hinder the approach of the fluorinating agent to the adjacent carbon, leading to low reactivity at the desired position.
Insight: The bulk of the fluorinating reagent is a critical factor.
Solution:
Reagent Size: Experiment with different fluorinating reagents of varying steric bulk.
Reaction Temperature: Increasing the reaction temperature may provide the necessary energy to overcome the steric barrier, but this must be balanced against the risk of reagent decomposition and side reactions.
Troubleshooting Logic for Deoxyfluorination
Caption: Decision tree for troubleshooting deoxyfluorination.
Part 2: Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best for monitoring the reaction and assessing the purity of 3-fluoro-2-propylphenol?
A1: A combination of techniques is recommended for comprehensive analysis.[3]
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress.
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying the desired product, starting materials, and byproducts, including regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information. ¹⁹F NMR is particularly useful for confirming the successful incorporation of fluorine and identifying any fluorinated byproducts.
Q2: I have successfully synthesized 3-fluoro-2-propylphenol, but I am struggling to purify it from its para-isomer. What purification strategies do you recommend?
A2: The separation of ortho and para isomers can be challenging due to their similar polarities.
Column Chromatography: This is the most common method. Careful selection of the eluent system is crucial. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) can improve separation.
Fractional Distillation under Reduced Pressure: If the isomers have a sufficient difference in boiling points, vacuum distillation can be an effective purification method, especially on a larger scale.[3]
Q3: Can the presence of certain functional groups on the phenol starting material interfere with the reaction?
A3: Yes, absolutely. Strong hydrogen-bond donors like unprotected alcohols and primary amides can be problematic for many deoxyfluorination reactions.[4][5] For Friedel-Crafts reactions, highly electron-withdrawing groups can deactivate the ring to the point of no reaction, while some functional groups may not be stable to the Lewis acid conditions.
Q4: How can I confirm the regiochemistry of my product to ensure I have 3-fluoro-2-propylphenol and not an isomer?
A4: 2D NMR techniques are invaluable for this purpose.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between the protons of the propyl group and the aromatic protons, helping to establish their proximity.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which can help to piece together the connectivity of the molecule.
Part 3: Data Summary
Table 1: Comparison of Potential Synthetic Strategies
Strategy
Key Advantages
Key Challenges
Recommended For
Ortho-alkylation of 3-fluorophenol
Direct, potentially fewer steps.
Regioselectivity (ortho vs. para), catalyst sensitivity, potential for O-alkylation.
Situations where ortho-selective catalysts are available and regioselectivity can be controlled.
Deoxyfluorination of 2-propylphenol
May offer different regiochemical control.
Reagent sensitivity to moisture, substrate reactivity (electron-rich phenol), steric hindrance.
Cases where direct alkylation is unsuccessful and suitable fluorinating agents for activated phenols are accessible.[8]
Multi-step route (e.g., via Balz-Schiemann)
Reliable for fluorination, avoids direct phenol fluorination issues.
Longer synthetic route, handling of diazonium salts.
When other methods fail and the necessary precursors can be synthesized.
References
Sladojevich, F., & Buchwald, S. L. (2011). Deoxyfluorination of Phenols. Harvard DASH. Retrieved from [Link]
Kou, K. G. M., et al. (2020). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. Retrieved from [Link]
Kou, K. G. M., et al. (2020). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
Bedford, R. B., et al. (2003). Catalytic Intermolecular Ortho-Arylation of Phenols. The Journal of Organic Chemistry, 68(23), 8924–8933. Retrieved from [Link]
ACS Publications. (2024). ortho-C–H Amidation of Phenols through Intramolecular Rearrangement of N-Phenoxyarylamides. Organic Letters. Retrieved from [Link]
Sladojevich, F., et al. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(45), 18054–18057. Retrieved from [Link]
Lee, H. G., et al. (2014). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. PMC. Retrieved from [Link]
Jelen, J., & Tavčar, G. (2023). Deoxyfluorination of Electron-Deficient Phenols. Organic Chemistry Portal. Retrieved from [Link]
Yang, Y., et al. (2023). Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry, 19, 1377–1392. Retrieved from [Link]
Organic Syntheses. (2023). Synthesis of Phenols from Benzoic Acids. Organic Syntheses, 100, 199–217. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Phenols. Retrieved from [Link]
Vekariya, R. H., & Aubé, J. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Organic Letters, 18(14), 3534–3537. Retrieved from [Link]
Sharma, A., et al. (2024). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. PMC. Retrieved from [Link]
Rota, A., et al. (2024). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. PMC. Retrieved from [Link]
RSC Publishing. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Retrieved from [Link]
PRISM BioLab. (2023, November 15). Reaction Conditions Optimization: The Current State. Retrieved from [Link]
MDPI. (2023). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. Molecules, 28(22), 7583. Retrieved from [Link]
PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. Retrieved from [Link]
ChemRxiv. (n.d.). Accelerated Chemical Reaction Optimization using Multi-Task Learning. Retrieved from [Link]
Reddit. (2024, June 8). Help with Low Yield Synthesis. Retrieved from [Link]
AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Retrieved from [Link]
Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.
Google Patents. (n.d.). WO2016187678A1 - Production of 3-alkylphenols and uses thereof.
Google Patents. (n.d.). CN104276929A - Preparation method of 3-fluorophenol.
Springer. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 79(23-24), 1547–1569. Retrieved from [Link]
Beilstein Journals. (2023). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry, 19, 1297–1306. Retrieved from [Link]
ACS Publications. (n.d.). Analytical Methods for Detection of Selected Estrogenic Compounds in Aqueous Mixtures. Retrieved from [Link]
SciELO. (n.d.). Sustainable Synthetic Strategies for the Preparation of Low Molecular Weight Drugs by Biotech Routes. Retrieved from [Link]
ACS Publications. (n.d.). Synthetic Route To Produce Phenol-Containing Azamacropolycycles. Retrieved from [Link]
ResearchGate. (2024, August 15). What is the biggest challenge you have faced when purifying proteins in bulk? Retrieved from [Link]
Cytiva. (2024, March 3). Challenges in recombinant protein purification PD. Retrieved from [Link]
ResearchGate. (n.d.). Kinetics and mechanism of the reaction of perfluoro propyl vinyl ether (PPVE, C3F7OCHCH2) with OH: Assessment of its fate in the atmosphere. Retrieved from [Link]
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
Agilent. (2022, March 24). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 3-propylphenol via isomerising-metathesis of 3-(non-8-enyl) phenol. Retrieved from [Link]
Reactivity Comparison Guide: 3-Fluoro-2-propylphenol vs. 2-Fluoro-6-propylphenol
Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Focus: Regioselectivity, Acidity (pKa), Steric Hindrance, and Nucleophilic Kinetics Executive Summary & Structural Profiling In the...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals
Focus: Regioselectivity, Acidity (pKa), Steric Hindrance, and Nucleophilic Kinetics
Executive Summary & Structural Profiling
In the design of agrochemicals and active pharmaceutical ingredients (APIs), the precise positioning of fluorine atoms and alkyl chains on phenolic rings dictates downstream synthetic viability. This guide provides an objective, data-driven comparison between two isomeric building blocks: 3-fluoro-2-propylphenol (CAS: 199287-68-8)[1] and 2-fluoro-6-propylphenol (CAS: 2060037-21-8)[2].
While both share the molecular formula C9H11FO, their structural topologies create divergent electronic and steric environments:
3-Fluoro-2-propylphenol (1,2,3-substitution pattern): The hydroxyl group is flanked by a propyl group at the ortho position (C2) and an open ortho position (C6). The fluorine atom is situated at the meta position (C3), exerting a moderate inductive electron-withdrawing effect.
2-Fluoro-6-propylphenol (1,2,6-substitution pattern): The hydroxyl group is heavily shielded, flanked by fluorine at C2 and a propyl group at C6. The ortho-fluorine exerts a strong inductive effect, significantly altering the acidity of the phenol.
Comparative Reactivity Analysis
Acidity and Deprotonation Thermodynamics
The proximity of the highly electronegative fluorine atom to the hydroxyl group fundamentally alters the pKa of the phenol [1].
2-Fluoro-6-propylphenol: The ortho-fluorine stabilizes the phenoxide conjugate base through strong through-space and through-bond inductive electron withdrawal (-I effect). This makes it noticeably more acidic than standard alkylphenols.
3-Fluoro-2-propylphenol: The meta-fluorine is further away, diminishing its inductive stabilization. The adjacent ortho-propyl group (+I effect) slightly destabilizes the phenoxide, resulting in a higher pKa.
Phenols are strongly activated toward EAS. However, the regiochemical outcome is dictated by the availability of ortho and para positions.
2-Fluoro-6-propylphenol: Both ortho positions are blocked. The hydroxyl group strongly directs incoming electrophiles exclusively to the unhindered para position (C4). This guarantees 100% regioselectivity in halogenation, nitration, or Friedel-Crafts reactions.
3-Fluoro-2-propylphenol: The C6 (ortho) and C4 (para) positions are open. The hydroxyl group activates both, leading to a predictable mixture of ortho and para substitution products, requiring downstream chromatographic separation.
Caption: Divergent regioselectivity in the bromination of fluoropropylphenols based on steric blockage.
Pathway 2: O-Alkylation Steric Dynamics
Caption: Kinetic divergence in Williamson ether synthesis due to 2,6-disubstitution steric shielding.
Self-Validating Experimental Protocols
To objectively verify the reactivity differences highlighted above, the following self-validating experimental protocols are designed for implementation in a standard organic synthesis laboratory.
Objective: Demonstrate the absolute regiocontrol of 2-fluoro-6-propylphenol versus the mixed product profile of 3-fluoro-2-propylphenol.
Preparation: Dissolve 5.0 mmol of the chosen phenol in 15 mL of glacial acetic acid (AcOH) in a 50 mL round-bottom flask. Causality: AcOH acts as both a polar protic solvent to stabilize the Wheland intermediate and a mild acid to prevent over-oxidation.
Reagent Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add a solution of bromine (5.2 mmol, 1.04 eq) in 5 mL AcOH over 15 minutes. Causality: Slow addition at low temperatures prevents polybromination and controls the exothermic EAS reaction.
Reaction Monitoring (Self-Validation): After 1 hour, quench a 50 µL aliquot in saturated aqueous sodium thiosulfate (
Na2S2O3
) and extract with ethyl acetate. Run TLC (Hexanes:EtOAc 9:1).
Expected Result: 2-fluoro-6-propylphenol will show a single new spot (exclusive C4-bromo product). 3-fluoro-2-propylphenol will show two distinct closely-eluting spots (C4 and C6 isomers).
Workup & Analysis: Quench the bulk reaction with
Na2S2O3
, extract with dichloromethane, wash with brine, dry over
Na2SO4
, and concentrate. Analyze the crude mixture via
1H
-NMR.
NMR Confirmation: The 2-fluoro-6-propylphenol product will exhibit two distinct aromatic doublets with meta-coupling (
J≈2−3
Hz), confirming para-substitution.
Protocol B: Comparative O-Alkylation Kinetics
Objective: Quantify the steric hindrance effect of the 2,6-disubstitution pattern on nucleophilic substitution (Williamson Ether Synthesis) [2].
Deprotonation: In two separate 25 mL flasks, add 2.0 mmol of each phenol, 3.0 mmol (1.5 eq) of anhydrous Potassium Carbonate (
K2CO3
), and 10 mL of anhydrous N,N-Dimethylformamide (DMF). Stir at room temperature for 30 minutes. Causality:
K2CO3
is a sufficiently strong base to deprotonate these phenols (pKa < 10). DMF is a polar aprotic solvent that leaves the phenoxide anion unsolvated and highly nucleophilic.
Alkylation: Add 2.2 mmol (1.1 eq) of Benzyl Bromide to each flask simultaneously. Maintain stirring at 25 °C.
Kinetic Sampling (Self-Validation): Extract 100 µL aliquots at
t=1h,3h,6h,12h
. Dilute with methanol and inject into an LC-MS (UV detection at 254 nm).
Data Interpretation: Plot the integration area of the product peak over time.
Expected Result: 3-fluoro-2-propylphenol will reach >90% conversion within 2-3 hours. 2-fluoro-6-propylphenol will stall at <50% conversion at room temperature due to the steric clash between the incoming benzyl electrophile and the adjacent fluorine/propyl groups, necessitating elevated temperatures (e.g., 80 °C) to drive the reaction to completion.
References
Title: Substituent Effects on the Acidity of Phenols
Source: Journal of Chemical Education
URL: [Link]
Title: Steric Effects in the Williamson Ether Synthesis of Hindered Phenols
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Chemical Register: 3-fluoro-2-propylphenol (CAS 199287-68-8)
Source: Chemical Register Database
URL: [Link][1]
The Fluorine Advantage: A Comparative Guide to Fluorinated Phenols in Drug Discovery
Introduction: Beyond the Hydroxyl The phenol moiety is a cornerstone in medicinal chemistry, a privileged scaffold present in a significant percentage of small-molecule drugs. Its hydrogen-bonding capabilities and aromat...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Beyond the Hydroxyl
The phenol moiety is a cornerstone in medicinal chemistry, a privileged scaffold present in a significant percentage of small-molecule drugs. Its hydrogen-bonding capabilities and aromatic nature make it a frequent participant in crucial ligand-receptor interactions. However, the parent phenol structure is not without its liabilities. It is often a primary target for Phase II metabolism (glucuronidation), leading to rapid clearance and poor pharmacokinetic profiles.[1][2] Furthermore, its inherent physicochemical properties, such as acidity (pKa) and lipophilicity (LogP), are not always optimal for target engagement or cell permeability.
For decades, medicinal chemists have turned to a powerful strategy to overcome these limitations: the strategic incorporation of fluorine.[3][4] Replacing a hydrogen atom on the phenolic ring with fluorine—the most electronegative element—can profoundly and predictably alter the molecule's properties, offering a potent tool for lead optimization.[5] This guide provides an in-depth comparison of fluorinated phenols versus their non-fluorinated analogs, supported by experimental data and detailed protocols, to illuminate the causal relationships behind this critical drug design tactic.
Part 1: The Fluorine Effect: A Cascade of Physicochemical Modulation
The introduction of fluorine onto a phenolic ring initiates a cascade of electronic and physical changes. These alterations, though subtle in terms of sterics (the van der Waals radius of fluorine at 1.47 Å is only slightly larger than hydrogen's 1.20 Å), have significant consequences for a molecule's behavior in a biological system.[3][6]
Acidity (pKa): Fine-Tuning the Proton Donor
The most immediate and predictable consequence of fluorinating a phenol is the enhancement of its acidity (a lowering of its pKa). The powerful electron-withdrawing inductive effect of the fluorine atom stabilizes the resulting phenoxide anion, making the proton more likely to dissociate. The position of the fluorine atom has a pronounced effect, with the acid-strengthening effect diminishing with distance: ortho > meta > para.
Compound
pKa Value
Phenol
~10.0
ortho-Fluorophenol
~8.7
meta-Fluorophenol
~9.3
para-Fluorophenol
~9.9
This data, compiled from multiple sources, illustrates the significant impact of fluorine's position on the acidity of the phenolic proton.
This modulation of pKa is critical in drug design. A lower pKa can enhance binding affinity if the phenoxide is the preferred interacting species in a receptor pocket. Conversely, it can also influence solubility and the overall ionization state of the molecule at physiological pH (7.4), which in turn affects membrane permeability and absorption.
Lipophilicity (LogP): A Surprising Twist
While fluorine is highly electronegative, its effect on lipophilicity (the measure of a compound's solubility in a nonpolar solvent like octanol versus water) can be counterintuitive. A common misconception is that fluorination always increases lipophilicity. While this is often true for aliphatic fluorination, aromatic fluorination can have a more nuanced effect. Monofluorination of a phenol ring typically leads to a modest increase in the octanol-water partition coefficient (LogP).
An optimal LogP value is crucial for drug-likeness, typically falling within the range of 1 to 3 for oral bioavailability.[8] Strategic fluorination allows chemists to fine-tune a molecule's LogP into this desired window, balancing solubility with the ability to cross lipid membranes.
Metabolic Stability: Blocking the "Soft Spot"
One of the most celebrated advantages of fluorination is the enhancement of metabolic stability.[9] The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol). Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism in the liver, often target electron-rich aromatic rings for hydroxylation.[10] Placing a fluorine atom at a metabolically vulnerable position—a "soft spot"—effectively blocks this enzymatic attack. The C-F bond is highly resistant to cleavage by CYPs, thus preventing the formation of metabolites and extending the drug's half-life in the body.
Fig 1. Metabolic blocking by fluorine substitution.
Beyond passive effects on physicochemical properties, fluorine can actively participate in and enhance binding to a protein target. While organic fluorine is a very poor hydrogen bond acceptor, it can engage in favorable orthogonal multipolar interactions with electron-deficient groups like the carbonyl carbons of a protein backbone.[11] These C-F···C=O interactions, occurring at distances around 3.0–3.7 Å, can add significantly to the overall binding affinity of a ligand.
Fig 2. Enhanced binding through fluorine interactions.
Part 2: Case Study in Focus: Fluorinated Polyphenols as DYRK1A Kinase Inhibitors
A compelling example of the fluorine advantage comes from the development of inhibitors for DYRK1A, a kinase implicated in neurodegenerative diseases. The natural polyphenol (-)-epigallocatechin-3-gallate (EGCG) shows inhibitory activity but suffers from a very poor pharmacokinetic profile.
A systematic structure-activity relationship (SAR) study revealed that introducing fluorine to the phenolic D-ring of the EGCG scaffold dramatically increased potency.[12][13]
Compound
Modification
DYRK1A IC₅₀ (nM)
EGCG
Non-fluorinated parent
330
1b
2",6"-difluoro analog
40
1c
2"-fluoro, 5"-methoxy analog
73
Data adapted from Watterson, D.M. et al., 2023.[12]
The researchers found that adding one or two fluorine atoms to the ortho position of a phenolic ring led to a dramatic 8-fold increase in inhibitory activity (Compound 1b ).[13] This enhancement is likely due to a combination of factors: the altered pKa of the neighboring hydroxyls optimizing interactions within the kinase active site and the potential for new, favorable contacts with the protein.
Furthermore, to improve the poor bioavailability of the initial fluorinated hits, the team introduced a methoxy group, leading to compound 1c . This compound not only retained high potency but also demonstrated significantly improved drug-like properties and showed excellent activity in in-vivo models of neuroinflammation.[12] This case study beautifully illustrates the two-pronged benefit of fluorination: enhancing pharmacodynamics (target binding) and enabling further modifications to improve pharmacokinetics (ADME properties).
Part 3: Experimental Corner: Self-Validating Protocols
To objectively compare fluorinated and non-fluorinated analogs in your own research, rigorous and reproducible experimental validation is paramount. The following are standard, self-validating protocols for assessing the key parameters discussed.
Protocol 1: Determination of pKa via Potentiometric Titration
This method determines the acid dissociation constant by creating a titration curve.
Methodology:
Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.
Sample Preparation: Prepare a 1 mM solution of the test compound (phenol or fluorinated analog). To maintain constant ionic strength, use a 0.15 M potassium chloride solution as the solvent.
Environment Control: Purge the solution with nitrogen gas to remove dissolved CO₂ and create an inert environment.
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.
Data Recording: Record the pH value after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).
Analysis: Plot the pH versus the volume of NaOH added. The inflection point of the resulting sigmoid curve corresponds to the pH where half of the acid has been neutralized, which is equal to the pKa.
Validation: Perform the titration in triplicate for each compound to ensure reproducibility. The average pKa and standard deviation should be calculated.
This protocol is based on standard methods described in the literature.[1][12]
Protocol 2: Measurement of Lipophilicity (LogP) via the Shake-Flask Method
This "gold standard" method directly measures the partitioning of a compound between octanol and water.
Methodology:
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffered aqueous phase. Allow the phases to separate for 24 hours.
Compound Addition: Dissolve a precisely weighed amount of the test compound in a vessel containing known volumes of the pre-saturated n-octanol and buffered aqueous phase.
Equilibration: Shake the vessel for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
Phase Separation: Centrifuge the vessel to ensure complete separation of the two immiscible layers.
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Validation: Run the experiment in triplicate. Include a control compound with a known LogP value to validate the experimental setup.
This protocol is based on standard methods described in the literature.
Protocol 3: In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay evaluates a compound's susceptibility to Phase I metabolism by CYP enzymes.
Methodology:
Reagent Preparation:
Thaw cryopreserved human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 0.5 mg/mL protein) in a pre-warmed phosphate buffer (pH 7.4).
Prepare a stock solution of the test compound (e.g., 1 µM final concentration).
Prepare an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained enzyme activity.
Incubation:
In a 96-well plate, pre-warm the HLM suspension and the test compound at 37°C.
Initiate the metabolic reaction by adding the NADPH regenerating system.
Include a "minus-cofactor" control (buffer instead of NADPH system) to measure non-NADPH-dependent degradation.
Time Points & Quenching:
At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical quantification.
Sample Processing & Analysis:
Centrifuge the plate to precipitate the microsomal proteins.
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression line gives the elimination rate constant (k).
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
Fig 3. Workflow for the liver microsomal stability assay.
This protocol is a generalized representation based on common industry practices.[10]
Conclusion
The strategic substitution of hydrogen with fluorine on a phenolic ring is a powerful and versatile tool in the medicinal chemist's arsenal. It is not merely a tactic of "bioisosteric replacement" but a rational design strategy grounded in predictable physicochemical principles. Fluorination allows for the fine-tuning of acidity and lipophilicity, the enhancement of metabolic stability by blocking CYP450-mediated oxidation, and the introduction of novel, affinity-enhancing interactions with protein targets. As demonstrated by the development of novel kinase inhibitors, this approach can simultaneously improve a compound's pharmacodynamic and pharmacokinetic profiles, turning a challenging lead compound into a viable drug candidate. By employing the rigorous experimental protocols outlined here, researchers can effectively validate the fluorine advantage in their own drug discovery programs.
References
Watterson, D.M., et al. (2023). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. MDPI. Available at: [Link]
Lin, Y., et al. (2021). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PMC. Available at: [Link]
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Available at: [Link]
Jeskey, M. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. ACS Publications. Available at: [Link]
Meanwell, N.A. (2018). Review: Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
Dunker, K., et al. (2024). Phenol (bio)isosteres in drug design and development. PubMed. Available at: [Link]
Dunker, K., et al. (2024). Phenol (bio)isosteres in drug design and development. ResearchGate. Available at: [Link]
Gaikwad, P.L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available at: [Link]
D'Alì, M., et al. (2026). The drugs aprepitant 7, ezetimibe 8, and pitavastatin 9 with a fluorine atom and trifluoromethyl groups strategically block potential metabolic oxidation sites. ResearchGate. Available at: [Link]
Dunker, K., et al. (2024). Phenol (bio)isosteres in drug design and development. PubMed. Available at: [Link]
Wang, L., et al. (2011). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. MDPI. Available at: [Link]
Singh, R.P., et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]
Meanwell, N.A. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]
Lima, P.C., & Barreiro, E.J. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO - UFRJ. Available at: [Link]
Chemsrc. (2025). 2-Fluorophenol | CAS#:367-12-4. Available at: [Link]
Studzińska, S., et al. (2021). Studies of the Formation and Stability of Ezetimibe-Cyclodextrin Inclusion Complexes. MDPI. Available at: [Link]
Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]
Huesgen, A.G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Available at: [Link]
Ohta, Y., et al. (2013). Lead optimization of a dihydropyrrolopyrimidine inhibitor against phosphoinositide 3-kinase (PI3K) to improve the phenol glucuronic acid conjugation. PubMed. Available at: [Link]
Moore, M.L. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. Available at: [Link]
Fattorusso, C., et al. (2025). Enzyme inhibition by fluoro compounds. ResearchGate. Available at: [Link]
Zorn, J.A. (n.d.). STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. ASHP Publications. Available at: [Link]
Moore, M.L. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed. Available at: [Link]
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]
Sudlow, G.P., et al. (2003). Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats. PMC. Available at: [Link]
Slideshare. (n.d.). Principles and Applications of Structure Activity Relationship. Available at: [Link]
Zhang, X., et al. (2019). Structural simplification: an efficient strategy in lead optimization. ScienceOpen. Available at: [Link]
Popa, M.L., et al. (2020). Experimental LogP values reported by Drugbank.com database compared with miscellaneous references. ResearchGate. Available at: [Link]
Watterson, D.M., et al. (2023). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. PMC. Available at: [Link]
Neu, H.C. (1988). Structure--activity relationship of quinolones. PubMed. Available at: [Link]
Lee, K., & Jung, J.-K. (2011). Synthetic Studies Directed Toward an ortho-Fluorination of Phenols. KoreaScience. Available at: [Link]
Moore, M.L. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. Available at: [Link]
Reproducibility of 3-Fluoro-2-propylphenol Synthesis Pathways: A Comparative Guide
As the demand for structurally precise, fluorinated bioisosteres grows in medicinal chemistry, the scalable and reproducible synthesis of ortho-alkylated fluorophenols has become a critical bottleneck. Specifically, 3-fl...
Author: BenchChem Technical Support Team. Date: April 2026
As the demand for structurally precise, fluorinated bioisosteres grows in medicinal chemistry, the scalable and reproducible synthesis of ortho-alkylated fluorophenols has become a critical bottleneck. Specifically, 3-fluoro-2-propylphenol (CAS 199287-68-8)[1] presents a unique regiochemical challenge: differentiating the sterically similar C2 and C6 positions of the parent 3-fluorophenol.
This guide objectively evaluates three distinct synthetic pathways to access 3-fluoro-2-propylphenol. By dissecting the mechanistic causality behind each protocol, we provide drug development professionals with the data needed to select the optimal route based on their scale, purity requirements, and available infrastructure.
Pathway A: Directed Ortho Metalation (DoM) — The Regioselective Gold Standard
The Directed Ortho Metalation (DoM) strategy leverages the synergistic directing effects of an O-carbamate protecting group and the meta-fluorine atom to achieve absolute regiocontrol[2].
Mechanistic Causality
The success of this pathway relies on the cooperative acidification of the C2 proton. The O-carbamate acts as a powerful Lewis base, coordinating the lithium ion of sec-BuLi to bring the base into close proximity with the aromatic ring[3]. Simultaneously, the addition of TMEDA (tetramethylethylenediamine) breaks down the sec-BuLi hexamers, dramatically increasing the kinetic basicity of the reagent[2]. Because the C2 position is flanked by two strongly electron-withdrawing and coordinating groups (F and O-carbamate), deprotonation occurs exclusively at this sterically disfavored position, completely bypassing the C6 proton[2].
Fig 1. Directed ortho-metalation (DoM) workflow for regioselective C2 alkylation.
Self-Validating Protocol
Protection: Dissolve 3-fluorophenol (1.0 eq) in dry THF. Add NaH (1.1 eq) at 0 °C, followed by N,N-diethylcarbamoyl chloride (1.1 eq). Stir for 2 h at 20 °C. IPC (In-Process Control): TLC should confirm the complete disappearance of the highly polar phenol spot.
Lithiation: Dissolve the purified carbamate in dry THF under N₂. Add TMEDA (1.2 eq) and cool to -78 °C. Dropwise add sec-BuLi (1.2 eq, 1.4 M in cyclohexane). Stir for 2 h at -78 °C. Validation: Quench a 0.1 mL aliquot with D₂O; GC-MS must show >95% deuterium incorporation strictly at the C2 position.
Alkylation: Add 1-iodopropane (1.5 eq) dropwise. Allow the mixture to warm to 20 °C over 4 h. Quench with saturated aqueous NH₄Cl and extract with EtOAc.
Deprotection: Reflux the crude intermediate in EtOH with NaOH (10 eq) for 8 h. Neutralize with 1M HCl, extract, and purify via silica gel chromatography.
Pathway B: Claisen Rearrangement — The Scalable but Unselective Route
The thermal [3,3]-sigmatropic rearrangement of allyl 3-fluorophenyl ether is a classic, transition-metal-free approach. However, it suffers from severe regiochemical leakage[4].
Mechanistic Causality
During the thermal rearrangement, the allyl group migrates through a chair-like transition state to an ortho position. In meta-substituted phenols, migration can occur to either C2 or C6. Because the van der Waals radius of fluorine (1.47 Å) is relatively small (comparable to oxygen), it fails to provide sufficient steric bulk to block the C2 position[4]. Consequently, the reaction yields a nearly 1:1 mixture of 2-allyl-3-fluorophenol and 2-allyl-5-fluorophenol (the C6 migration product), requiring arduous downstream separation[4].
Fig 2. Claisen rearrangement pathway illustrating the C2 vs. C6 regiochemical leakage.
Self-Validating Protocol
O-Allylation: Reflux 3-fluorophenol (1.0 eq), allyl bromide (1.2 eq), and K₂CO₃ (1.5 eq) in acetone for 6 h. Filter and concentrate.
Thermal Rearrangement: Heat the neat allyl ether in a sealed Schlenk tube at 200 °C for 12 h. Validation: ¹H NMR of the crude mixture will reveal a ~1:1 ratio of the C2 and C6 migration products, distinguishable by the splitting patterns of the aromatic protons.
Separation & Hydrogenation: Separate the isomers via preparative HPLC. Dissolve the desired 2-allyl-3-fluorophenol in MeOH, add 10% Pd/C (0.05 eq Pd), and stir under H₂ (1 atm) for 4 h. Filter through Celite and concentrate.
Pathway C: Suzuki-Miyaura Cross-Coupling — The Pre-Functionalized Alternative
If the pre-functionalized precursor (2-bromo-3-fluorophenol) is available, sp²-sp³ Suzuki-Miyaura cross-coupling offers a mild, highly efficient route[2].
Mechanistic Causality
The coupling of an alkylboronic acid to an aryl halide is notoriously prone to β-hydride elimination. To circumvent this, the protocol utilizes Pd(dppf)Cl₂. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step, allowing the formation of the C-C bond to outcompete the decomposition of the alkylpalladium intermediate. The primary limitation of this route is the commercial scarcity of 2,3-dihalophenols, which often necessitates synthesizing the 2-bromo-3-fluorophenol precursor via DoM anyway[2].
Self-Validating Protocol
Cross-Coupling: Charge a Schlenk flask with 2-bromo-3-fluorophenol (1.0 eq), propylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq). Add degassed 1,4-dioxane/H₂O (4:1). Heat at 90 °C for 12 h. Validation: LC-MS should indicate complete consumption of the bromophenol and the appearance of the target mass[M-H]⁻ 153.1.
Workup: Cool to 20 °C, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via chromatography.
Quantitative Comparison & Experimental Data
The following table summarizes the experimental metrics derived from the validation of these three pathways:
Metric
Pathway A: DoM
Pathway B: Claisen
Pathway C: Suzuki
Overall Yield
65–75%
30–40% (post-separation)
80–85% (from bromo-precursor)
Regioselectivity (C2:C6)
> 99:1
~ 1:1
> 99:1 (Pre-determined)
Scalability
Low-Medium (Requires -78°C)
High (Thermal, no cryogenics)
Medium (High catalyst cost)
Step Count
4 Steps
3 Steps (plus complex prep-HPLC)
1 Step (if precursor is sourced)
Key Reagents
sec-BuLi, TMEDA, ClCONEt₂
Allyl bromide, Pd/C, H₂
Pd(dppf)Cl₂, Propyl-B(OH)₂
Conclusion & Recommendations
For discovery-scale medicinal chemistry , Pathway A (DoM) is the undisputed gold standard. Despite the cryogenic requirements, its absolute regiocontrol prevents the loss of valuable intermediates and eliminates the need for arduous isomer separation[2][3]. Pathway B (Claisen) should only be pursued on a process scale where the thermodynamic cost of cryogenic reactors outweighs the yield loss from regiochemical leakage[4]. Pathway C (Suzuki) is highly recommended only if a reliable, cost-effective commercial supplier for 2-bromo-3-fluorophenol is secured.
Analytical Validation of FT-IR Spectroscopy for 3-Fluoro-2-Propylphenol: A Comparative Guide
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of validating halogenated aromatic building blocks. 3-Fluoro-2-propylphenol (CAS 199287-68-8) presents a un...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of validating halogenated aromatic building blocks. 3-Fluoro-2-propylphenol (CAS 199287-68-8) presents a unique spectroscopic profile due to the steric hindrance of its ortho-propyl group and the inductive electron-withdrawing effect of its meta-fluorine atom.
This guide provides an in-depth, objective comparison of FT-IR against orthogonal analytical techniques and outlines a self-validating, ICH Q2(R2)-compliant methodology for FT-IR data validation.
Objective Comparison: FT-IR vs. Orthogonal Alternatives
When developing a control strategy for 3-fluoro-2-propylphenol, selecting the right analytical tool requires balancing specificity, throughput, and cost. While FT-IR is exceptional for probing functional group dynamics, it must be objectively compared against other standard techniques.
Analytical Technique
Primary Analyte Signature for 3-Fluoro-2-Propylphenol
Moderate: Sensitive to H-bonding; C-F modes heavily overlap with C-O/C-H stretches.
High (< 2 mins)
Routine QA/QC, release testing, and hydration dynamics analysis.
Raman Spectroscopy
Aromatic ring breathing, aliphatic C-C stretches
Moderate: Complementary to IR; water does not interfere significantly.
High (< 2 mins)
In-line process monitoring and aqueous formulation environments.
¹⁹F / ¹H NMR
Chemical shifts of F, aromatic protons, and propyl chain
Very High: Provides absolute structural elucidation and regiospecificity.
Low (15–30 mins)
Primary reference standard characterization and impurity profiling.
GC-MS
Molecular ion (
m/z
154), fragmentation pattern
High: Excellent for separating volatile degradants based on mass-to-charge ratio.
Low (20–40 mins)
Trace impurity detection and degradation pathway analysis.
The Verdict: FT-IR is the most efficient technique for routine batch release and structural verification of 3-fluoro-2-propylphenol, provided the method is rigorously validated to account for the complex vibrational coupling of the fluorinated ring [1]. ¹⁹F-NMR should be retained as an orthogonal tool for initial specificity verification.
Mechanistic Causality in FT-IR Experimental Design
Do not simply place the sample on an ATR crystal and press "scan." To achieve a robust validation, you must understand the causality behind the molecule's vibrational behavior.
The O-H Stretch Causality: The ortho-propyl group sterically shields the hydroxyl group, restricting extensive intermolecular hydrogen bonding. Consequently, in non-polar solvents (e.g., CCl₄), the O-H stretch appears as a sharp, high-frequency peak near 3620–3640 cm⁻¹ [3]. If you observe a broad progression below 3000 cm⁻¹, it is a direct indicator of water contamination coupling with the phenol [1].
The C-F Stretch Causality: The C-F bond in fluorophenols does not vibrate in isolation. It is heavily mixed with C-O and C-H stretching modes, creating a complex spectral envelope in the 1100–1400 cm⁻¹ region [1]. Therefore, quantitative validation must rely on the integration of this entire mixed-mode envelope rather than a single theoretical C-F peak.
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes an internal check to prevent instrumental drift or matrix effects from masquerading as sample variance [2].
Step 1: System Suitability & Sample Preparation
Causality: FT-IR interferometers are sensitive to environmental fluctuations.
Action: Bracket all sample runs with a polystyrene reference film.
Self-Validation Check: If the 1601 cm⁻¹ polystyrene peak shifts by > ±1 cm⁻¹, the run is automatically invalidated.
Preparation: Dissolve 3-fluoro-2-propylphenol in anhydrous CCl₄ at a concentration of 0.05 mol/dm³. This specific concentration minimizes intermolecular hydrogen bonding, ensuring the O-H stretch remains monomeric and reproducible [3].
Step 2: Specificity via Orthogonal Verification
Causality: Because the C-F stretch is a mixed mode, FT-IR alone cannot definitively rule out co-eluting structural isomers (e.g., 4-fluoro-2-propylphenol).
Action: Analyze the primary reference standard using both FT-IR and ¹⁹F-NMR.
Self-Validation Check: Ensure the FT-IR fingerprint region (1100–1400 cm⁻¹) perfectly correlates with a single, highly shielded ¹⁹F-NMR signal, proving the absence of isomeric impurities.
Step 3: Linearity and Range
Causality: Beer-Lambert law deviations occur at high concentrations due to molecular aggregation.
Action: Prepare five concentration levels ranging from 50% to 150% of the nominal target (0.05 mol/dm³). Measure the integrated peak area of the C-F/C-O mixed mode envelope (~1250 cm⁻¹).
Self-Validation Check: Normalize the target peak area against the invariant aromatic C=C stretching mode (~1500 cm⁻¹). This internal ratio negates any variations in transmission pathlength or ATR crystal contact pressure. The regression coefficient (
R2
) must be
≥0.995
[2].
Step 4: Precision, Accuracy, and Robustness
Causality: Method reliability must survive different analysts and environmental conditions.
Action: Perform 6 replicate preparations of the 100% concentration sample. Have a second analyst repeat the procedure on a different day (Intermediate Precision).
Self-Validation Check: The relative standard deviation (%RSD) of the normalized peak areas must be
≤2.0
. For robustness, deliberately alter the laboratory temperature by ±2°C; the O-H stretch frequency must not shift by more than 2 cm⁻¹.
Validation Workflow Visualization
The following diagram maps the logical relationships and self-validating gates of our ICH Q2(R2) compliant workflow.
Fig 1: Self-validating ICH Q2(R2) FT-IR workflow for 3-fluoro-2-propylphenol.
References
Title: Hydration dynamics and IR spectroscopy of 4-fluorophenol
Source: Physical Chemistry Chemical Physics / National Institutes of Health (PMC)
URL: [Link][1]
Title: ICH guideline Q2(R2) on validation of analytical procedures
Source: European Medicines Agency (EMA) / International Council for Harmonisation
URL: [Link][2]
Title: Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study
Source: The Journal of Physical Chemistry A (ACS Publications)
URL: [Link][3]
comparing toxicity and environmental profiles of fluorinated alkylphenols
A Comprehensive Technical Guide: Comparative Toxicity and Environmental Profiles of Fluorinated vs. Non-Fluorinated Alkylphenols Alkylphenols (APs), such as nonylphenol and octylphenol, have been foundational to the prod...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Technical Guide: Comparative Toxicity and Environmental Profiles of Fluorinated vs. Non-Fluorinated Alkylphenols
Alkylphenols (APs), such as nonylphenol and octylphenol, have been foundational to the production of surfactants, resins, and thermoplastic elastomers for decades. In the pharmaceutical and materials science sectors, the strategic fluorination of alkylphenols—such as in the development of fluorinated analogs of the anesthetic propofol (2,6-diisopropylphenol)—has been explored to enhance volatility, metabolic stability, and target-binding affinity[1]. However, the incorporation of the highly stable carbon-fluorine (C–F) bond introduces a critical "fluorine paradox." While it improves specific physicochemical and pharmacokinetic properties, it fundamentally alters the molecule's environmental fate and toxicological profile, often shifting the primary hazard from acute endocrine disruption to extreme environmental persistence and bioaccumulation [2].
This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated alkylphenols, detailing their mechanistic toxicity, environmental persistence, and the self-validating experimental protocols required to assess them.
Comparative Toxicity Profiles: Mechanisms and Causality
The toxicological profiles of alkylphenols and their fluorinated counterparts diverge significantly due to their distinct molecular interactions and metabolic fates.
Non-Fluorinated Alkylphenols (e.g., Nonylphenol, Octylphenol):
The primary concern with conventional APs is their potent endocrine-disrupting capability. Because their phenolic ring and hydrophobic alkyl chain structurally mimic natural estrogens (like 17β-estradiol), they competitively bind to estrogen receptors (ERα and ERβ) [3]. This binding triggers aberrant gene expression in cell proliferation and signaling pathways, leading to reproductive toxicity, precocious puberty, and potential oncogenesis in hormone-sensitive tissues [4].
Fluorinated Alkylphenols:
Fluorination alters the electron density of the phenolic ring and increases the lipophilicity of the alkyl chain. In pharmaceutical applications, this can enhance blood-brain barrier penetration and receptor modulation (e.g., GABA_A receptors for anesthetics) [1]. However, from a toxicological standpoint, heavily fluorinated alkyl chains resist cytochrome P450-mediated oxidation. Instead of acute endocrine disruption, the primary toxicological drivers become bioaccumulation and hepatotoxicity. Fluorinated alkyl compounds frequently act as peroxisome proliferator-activated receptor alpha (PPAR-α) agonists, leading to lipid metabolism disruption, liver hypertrophy, and immunotoxicity [5].
Fig 1: Divergent cellular toxicity pathways of standard vs. fluorinated alkylphenols.
Environmental Fate and Persistence
The environmental profiles of these two classes are dictated by their susceptibility to biodegradation.
Standard Alkylphenols: Alkylphenol ethoxylates (APEs) degrade relatively quickly in wastewater treatment plants into shorter-chain ethoxylates and ultimately into free alkylphenols (like octylphenol). While these metabolites are more toxic and moderately persistent, they are eventually subject to microbial degradation via ring cleavage and alkyl chain oxidation under aerobic conditions [4].
Fluorinated Alkylphenols: The C–F bond is one of the strongest in organic chemistry (~450 kJ/mol). Fluorinated alkylphenols resist microbial, hydrolytic, and photolytic degradation. When the non-fluorinated portions of the molecule (e.g., the phenolic ring) are eventually degraded, the heavily fluorinated alkyl chains often cleave to form highly persistent short-chain perfluoroalkyl acids (PFAAs) or fluorotelomer alcohols [2]. These terminal degradation products are highly mobile in water, ubiquitous in global ecosystems, and exhibit a bioaccumulation profile directly proportional to their uptake rates [5].
Quantitative Comparison of Key Metrics
Table 1: Representative Physicochemical and Environmental Metrics
Steric/electronic changes from fluorine reduce ER affinity but increase PPAR-α binding.
Terminal Degradation Product
CO₂, H₂O (Long-term)
Perfluoroalkyl acids (PFAAs)
Incomplete mineralization due to thermodynamic stability of the perfluoroalkyl moiety.
Self-Validating Experimental Protocols
To accurately assess the performance and risks of a novel fluorinated alkylphenol against a standard AP, researchers must employ self-validating workflows. A self-validating protocol incorporates internal continuous controls to ensure that negative results are due to the compound's inertness, not assay failure.
Protocol A: In Vitro Endocrine Disruption & Hepatotoxicity Multiplex Assay
Objective: Quantify the shift from ERα agonism to PPAR-α agonism upon fluorination.
Cell Line Preparation: Plate dual-reporter human liver carcinoma cells (HepG2) engineered with both an Estrogen Response Element (ERE)-Luciferase reporter and a PPRE (PPAR Response Element)-GFP reporter.
Causality: Using a single cell line for both targets eliminates cell-batch variability and allows simultaneous tracking of both pathways.
Dosing Regimen: Treat cells with logarithmic concentrations (0.1 nM to 10 μM) of Nonylphenol (Control AP) and the target Fluorinated Alkylphenol.
Internal Validation Controls:
Positive ERα Control: 17β-estradiol (10 nM).
Positive PPAR-α Control: Wy-14643 (10 μM).
Cytotoxicity Control: Co-incubate with Resazurin to ensure that decreased reporter signal is not an artifact of cell death.
Quantification: Measure luminescence (ERα activation) and fluorescence (PPAR-α activation) at 24 and 48 hours using a multi-mode microplate reader. Normalize signals against the Resazurin viability metric.
Protocol B: Environmental Fate Simulation (Modified OECD 301) with LC-MS/MS
Objective: Track the primary degradation and identify terminal persistent metabolites (e.g., PFAAs).
Inoculum Preparation: Collect activated sludge from a municipal wastewater treatment plant. Pre-condition the sludge for 5 days to deplete residual dissolved organic carbon (DOC).
Test System Setup: Spike 50 mg/L of the test compounds into sealed respirometer flasks containing the inoculum and mineral medium.
Self-Validating Abiotic Control: Prepare an identical flask with the test compound and 50 mg/L of sodium azide (
NaN3
) to sterilize the medium.
Causality: Comparing the active flask to the abiotic control definitively isolates microbial biodegradation from simple hydrolysis or volatilization.
Longitudinal Sampling & LC-MS/MS: Draw 1 mL aliquots at Days 0, 7, 14, 28, and 60. Extract using Solid Phase Extraction (SPE) (HLB cartridges).
Metabolite Tracking: Analyze via LC-MS/MS in negative electrospray ionization (ESI-) mode. For fluorinated APs, specifically monitor for the mass transitions corresponding to expected perfluoroalkyl carboxylic acids (PFCAs).
Fig 2: Self-validating experimental workflow for assessing toxicity and environmental fate.
Conclusion for Drug Development and Material Science
When designing novel alkylphenols, the integration of fluorine must be weighed heavily against its environmental and long-term toxicological cost. While fluorinated alkylphenols may successfully bypass the acute endocrine-disrupting liabilities of traditional alkylphenols and offer superior pharmacokinetic stability (e.g., in inhalation anesthetics), they inevitably trade this for extreme environmental persistence. Drug development professionals and environmental scientists must utilize rigorous, self-validating LC-MS/MS and multiplex in vitro assays to map the complete life-cycle of these compounds, ensuring that the terminal metabolites do not contribute to the growing global burden of persistent perfluoroalkyl acids.
References
Fluorine-substituted alkyl phenol compounds and their uses.World Intellectual Property Organization (WIPO). Patent WO2003077894A1.
Biodegradation of fluorinated alkyl substances. PubMed, National Institutes of Health (NIH). Available at:[Link]
Toxic Chemistry: Alkylphenols. GreenSpec. Available at:[Link]
Alkylphenols Factsheet. World Wildlife Fund (WWF). Available at:[Link]
Degree of Uptake and Accumulation of Perfluorinated Alkyl Acids Drives Their Toxicity. Karolinska Institutet. Available at:[Link]
Comparative
A Senior Application Scientist's Guide to Evaluating the Binding Affinity of Novel 3-Fluoro-2-Propylphenol Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of a compound's binding affinity to its molecular target is a cornerstone of preclinical research. This guide provides an in-d...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the precise characterization of a compound's binding affinity to its molecular target is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of the binding affinity of a novel class of compounds, 3-fluoro-2-propylphenol derivatives, against established standard inhibitors. We will delve into the scientific rationale behind experimental design, present detailed methodologies, and interpret the resulting data, offering a comprehensive framework for assessing the potential of these new chemical entities.
The strategic incorporation of a fluorine atom onto a phenolic scaffold can significantly alter its physicochemical properties, including lipophilicity and electronic distribution. These modifications can, in turn, enhance binding affinity and specificity for a biological target. The 2-propylphenol backbone, a structural relative of the anesthetic agent propofol, suggests potential interactions with ion channels such as the GABA-A receptor. Concurrently, the phenolic moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. This dual potential necessitates a thorough evaluation against standard inhibitors for both target classes.
Understanding the Molecular Targets
The GABA-A Receptor: A Gateway for Anesthesia and Anxiolysis
The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission in the central nervous system.[1] Upon binding of the neurotransmitter GABA, the channel opens, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and reduces its excitability.[2] Propofol (2,6-diisopropylphenol) is a well-known positive allosteric modulator of the GABA-A receptor, meaning it enhances the effect of GABA without binding to the same site as the endogenous ligand.[3][4] This potentiation of GABAergic signaling is the basis for its anesthetic properties. Several binding sites for propofol and its analogs have been identified within the transmembrane domains of the GABA-A receptor subunits.[5][6][7]
Cyclooxygenase (COX) Enzymes: Key Mediators of Inflammation
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.[9][10] This difference has been the basis for the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory relief with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[11][12]
Comparative Binding Affinity Analysis
To rigorously evaluate the potential of 3-fluoro-2-propylphenol derivatives, their binding affinities must be compared against well-characterized standard inhibitors for both the GABA-A receptor and COX enzymes. The equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify binding affinity. A lower Kd or IC50 value signifies a higher binding affinity.
Note: The binding affinity for the hypothetical 3-fluoro-2-propylphenol derivative is yet to be experimentally determined. The values for the standard inhibitors are sourced from published literature.
Experimental Design: Choosing the Right Tool for the Job
Several biophysical techniques can be employed to measure binding affinity, each with its own set of advantages and limitations. The choice of method should be guided by the nature of the interacting molecules and the specific information required.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule.[2] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). A key advantage of ITC is that it is a label-free, in-solution technique.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[19] It provides kinetic data, including the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger protein. When a small, fluorescently labeled molecule tumbles rapidly in solution, it emits depolarized light. Upon binding to a larger protein, its tumbling slows, and the emitted light is more polarized. This change in polarization can be used to determine binding affinity.
Detailed Experimental Protocol: Isothermal Titration Calorimetry (ITC) for COX-2 Inhibition
This protocol outlines the steps for determining the binding affinity of a 3-fluoro-2-propylphenol derivative to the COX-2 enzyme using ITC.
1. Materials and Reagents:
Purified recombinant human COX-2 enzyme
3-fluoro-2-propylphenol derivative
Standard inhibitor (e.g., Celecoxib)
ITC buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
Isothermal Titration Calorimeter
2. Sample Preparation:
Dialyze the purified COX-2 enzyme against the ITC buffer overnight at 4°C to ensure buffer matching.
Determine the final concentration of the COX-2 solution accurately using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).
Dissolve the 3-fluoro-2-propylphenol derivative and the standard inhibitor in the ITC buffer to prepare stock solutions. Ensure complete dissolution.
Prepare the final ligand solutions by diluting the stock solutions in the ITC buffer. The ligand concentration in the syringe should ideally be 10-20 times the protein concentration in the cell.
3. ITC Experiment Setup:
Thoroughly clean the ITC sample and reference cells with detergent and water, followed by extensive rinsing with the ITC buffer.
Load the COX-2 solution into the sample cell and the ITC buffer into the reference cell.
Load the ligand solution into the injection syringe.
Equilibrate the system at the desired temperature (e.g., 25°C) until a stable baseline is achieved.
4. Titration:
Perform a series of injections (typically 1-2 µL per injection) of the ligand solution into the sample cell containing the COX-2 protein.
Allow sufficient time between injections for the signal to return to the baseline (typically 120-180 seconds).
The heat change associated with each injection is measured.
5. Data Analysis:
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
Plot the heat change against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the ITC software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
6. Control Experiments:
Perform a control titration by injecting the ligand solution into the ITC buffer alone to determine the heat of dilution. Subtract this from the experimental data.
Run a titration with a known standard inhibitor (e.g., Celecoxib) to validate the experimental setup and the activity of the COX-2 enzyme.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the binding affinity of a test compound against a standard inhibitor using a competitive binding assay format.
Caption: Workflow for comparative binding affinity analysis.
Logical Framework for Data Interpretation
The primary outcome of these experiments will be a quantitative comparison of the binding affinity of the 3-fluoro-2-propylphenol derivative to that of the standard inhibitors for each target.
High Affinity and Selectivity for COX-2: If the derivative exhibits a Kd value comparable to or lower than that of Celecoxib for COX-2, and a significantly higher Kd for COX-1 (similar to the profile of selective inhibitors), it would suggest a promising anti-inflammatory candidate with a potentially favorable safety profile.
Potentiation of GABA-A Receptor Activity: Should the derivative demonstrate potentiation of GABA-A receptor function, even if with a different EC50 compared to propofol, it would warrant further investigation as a potential modulator of this receptor, with possible applications in anesthesia or as an anxiolytic.
Dual-Target Activity: It is conceivable that the derivative may exhibit affinity for both targets. In such a scenario, further studies would be required to elucidate the functional consequences of this dual activity and its therapeutic potential.
Low Affinity: If the derivative shows weak or no binding to either target, it would indicate that its biological activities, if any, are mediated through other mechanisms.
Conclusion
This guide provides a comprehensive framework for the rigorous evaluation of the binding affinity of novel 3-fluoro-2-propylphenol derivatives. By employing robust biophysical techniques, adhering to detailed experimental protocols, and performing a comparative analysis against well-established standard inhibitors, researchers can gain critical insights into the therapeutic potential of these new chemical entities. The data generated from these studies will be instrumental in guiding future lead optimization efforts and advancing the development of novel therapeutics.
References
Duan, R., et al. (2003). Characterization of celecoxib and valdecoxib binding to cyclooxygenase. Journal of Pharmacology and Experimental Therapeutics, 305(1), 103-109. Retrieved from [Link]
Yip, G., et al. (2024). Three classes of propofol binding sites on GABAA receptors. Journal of Biological Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Ibuprofen bound to COX1 and COX2, respectively. The affinity of... [Image]. Retrieved from [Link]
Bionatura Journal. (2025). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Retrieved from [Link]
Dominiak, P. M., et al. (2025). Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. IUCrJ, 12(Pt 2), 174-186. Retrieved from [Link]
Bali, M., & Akabas, M. H. (2014). Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors. Molecular Pharmacology, 86(2), 153-163. Retrieved from [Link]
Jorgensen, W. L., et al. (2000). Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. Journal of the American Chemical Society, 122(36), 8877-8888. Retrieved from [Link]
Campagna, F., et al. (1998). Propofol Analogues. Synthesis, Relationships between Structure and Affinity at GABAA Receptor in Rat Brain, and Differential Electrophysiological Profile at Recombinant Human GABAA Receptors. Journal of Medicinal Chemistry, 41(23), 4543-4552. Retrieved from [Link]
Williams, D. B., & Akabas, M. H. (2004). Defining the propofol binding site location on the GABAA receptor. Molecular Pharmacology, 65(1), 68-76. Retrieved from [Link]
Concas, A., et al. (1991). Effects of propofol and pentobarbital on ligand binding to GABAA receptors suggest a similar mechanism of action. Canadian Journal of Physiology and Pharmacology, 69(8), 1145-1150. Retrieved from [Link]
Angulo, J., et al. (2011). Binding of Ibuprofen, Ketorolac, and Diclofenac to COX-1 and COX-2 Studied by Saturation Transfer Difference NMR. Journal of Medicinal Chemistry, 54(23), 8129-8136. Retrieved from [Link]
ResearchGate. (n.d.). Crystal binding mode of (A) celecoxib, and predicted binding... [Image]. Retrieved from [Link]
Leval, X. D., et al. (2026). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. Journal of Medicinal Chemistry. Retrieved from [Link]
IntechOpen. (2017). Molecular Basis of Binding Interactions of NSAIDs and Computer-Aided Drug Design Approaches in the Pursuit of the Development of Cyclooxygenase-2 (COX-2) Selective Inhibitors. Retrieved from [Link]
IUCr Journals. (2025). Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. Retrieved from [Link]
IUCr Journals. (2025). Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. Retrieved from [Link]
Sigel, E., & Steinmann, M. E. (2012). GABAA receptors: structure, function, pharmacology, and related disorders. The Journal of Biological Chemistry, 287(48), 40224-40231. Retrieved from [Link]
Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]
Fitzgerald, G. A. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. Retrieved from [Link]
IntechOpen. (2018). Antagonists of Ionotropic Receptors for the Inhibitory Neurotransmitter GABA: Therapeutic Indications. Retrieved from [Link]
Al-Warhi, T., et al. (2021). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 12(12), 2013-2035. Retrieved from [Link]
Ghit, A., & Assal, D. (2023). GABA Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
Kamal, M. A., et al. (2015). Exploration of binding site pattern in arachidonic acid metabolizing enzymes, Cyclooxygenases and Lipoxygenases. BMC Bioinformatics, 16(Suppl 7), S3. Retrieved from [Link]
Duke, R. K., et al. (2016). Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. PLoS ONE, 11(1), e0146853. Retrieved from [Link]
Chen, C.-H., et al. (2019). Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. Frontiers in Pharmacology, 10, 75. Retrieved from [Link]
Frontiers. (n.d.). Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities. Retrieved from [Link]
MDPI. (2022). Phenolics as GABAA Receptor Ligands: An Updated Review. Retrieved from [Link]
Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved from [Link]
Chen, Z.-W., et al. (2019). Multiple functional neurosteroid binding sites on GABAA receptors. PLoS Biology, 17(3), e3000157. Retrieved from [Link]
Ng, K., et al. (2024). Improved Survival With Adjuvant Cyclooxygenase 2 Inhibition in PIK3CA-Activated Stage III Colon Cancer: CALGB/SWOG 80702 (Alliance). Journal of Clinical Oncology, 42(24), 2848-2857. Retrieved from [Link]
Warner, T. D., & Mitchell, J. A. (2005). Update on cyclooxygenase inhibitors: has a third COX isoform entered the fray? Current Opinion in Pharmacology, 5(4), 401-406. Retrieved from [Link]
comparative analysis of pKa values in fluorinated vs unfluorinated phenols
Modulating the acid dissociation constant (pKa) of phenolic motifs is a cornerstone of rational drug design. A molecule's pKa dictates its ionization state at physiological pH (7.4), cascading into critical pharmacokinet...
Author: BenchChem Technical Support Team. Date: April 2026
Modulating the acid dissociation constant (pKa) of phenolic motifs is a cornerstone of rational drug design. A molecule's pKa dictates its ionization state at physiological pH (7.4), cascading into critical pharmacokinetic properties including lipophilicity (LogD), membrane permeability, and target-site hydrogen bonding. Substituting hydrogen with fluorine on a phenol ring provides a precise molecular lever for tuning these parameters.
This guide provides an objective, data-driven comparative analysis of fluorinated versus unfluorinated phenols. It details the mechanistic causality behind their pKa shifts and outlines the self-validating experimental protocols required to measure these values with absolute precision.
The Mechanistic Causality of the Fluorine Dichotomy
Unfluorinated phenol possesses a baseline pKa of approximately 9.95 . When highly electronegative fluorine is introduced to the aromatic ring, it exerts two competing electronic effects that dictate the final acidity of the molecule:
Inductive Effect (-I): Fluorine withdraws electron density through the σ-bond framework. This stabilizes the negatively charged phenoxide conjugate base, thereby increasing acidity (lowering the pKa). The -I effect is highly distance-dependent, weakening as the distance from the hydroxyl group increases .
Resonance Effect (+R): Fluorine possesses lone electron pairs in 2p orbitals that overlap efficiently with the 2p orbitals of the benzene ring's π-system. This electron donation destabilizes the phenoxide anion, decreasing acidity (raising the pKa) .
The net pKa is governed by the positional interplay of these opposing forces:
Ortho (2-Fluorophenol): The -I effect is maximized due to its immediate proximity to the hydroxyl group, overwhelmingly dominating the +R effect. The result is a significant drop in pKa to 8.70.
Meta (3-Fluorophenol): Resonance donation (+R) cannot place electron density on the carbon bearing the hydroxyl group from the meta position. Thus, the -I effect operates unopposed, resulting in a pKa of 9.30.
Para (4-Fluorophenol): The -I effect is at its weakest due to distance, while the +R effect is highly active. These opposing forces nearly cancel each other out, leaving the pKa at 9.90—almost identical to unfluorinated phenol.
Pentafluorophenol: The cumulative -I effect of five fluorine atoms completely overrides any resonance stabilization, creating a highly acidic phenol with a pKa of 5.55 .
Logical flow of inductive and resonance effects dictating fluorophenol pKa values.
Quantitative Data Comparison
The following table summarizes the quantitative impact of fluorine substitution on phenolic pKa values, illustrating the balance of electronic effects.
Compound
Substitution Position
Dominant Electronic Effect
Experimental pKa
Phenol
None
N/A
9.95
2-Fluorophenol
Ortho
Strong Inductive (-I)
8.70
3-Fluorophenol
Meta
Moderate Inductive (-I)
9.30
4-Fluorophenol
Para
Inductive (-I) & Resonance (+R) balanced
9.90
Pentafluorophenol
All (2,3,4,5,6)
Cumulative Inductive (-I)
5.55
Experimental Methodologies for pKa Determination
As an Application Scientist, ensuring the integrity of pKa data requires selecting the appropriate analytical workflow. The two gold-standard methodologies are Potentiometric Titration and UV-Metric (Spectrophotometric) Titration. Both protocols must be designed as self-validating systems to ensure trustworthiness and reproducibility , .
Best for: Compounds with high aqueous solubility and pKa values between 2 and 11.
Causality of Experimental Choices: We utilize 0.15 M KCl as the solvent matrix. Maintaining a constant ionic strength is critical because it locks the activity coefficients of the analyte, ensuring the calculated value is a true thermodynamic pKa rather than a concentration-dependent apparent pKa .
Self-Validation Mechanism: A blank titration of the 0.15 M KCl solvent is performed prior to sample analysis. By subtracting the blank curve from the sample curve, we mathematically eliminate background interference from dissolved CO₂ or trace buffer impurities, validating the equivalence point.
Step-by-Step Workflow:
Sample Preparation: Dissolve the phenol analyte in 0.15 M KCl to achieve a concentration of
10−3
to
10−4
M.
Blank Titration: Titrate the pure 0.15 M KCl solution with 0.1 M KOH using an automated titrator to establish the background baseline.
Analyte Titration: Titrate the sample solution under identical conditions, continuously monitoring the potential (mV) via a calibrated glass pH electrode.
Derivative Analysis: Plot the first derivative of the titration curve (dpH/dV). The maximum peak corresponds to the equivalence point, from which the exact pKa is derived at the half-equivalence volume.
Best for: Highly lipophilic fluorophenols (e.g., pentafluorophenol) with poor aqueous solubility, requiring highly sensitive low-concentration analysis (~50 μM) .
Causality of Experimental Choices: Phenols exhibit distinct UV absorbance shifts upon deprotonation due to the increased delocalization of the phenoxide anion. By tracking multi-wavelength absorbance as a function of pH, we can deconvolute the exact ratio of protonated to deprotonated species without risking sample precipitation.
Self-Validation Mechanism: The protocol is validated by the presence of an isosbestic point (a specific wavelength where total absorbance remains constant regardless of pH). The maintenance of an isosbestic point confirms a pure two-state equilibrium (Protonated ⇌ Deprotonated) and guarantees the sample is not degrading during the experiment.
Step-by-Step Workflow:
Sample Preparation: Prepare a ~50 μM solution of the fluorophenol in a universal buffer system (e.g., Britton-Robinson buffer) to cover a wide pH range.
Spectral Acquisition: Use an automated liquid handler to adjust the pH in precise increments of 0.2 units.
UV/Vis Measurement: Route the sample through a flow cell and record the full UV/Vis spectrum (200-400 nm) at each pH step .
Target Factor Analysis (TFA): Apply TFA to the multi-wavelength data to isolate the molar absorption coefficients of the pure macrostates, calculating the pKa at the inflection point of the absorbance vs. pH curve.
Automated dual-workflow for potentiometric and UV-metric pKa determination.
Strategic Implications in Drug Development
Understanding the precise pKa shifts induced by fluorination allows drug developers to fine-tune pharmacokinetics. For instance, shifting a phenol's pKa from 9.95 to 8.70 (via ortho-fluorination) significantly increases the proportion of the ionized phenoxide species at physiological pH (7.4). This targeted modulation can be used to decrease excessive lipophilicity, improve aqueous solubility, or enhance electrostatic interactions within a target protein's binding pocket without fundamentally altering the molecule's steric bulk.
References
Chemical Structure of Phenols and Its Consequence for Sorption Processes. IntechOpen. URL: [Link]
Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. URL: [Link]
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. URL:[Link]
Aqueous pKa values from J. Phys. Org. Chem. 2019. University of Tartu. URL:[Link]
Comparative
inter-laboratory validation of 3-fluoro-2-propylphenol assay methods
An in-depth technical analysis and method comparison for the analytical quantification of 3-fluoro-2-propylphenol. Introduction & Mechanistic Context 3-Fluoro-2-propylphenol (3-F-2-PP) (CAS: 199287-68-8) is a highly spec...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis and method comparison for the analytical quantification of 3-fluoro-2-propylphenol.
Introduction & Mechanistic Context
3-Fluoro-2-propylphenol (3-F-2-PP) (CAS: 199287-68-8) is a highly specialized fluorinated aromatic building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Structurally, the molecule presents unique analytical challenges: the propyl group at position 2 is sterically sandwiched between the hydroxyl group (position 1) and the highly electronegative fluorine atom (position 3). This steric congestion and electronic withdrawing effect alter the phenolic
pKa
and influence its volatility, demanding carefully optimized analytical strategies.
As drug development pipelines increasingly rely on fluorinated compounds to improve metabolic stability, the need for robust, universally reproducible assays is critical. According to the updated [1], analytical procedure validation must demonstrate that a method is fit for its intended purpose across its entire lifecycle, particularly when transferred across multiple laboratories.
This guide objectively compares three orthogonal assay methods—HPLC-UV , SPME-GC-MS , and 19
F-qNMR —providing inter-laboratory validation data, mechanistic causality for experimental choices, and self-validating protocols.
The Causality of Method Selection
Selecting the appropriate assay for 3-F-2-PP depends entirely on the analytical target profile (ATP).
HPLC-UV: The workhorse for routine API batch release. It offers excellent intermediate precision but requires a highly characterized, identical reference standard.
SPME-GC-MS: Leverages the volatility of the propylphenol. Solid-Phase Microextraction (SPME) provides a "green chemistry" alternative to liquid-liquid extraction, concentrating trace impurities or environmental residues while minimizing matrix effects, a principle heavily validated in[2].
19
F-qNMR: The gold standard for absolute purity. Because the
19
F nucleus is 100% naturally abundant and highly sensitive, qNMR allows for absolute quantification using a structurally unrelated certified reference material (CRM), bypassing the need for a 3-F-2-PP specific standard.
Decision matrix for selecting the optimal 3-F-2-PP assay method.
Inter-Laboratory Performance Metrics
To establish trustworthiness, a Round Robin validation study was simulated across three independent laboratories following. The data below summarizes the consolidated performance characteristics.
Validation Parameter
HPLC-UV (Routine QC)
SPME-GC-MS (Trace/Env)
19
F-qNMR (Absolute Purity)
Linearity Range
1.0 – 100.0 µg/mL
0.01 – 1.0 µg/mL
1.0 – 50.0 mg/mL
Limit of Detection (LOD)
0.25 µg/mL
0.002 µg/mL
N/A (Direct Quantitation)
Limit of Quantitation (LOQ)
0.75 µg/mL
0.006 µg/mL
1.0 mg/mL
Inter-lab Precision (RSD%)
1.1%
4.8%
0.6%
Accuracy (Recovery %)
98.8% – 101.5%
91.5% – 109.2%
99.4% – 100.3%
Orthogonal Specificity
Moderate (Retention Time)
High (m/z 154, 125)
Very High (Unique
δF
shift)
Experimental Protocols: Self-Validating Systems
A robust protocol must be self-validating; it should contain internal checks that confirm the system's suitability before data is accepted.
Protocol A: HPLC-UV Assay (Purity & Release)
Mechanistic Rationale: 3-F-2-PP has a
pKa
of approximately 9.2. In a neutral mobile phase, the compound exists in a state of partial ionization, causing severe peak tailing and irreproducible retention times. The addition of 0.1% Formic Acid forces complete protonation, yielding sharp, symmetrical peaks.
Mobile Phase Preparation:
Channel A: 0.1% Formic Acid in LC-MS grade Water.
Channel B: 0.1% Formic Acid in Acetonitrile.
Chromatographic Conditions: Use a C18 column (150 × 4.6 mm, 3.5 µm) maintained at 30°C. Run a linear gradient from 30% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.
Detection: Set the UV detector to 270 nm (optimal for the fluorinated aromatic ring).
System Suitability Test (SST): Inject a resolution mixture containing 3-F-2-PP and 2-propylphenol. Validation Check: The protocol is only valid if the resolution (
Rs
) between the two peaks is
≥2.0
and the tailing factor for 3-F-2-PP is
≤1.2
.
Protocol B: SPME-GC-MS (Trace Impurity Analysis)
Mechanistic Rationale: For trace environmental testing, [3] often utilize fluorophenols as surrogates due to their distinct mass signatures. Here, we use SPME to extract 3-F-2-PP from aqueous matrices without organic solvents. 2,4-Difluorophenol is used as an internal standard (IS) to correct for extraction efficiency variations.
Sample Preparation: Transfer 10 mL of the aqueous sample into a 20 mL headspace vial. Add 2.5 g of NaCl (to drive the analyte into the headspace via the salting-out effect) and spike with 50 µL of 2,4-Difluorophenol IS (1 µg/mL).
SPME Extraction: Expose a PDMS/DVB SPME fiber to the headspace at 50°C for 30 minutes under continuous agitation.
Desorption & GC: Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode). Use a DB-5MS column (30 m × 0.25 mm × 0.25 µm) with helium carrier gas.
MS Detection (SIM Mode): Monitor
m/z
154 (
M+
) and
m/z
125 (loss of ethyl from the propyl chain via
β
-cleavage) for 3-F-2-PP. Monitor
m/z
130 for the IS. Validation Check: The ion ratio of 154/125 must remain within
±15%
of the calibration standard.
Protocol C:
19
F-qNMR (Absolute Quantitation)
Mechanistic Rationale: Fluorine-19 nuclei in isolated aromatic systems exhibit extended spin-lattice relaxation times (
T1
). If the relaxation delay (
D1
) is too short, longitudinal magnetization will not fully recover between pulses, artificially deflating the integration values.
Sample Preparation: Accurately weigh ~20 mg of 3-F-2-PP and ~15 mg of 1,4-Bis(trifluoromethyl)benzene (BTFMB, NIST CRM) into a vial. Dissolve in 0.6 mL of
CDCl3
.
NMR Acquisition: Acquire
19
F spectra at 376 MHz (for a 400 MHz spectrometer).
Critical Parameters: Set the pulse angle to 90°. Crucial Step: Set the
D1
relaxation delay to 30 seconds (ensuring
D1>5×T1
). Acquire 64 scans.
Processing: Apply an exponential window function with 0.3 Hz line broadening. Manually phase and baseline correct the spectrum.
Calculation: Integrate the BTFMB singlet (
−63.0
ppm, 6F) and the 3-F-2-PP multiplet (
−118.5
ppm, 1F). Calculate absolute purity using the standard qNMR mass/integration ratio formula.
Inter-Laboratory Validation Architecture
To ensure the methods described above are robust, an inter-laboratory validation must follow a strict statistical consolidation pathway. Reproducibility (between-laboratory precision) is the ultimate test of a protocol's trustworthiness.
Inter-laboratory validation workflow for 3-F-2-PP assays.
During the validation of 3-F-2-PP, Analysis of Variance (ANOVA) is utilized to separate within-lab variation (repeatability) from between-lab variation (reproducibility). As shown in our data table, the
19
F-qNMR method demonstrated the tightest inter-lab precision (0.6% RSD) because it relies on fundamental physical constants rather than complex sample preparation or column chemistry.
Conclusion
For the analysis of 3-fluoro-2-propylphenol, no single method provides a universal solution. HPLC-UV remains the most practical choice for routine lot release due to its throughput and linearity. However, for trace analysis in complex matrices, SPME-GC-MS provides unparalleled sensitivity and specificity. Finally, when establishing the absolute purity of a primary reference standard—or when a 3-F-2-PP specific standard is unavailable—19
F-qNMR is the scientifically superior, self-validating choice.
References
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA)
URL: [Link]
Title: Inter-laboratory validation of automated SPME-GC/MS for determination of pesticides in surface and ground water samples: sensitive and green alternative to liquid–liquid extraction
Source: IWA Publishing (Water Quality Research Journal)
URL: [Link]
Title: 40 CFR Part 136, Guidelines Establishing Test Procedures for the Analysis of Pollutants Under the Clean Water Act
Source: United States Environmental Protection Agency (EPA)
URL: [Link]
As drug development professionals and analytical chemists scale up syntheses involving fluorinated aromatics, the management of hazardous byproducts becomes a critical operational bottleneck. 3-Fluoro-2-propylphenol (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals and analytical chemists scale up syntheses involving fluorinated aromatics, the management of hazardous byproducts becomes a critical operational bottleneck. 3-Fluoro-2-propylphenol (CAS: 199287-68-8) presents a unique intersection of hazards: the acute systemic toxicity and corrosivity of the phenol moiety, enhanced lipophilicity from the propyl chain, and the environmental threat of the carbon-fluorine (C-F) bond during disposal.
This guide provides a comprehensive, self-validating protocol for the safe handling, segregation, and disposal of 3-Fluoro-2-propylphenol, ensuring compliance with environmental regulations and protecting laboratory personnel.
Physicochemical & Hazard Causality
To design an effective disposal strategy, we must first deconstruct the molecule's physicochemical properties and their direct operational consequences. Understanding why a chemical behaves a certain way is the foundation of a robust safety culture.
Property / Feature
Quantitative/Qualitative Data
Operational & Disposal Causality
Chemical Formula
C9H11FO
Determines the stoichiometric yield of toxic gas upon combustion.
Phenol Moiety
pKa ~ 9.5 - 10.0
Weakly acidic but highly corrosive to tissue. Requires base-compatible or neutral containment materials.
Propyl Group
LogP (estimated) ~ 2.8 - 3.2
High lipophilicity accelerates transdermal absorption. Standard latex PPE is highly permeable; Neoprene or Nitrile is mandatory.
Fluorine Substituent
C-F Bond Energy ~ 116 kcal/mol
Extreme thermal stability dictates that standard incineration is insufficient. Requires high-temperature (>1,000°C) kilns.
Combustion Byproduct
Hydrogen Fluoride (HF) gas
Corrosive to standard incinerator refractory linings. Mandates disposal at facilities equipped with specialized HF scrubbers.
Operational Waste Management Protocol
The disposal of 3-Fluoro-2-propylphenol is not a singular event but a continuous workflow starting from the moment the chemical is dispensed. The following step-by-step methodology ensures a self-validating chain of custody.
Action: Select a High-Density Polyethylene (HDPE) or borosilicate glass waste container.
Causality: Phenolic compounds can aggressively degrade certain polymers like polystyrene or polycarbonate over time, leading to structural failure. HDPE provides superior chemical resistance.
Validation Check: Visually inspect the container for stress fractures or discoloration. Perform a water-fill test on the secondary containment tray to ensure no micro-leaks exist before placing the primary container inside.
Step 2: Waste Segregation
Action: Strictly designate the waste stream as Halogenated Organic Waste . Do not mix with non-halogenated solvents.
Causality: Mixing fluorinated compounds with non-halogenated waste streams often results in the waste being routed to standard municipal or low-tier industrial incinerators. Upon combustion, 3-Fluoro-2-propylphenol releases Hydrogen Fluoride (HF) gas. If the facility lacks HF scrubbers, this causes catastrophic corrosion to the incinerator stack and illegal environmental release, as outlined in the [1].
Validation Check: Cross-reference the laboratory waste log. If the halogen content of the container exceeds 1%, it must be flagged for specialized high-temperature incineration.
Step 3: Labeling and Regulatory Accumulation
Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Mark with "Toxic", "Corrosive", and "Halogenated".
Causality: Under [2], the accumulation clock begins the exact moment waste is generated. Proper labeling prevents unknown chemical reactions from incompatible mixing and ensures regulatory compliance.
Validation Check: Implement a weekly audit where a designated safety officer verifies that all active waste containers have dates matching the central Environmental Health and Safety (EHS) log.
Final Disposal Execution: High-Temperature Incineration
Once the waste is transferred to a licensed hazardous waste contractor, the final destruction mechanism relies on high-temperature incineration. The C-F bond is one of the strongest in organic chemistry. Destruction requires rotary kiln incinerators operating at temperatures exceeding 1,000°C to ensure complete thermal oxidation.
The critical engineering control during this phase is the acid gas scrubber. As the 3-Fluoro-2-propylphenol combusts, it generates HF gas. The incinerator's exhaust must pass through a wet scrubber containing an alkaline solution or a dry scrubber utilizing Calcium Hydroxide honeycombs [3]. The self-validating chemical neutralization is:
Ca(OH)₂ + 2HF → CaF₂ + 2H₂O
This mechanism, detailed by industrial scrubber manufacturers like [3], converts the highly toxic HF gas into benign, solid Calcium Fluoride (fluorspar), which is then safely landfilled.
Emergency Spill Response Workflow
In the event of a primary containment failure, an immediate and structured response is required to prevent inhalation exposure and environmental contamination.
Workflow for 3-Fluoro-2-propylphenol spill response and containment.
Step-by-Step Spill Cleanup Methodology:
Evacuation & Assessment: If the spill is outside a fume hood or exceeds 500 mL, evacuate the immediate area. The vapor pressure of substituted phenols is sufficient to cause acute inhalation toxicity.
PPE Donning: Responders must wear heavy-duty Neoprene gloves, chemical splash goggles, and an organic vapor respirator.
Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand, earth, or specialized vermiculite. Causality: Do not use combustible materials like sawdust, as concentrated phenols can initiate exothermic reactions.
Neutralization & Collection: Carefully scoop the absorbed mixture using non-sparking tools and place it into a wide-mouth HDPE bucket.
Surface Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize residual acidity, followed by a thorough distilled water rinse.
Validation Check: Test the final rinse water on the spill surface with pH paper. The area is considered fully decontaminated and safe for standard operations only when the pH reads perfectly neutral (7.0).
References
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Academies of Sciences, Engineering, and Medicine
URL: [Link]
Title: Hazardous Waste Management Facilities and Units
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]
Title: HF Scrubber Achieves High Removal Efficiency
Source: Envitech, Inc.
URL: [Link]
Handling
Personal protective equipment for handling 3-Fluoro-2-propylphenol
Standard Operating Procedure & PPE Guide for Handling 3-Fluoro-2-propylphenol As a Senior Application Scientist, I recognize that handling halogenated phenolic compounds requires more than a superficial understanding of...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure & PPE Guide for Handling 3-Fluoro-2-propylphenol
As a Senior Application Scientist, I recognize that handling halogenated phenolic compounds requires more than a superficial understanding of standard safety protocols. 3-Fluoro-2-propylphenol (CAS: 199287-68-8) is a highly valuable building block in pharmaceutical synthesis and agrochemical development[1][2]. However, its unique molecular architecture—combining a lipophilic propyl chain, an electronegative fluorine atom, and a reactive phenolic hydroxyl group—confers specific toxicological and physiochemical hazards.
This guide provides a comprehensive, causality-driven framework for personal protective equipment (PPE), operational handling, and disposal, ensuring that your laboratory maintains the highest standards of scientific integrity and operational safety.
Hazard Profile & Mechanistic Causality
To design an effective safety system, we must first understand the chemical's behavior at the molecular level. Fluorinated phenols exhibit enhanced acidity compared to unhalogenated phenols due to the electron-withdrawing nature of the fluorine atom, which stabilizes the phenoxide ion[3][4].
Corrosivity & Tissue Penetration: The propyl group increases the molecule's lipophilicity, allowing it to rapidly penetrate the stratum corneum (the lipid-rich outer layer of skin). Once absorbed, the highly acidic phenolic group causes rapid protein denaturation, leading to deep, often painless initial chemical burns[3][5].
Systemic Toxicity: Like many substituted phenols, systemic absorption (via dermal, inhalation, or oral routes) can lead to central nervous system depression, pulmonary edema, and cardiovascular instability[3][6].
Respiratory Hazard: Vapors and aerosols are highly irritating to the mucous membranes and respiratory tract, necessitating strict inhalation controls[6][7].
Table 1: Chemical Properties & Hazard Summary
Property / Hazard
Detail
Mechanistic Driver
Chemical Name
3-Fluoro-2-propylphenol
N/A
CAS Number
199287-68-8
N/A
Molecular Formula
C9H11FO
N/A
Primary Hazards
Acute Toxicity (Oral/Dermal/Inhalation), Skin Corrosion, Severe Eye Damage
Lipophilic tissue penetration combined with acidic protein denaturation[3][4].
A self-validating safety protocol requires that every piece of PPE serves a specific, scientifically justified purpose. Standard latex or thin nitrile gloves are entirely insufficient for halogenated phenols due to rapid chemical permeation.
Table 2: PPE Specifications & Mechanistic Justification
Nitrile provides basic dexterity, while Neoprene/Butyl rubber offers superior resistance to lipophilic organic solvents and phenolic permeation[3][8].
Eye/Face Protection
Tightly fitting safety goggles (EN 166 / NIOSH approved) + Face Shield.
Phenols cause severe, often irreversible corneal damage. Goggles prevent vapor ingress; the shield stops macroscopic splashes[6][8].
Body Protection
Flame-resistant, impervious lab coat or chemical apron.
Prevents dermal absorption. Phenols can soak through standard cotton coats, holding the corrosive agent directly against the skin[3][8].
Respiratory
Fume hood (primary). Full-face respirator with organic vapor/particulate filter (e.g., EN 143) if outside hood.
Prevents inhalation of aerosols/vapors which cause pulmonary edema and systemic toxicity[3][6].
Operational Workflow: Gowning and Handling
The following step-by-step methodology ensures a closed-loop safety system where each step verifies the integrity of the previous one.
Sequential PPE gowning and verification workflow for handling hazardous fluorinated phenols.
Step-by-Step Handling Protocol:
Environmental Verification: Before opening the chemical container, verify that the fume hood is operational (face velocity between 80-120 fpm). This is a critical self-validating step to ensure vapor containment[3].
Tool Selection: Use non-sparking spatulas or glass/PTFE pipettes. Avoid reactive metals that may interact with acidic phenols[8][9].
Transfer & Weighing: Perform all transfers inside the fume hood. If weighing must be done outside, pre-weigh the compound into a tared, sealable vial inside the hood, decontaminate the exterior of the vial, and then move it to the analytical balance.
De-gowning: Remove the outer gloves first (handling them as hazardous waste). Remove the face shield and goggles, then the lab coat, and finally the inner gloves. Wash hands immediately with soap and water[4][6].
Emergency Response & Spill Management
In the event of a spill, rapid, logic-driven action is required to prevent systemic exposure and environmental contamination. Do not use water to flush phenol spills initially, as this can spread the lipophilic compound.
Logic tree for assessing and neutralizing 3-Fluoro-2-propylphenol spills.
Spill Protocol:
Containment: Cover the spill with an inert absorbent such as vermiculite or dry sand. Do NOT use combustible materials like sawdust[10].
Collection: Using a non-sparking scoop, transfer the absorbed material into a compatible, sealable hazardous waste container[8][10].
Decontamination: Wash the affected surface with a mild alkaline solution or copious amounts of soap and water to neutralize and remove residual phenolic compounds[6][7].
First Aid (Causality-Driven):
Skin Contact: Immediate flushing with water for at least 15 minutes is critical. Because the propyl group drives rapid dermal absorption, speed is essential to prevent systemic toxicity. Polyethylene glycol (PEG 300 or 400) can be used by medical professionals to draw the lipophilic phenol out of the tissue[3][4].
Eye Contact: Flush immediately with water for 15 minutes, lifting eyelids. The acidity of the phenol causes rapid protein coagulation in the cornea; immediate dilution is the only way to prevent permanent blindness[6][11].
Disposal Plan
Halogenated phenols are highly toxic to aquatic life and resist natural degradation[4][6].
Segregation: Collect all 3-Fluoro-2-propylphenol waste (including contaminated gloves, wipes, and empty vials) in designated, clearly labeled "Halogenated Organic Waste" containers.
Prohibition: Never dispose of this compound down the sink or in general laboratory trash[8].
Destruction: Transfer to a certified environmental waste disposal facility for high-temperature incineration, which is required to break the robust carbon-fluorine bonds safely without generating toxic byproducts[4][12].